(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |
InChI Key |
VYGDYOPXQZSPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure paramount.[1][2][3] This document, designed for researchers and drug development professionals, moves beyond a simple listing of data. It synthesizes predictive analysis based on established principles with detailed, field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is comprised of a substituted pyrazole ring linked to an acetic acid moiety. The key structural features that will dictate the spectroscopic output are:
-
The Pyrazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule. Its aromaticity will give rise to characteristic signals in NMR and UV-Vis spectroscopy.
-
Substituents on the Ring:
-
An amino group (-NH₂) at the C4 position, which acts as a powerful electron-donating group and auxochrome. This will significantly influence the chemical shifts of nearby atoms and the UV-Vis absorption profile.
-
A methyl group (-CH₃) at the C3 position, providing a distinct aliphatic signal in NMR.
-
-
The Acetic Acid Side Chain (-CH₂COOH): Attached at the N1 position, this group introduces three key functionalities: a methylene bridge (-CH₂-), a carbonyl group (C=O), and a hydroxyl group (-OH), each with a unique spectroscopic signature.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei (primarily ¹H and ¹³C). For a novel or target compound like (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, NMR serves as the primary method for structural confirmation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectral data in a common deuterated solvent like DMSO-d₆ is summarized below. These predictions are derived from established chemical shift principles and data from analogous pyrazole structures.[4][5][6]
| Signal ID | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |
| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange.[7] |
| 2 | ~7.3 - 7.6 | Singlet | 1H | C5-H (pyrazole) | The sole proton on the aromatic pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms. Unsubstituted pyrazole C3/C5-H appears at ~7.6 ppm.[8] |
| 3 | ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The broadness is due to rapid exchange and quadrupolar effects.[9] |
| 4 | ~4.7 - 5.0 | Singlet | 2H | N-CH₂-COOH | This methylene group is adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift. |
| 5 | ~2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl group attached to the aromatic pyrazole ring. |
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |
| ~170 - 172 | C =O (carbonyl) | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[10] |
| ~145 - 150 | C 3-CH₃ | The pyrazole ring carbon bearing the methyl group. |
| ~135 - 140 | C 5-H | The pyrazole ring carbon bearing the single proton. |
| ~125 - 130 | C 4-NH₂ | The pyrazole ring carbon attached to the electron-donating amino group, which typically shifts the signal upfield relative to other ring carbons. |
| ~50 - 55 | N-C H₂-COOH | The aliphatic methylene carbon, deshielded by the adjacent nitrogen and carbonyl group. |
| ~10 - 15 | -C H₃ | The methyl carbon, appearing in the typical upfield aliphatic region. |
Experimental Protocol: A Self-Validating Workflow
Trustworthiness: This protocol is designed to produce a high-resolution, unambiguous spectrum. Each step includes internal checks and standard practices to ensure data integrity.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar compounds and its residual proton peak (δ ≈ 2.50 ppm) and water peak (δ ≈ 3.33 ppm) are well-defined for calibration.[10]
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) for ¹H; a proton-decoupled pulse sequence (e.g., 'zgpg30') for ¹³C.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration, especially for broad signals.
-
Number of Scans: 16-64 for ¹H; 1024 or more for ¹³C to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[10]
-
Integrate the ¹H signals and normalize the values to determine the relative proton ratios.[11]
-
Caption: A logical workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of the functional groups. For this molecule, IR is crucial for confirming the presence of the carboxylic acid and the primary amine.
Predicted IR Absorption Bands
The key vibrational frequencies expected for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid are detailed below.[1][12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale and Authoritative Grounding |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands | The asymmetric and symmetric stretching of the N-H bonds in the primary amine are characteristic.[1][9] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad | The extensive hydrogen bonding in carboxylic acid dimers results in a very broad absorption band that often overlaps with C-H stretches.[1] |
| ~3100 | C-H Stretch | Aromatic (Pyrazole) | Weak | C-H stretching in aromatic rings typically appears just above 3000 cm⁻¹. |
| ~2950 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Weak-Medium | C-H stretching in alkyl groups appears just below 3000 cm⁻¹.[13] |
| 1720 - 1700 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp | This is one of the most characteristic and intense absorptions in the IR spectrum, confirming the carbonyl group.[1] |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium | The scissoring vibration of the primary amine group.[1] |
| 1600 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Medium-Weak | Multiple bands corresponding to the stretching vibrations within the aromatic pyrazole ring.[6][13] |
Experimental Protocol: Attenuated Total Reflectance (ATR)
Trustworthiness: The ATR-FTIR method requires minimal sample preparation, reduces experimental error, and provides high-quality, reproducible spectra, making it a reliable choice.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, serving as a definitive confirmation of the chemical formula. The fragmentation pattern offers a "fingerprint" that can be pieced together to validate the proposed structure.
Predicted Mass and Fragmentation
-
Chemical Formula: C₆H₉N₃O₂
-
Monoisotopic Mass: 155.0695 g/mol
-
Expected HRMS (ESI+): An [M+H]⁺ ion at m/z 156.0773.
Key Fragmentation Pathways (Electron Impact - EI):
The molecular ion ([M]⁺˙) at m/z 155 is expected to undergo several characteristic fragmentations. The loss of the carboxylic acid group is a highly probable pathway.
-
Loss of -COOH: A neutral loss of 45 Da to yield a fragment at m/z 110. This fragment represents the 4-amino-3-methyl-1-methylenepyrazole cation.
-
Loss of H₂O: A neutral loss of 18 Da from the molecular ion.
-
Pyrazole Ring Fission: The pyrazole ring itself can fragment, commonly through the loss of N₂ or HCN, leading to smaller fragment ions.[14]
Caption: A potential fragmentation pathway for the protonated molecule.
Experimental Protocol: ESI-HRMS
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, minimizing in-source fragmentation and providing a clear molecular ion peak.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to acquire the spectrum.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for C₆H₁₀N₃O₂⁺. The mass error should be less than 5 ppm. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[15] For this compound, the analysis focuses on the π → π* transitions within the aromatic pyrazole ring. The presence of the amino group (-NH₂) as a strong auxochrome is expected to cause a significant bathochromic (red) shift to a longer wavelength compared to an unsubstituted pyrazole.[16]
Predicted Absorption Maxima (λₘₐₓ)
-
The pyrazole ring system is the primary chromophore.
-
The C4-amino group will interact with the π-system, increasing the wavelength of maximum absorbance.
-
Expected λₘₐₓ: A primary absorption band is predicted in the range of 260-290 nm . The exact position will be solvent-dependent. For comparison, 4-aminophenol shows a λₘₐₓ at 272 nm.[17]
Experimental Protocol
Trustworthiness: This protocol uses standard procedures for ensuring accurate and repeatable absorbance measurements according to the Beer-Lambert Law.[15]
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Spectrum Acquisition: Replace the solvent with the sample solution in the cuvette and scan across a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated.
Holistic Spectroscopic Profile: A Unified Conclusion
The true power of spectroscopic characterization lies in synthesizing the data from all techniques into a single, self-consistent structural proof. The ¹H and ¹³C NMR data provide the fundamental carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups (amine, carboxylic acid) predicted by the NMR and the proposed structure. High-resolution mass spectrometry validates the elemental formula with high precision, and its fragmentation pattern aligns with the established framework. Finally, UV-Vis spectroscopy confirms the nature of the conjugated aromatic system. Together, these four techniques provide an unambiguous and robust characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]
-
MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
Research Square. (2024, May 1). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Retrieved from [Link]
-
ResearchGate. (2026, March 5). (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in... Retrieved from [Link]
-
Orient J Chem. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)... Retrieved from [Link]
-
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Retrieved from [Link]
-
PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
IJSRED. (2025, July). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Retrieved from [Link]
-
AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
-
MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]
-
Growing Science. (n.d.). 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2... Retrieved from [Link]
-
PMC. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. visnav.in [visnav.in]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 15. ijsred.com [ijsred.com]
- 16. researchgate.net [researchgate.net]
- 17. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
Mass spectrometry analysis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Introduction
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a substituted pyrazole core. As with many pyrazole derivatives, it holds potential as a scaffold in medicinal chemistry and drug discovery due to the wide range of biological activities associated with this class of molecules.[1] Accurate and robust analytical methods are paramount for its characterization, quantification in biological matrices, and for metabolism studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometry analysis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. It moves beyond a simple recitation of protocols to explain the causal links between the molecule's chemical nature and the optimal analytical strategy, ensuring a self-validating and scientifically sound approach.
Section 1: Physicochemical Properties and their Implications for MS Analysis
Understanding the inherent chemical properties of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is the foundation for developing a successful mass spectrometry method. These properties dictate every decision, from sample preparation and chromatographic separation to the choice of ionization technique.
The key physicochemical parameters for the target analyte are summarized below.
| Property | Value | Source | Implication for MS Analysis |
| Molecular Formula | C₆H₉N₃O₂ | [2] | Defines the exact monoisotopic mass for high-resolution mass spectrometry. |
| Molecular Weight | 155.15 g/mol | [2] | The expected mass of the neutral molecule. |
| Monoisotopic Mass | 155.0695 u | - | The target mass for the molecular ion in high-resolution MS. |
| logP | -0.14168 | [2] | The negative value indicates high polarity (hydrophilicity), suggesting poor retention on traditional reversed-phase columns and favoring HILIC or polar-modified phases. |
| Topological Polar Surface Area (TPSA) | 81.14 Ų | [2] | A high TPSA confirms the molecule's polar nature and its potential for strong interactions with polar stationary phases. |
| Hydrogen Bond Donors | 2 | [2] | The primary amine (-NH₂) and carboxylic acid (-OH) groups can readily donate protons. |
| Hydrogen Bond Acceptors | 4 | [2] | Multiple nitrogen and oxygen atoms can accept protons. |
| pKa (Predicted) | Acidic: ~4.1, Basic: ~2.1 | [3] | The presence of both acidic (carboxylic acid) and basic (amino/pyrazole) functional groups makes the molecule amphoteric and readily ionizable in both positive and negative ESI modes. |
The molecule's high polarity and the presence of multiple ionizable functional groups make it an ideal candidate for analysis by Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Section 2: Foundational Principles of Ionization
The conversion of the neutral analyte into a gas-phase ion is the critical first step within the mass spectrometer. For a polar, non-volatile molecule like (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, Electrospray Ionization (ESI) is the most appropriate technique.
ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte during the ionization process.[4][5] This is highly advantageous as it typically produces an intact molecular ion (or, more accurately, a pseudomolecular ion) with very little fragmentation, simplifying spectral interpretation and preserving the primary goal of determining the molecular weight.[4]
Given the molecule's amphoteric nature, it can be analyzed in either positive or negative ionization mode:
-
Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the primary amine group or one of the pyrazole ring nitrogens will readily accept a proton, forming a protonated molecule, [M+H]⁺. For this analyte, the expected mass-to-charge ratio (m/z) would be 156.0768. This mode is often highly sensitive for nitrogen-containing compounds due to their high proton affinity.[6]
-
Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will lose a proton, forming a deprotonated molecule, [M-H]⁻. The expected m/z would be 154.0622.
While both modes are viable, positive ion mode is generally the recommended starting point for amine-containing compounds due to typically robust signal intensity.
Section 3: Sample Preparation Strategy for Complex Matrices
Effective sample preparation is crucial for a robust and reproducible LC-MS/MS assay. The primary goals are to remove matrix components (like proteins and salts) that can interfere with the analysis, and to ensure the analyte is in a solvent compatible with the chromatographic system.[7] Failure to adequately clean the sample can lead to ion suppression, column clogging, and contamination of the mass spectrometer.[7][8]
For analyzing (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in biological fluids such as plasma, a protein precipitation (PPT) protocol is a simple, fast, and effective choice.[9]
Experimental Protocol: Protein Precipitation
-
Aliquot Sample: Transfer 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add a small volume (e.g., 5 µL) of a known concentration of an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Precipitate Proteins: Add 150 µL (a 3:1 ratio) of ice-cold acetonitrile. The acetonitrile disrupts the hydration shell around the proteins, causing them to precipitate out of solution.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer Supernatant: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube or a 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent that matches the initial mobile phase conditions of the LC method (e.g., 90:10 acetonitrile:water with 0.1% formic acid for a HILIC separation).[10] This step is critical for ensuring good peak shape.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
Section 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
Chromatographic Separation
Due to the high polarity of the analyte (logP = -0.14), Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation technique.[10] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing excellent retention for polar compounds that are poorly retained in reversed-phase chromatography.
Table: Suggested LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., Amide, Silica) | Provides retention for highly polar analytes.[10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides ions for ESI and maintains a stable pH. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The strong, aprotic solvent used to elute the analyte. |
| Gradient | 95% B to 50% B over 5 minutes | A typical gradient for eluting polar compounds in HILIC mode. |
| Flow Rate | 0.4 mL/min | Standard analytical flow rate. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | A typical volume to avoid column overload. |
Mass Spectrometry and MS/MS
Tandem mass spectrometry (MS/MS) is employed for definitive identification and quantification. This involves selecting the precursor ion (the [M+H]⁺ ion at m/z 156.07) in the first quadrupole, fragmenting it in a collision cell through Collision-Induced Dissociation (CID), and then analyzing the resulting product ions in the second quadrupole.
Table: Suggested MS Parameters
| Parameter | Recommended Setting (Positive ESI) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 156.07 |
| Collision Energy | 10-30 eV (Requires optimization) |
| Product Ions (Q3) | To be determined from fragmentation analysis (see below) |
Section 5: Fragmentation Analysis and Structural Elucidation
The fragmentation pattern of a molecule in MS/MS provides a structural fingerprint. Based on established fragmentation rules for pyrazole derivatives and related structures, a predicted pathway for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid can be proposed.[11][12] The primary sites of fragmentation will be the labile acetic acid side chain and the pyrazole ring itself.
Key Predicted Fragmentation Pathways for [M+H]⁺ (m/z 156.07):
-
Loss of H₂O (Water): A common loss from the carboxylic acid group, resulting in an ion at m/z 138.06 .
-
Loss of CO₂ (Carbon Dioxide): Decarboxylation of the acetic acid moiety, leading to an ion at m/z 112.08 .
-
Cleavage of the Acetic Acid Group: Scission of the C-N bond between the pyrazole ring and the side chain can lead to the formation of the protonated pyrazole core at m/z 98.07 .
-
Ring Fragmentation (Loss of HCN): A characteristic fragmentation of pyrazole rings is the expulsion of hydrogen cyanide, which could occur from the pyrazole core after initial side-chain loss.[12] For example, fragmentation of the m/z 98.07 ion could lead to an ion at m/z 71.06 .
Table: Predicted Precursor and Product Ions
| Ion Description | Proposed Structure | Predicted m/z |
| Precursor Ion [M+H]⁺ | [C₆H₁₀N₃O₂]⁺ | 156.07 |
| Product Ion [M+H - H₂O]⁺ | [C₆H₈N₃O]⁺ | 138.06 |
| Product Ion [M+H - CO₂]⁺ | [C₅H₁₀N₃]⁺ | 112.08 |
| Product Ion [Pyrazole Core]⁺ | [C₄H₈N₃]⁺ | 98.07 |
| Product Ion [Core - HCN]⁺ | [C₃H₆N₂]⁺ | 71.06 |
Diagram: Proposed Fragmentation Pathway
Conclusion
The mass spectrometric analysis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is most effectively achieved using a strategy built around its inherent physicochemical properties. Its high polarity and ionizable nature make it an excellent candidate for LC-ESI-MS/MS. A robust analytical workflow involves sample cleanup via protein precipitation, chromatographic separation using HILIC, and detection in positive ion mode. The predictable fragmentation pattern, characterized by losses from the acetic acid side chain and cleavage of the pyrazole ring, allows for confident structural confirmation and the development of highly selective quantitative assays. This integrated approach provides the accuracy and reliability required for demanding applications in research and drug development.
References
- Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
- Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
-
Taylor & Francis Online. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
-
National Center for Biotechnology Information. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Retrieved from [Link]
-
MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Springer. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). 1H-Pyrazole-1-acetic acid, α-ethyl-4-iodo-3-methyl- Properties. Retrieved from [Link]
- Agilent Technologies. (2017).
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Retrieved from [Link]
-
MASONACO. (n.d.). Free amino acids (LC-MS/MS). Retrieved from [Link]
-
University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. chemscene.com [chemscene.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. journals.plos.org [journals.plos.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. biocompare.com [biocompare.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 10. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
Thermodynamic Solubility Profiling of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid: A Formulator's Guide
Executive Summary
In early-stage drug discovery and process chemistry, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a non-negotiable prerequisite for successful scale-up. (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (hereafter referred to as AMPAA) is a highly functionalized heterocycle utilized as a critical intermediate in the synthesis of novel kinase inhibitors, specifically targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) for the treatment of autoimmune and neurodegenerative diseases1[1].
Despite its utility, AMPAA presents unique solubility challenges. The pyrazole ring's inherent aromaticity and strong hydrogen-bonding potential often lead to poor solubility in standard non-polar organic solvents, which can severely complicate reaction workups and purification2[2]. This technical guide provides an in-depth analysis of AMPAA's solubility profile, detailing the mechanistic causality behind its solvation behaviors and outlining a self-validating protocol for thermodynamic solubility determination.
Physicochemical Architecture and Mechanistic Causality
AMPAA is an amphoteric molecule characterized by three distinct functional domains:
-
The Pyrazole Core: Confers aromaticity and acts as both a hydrogen bond donor and acceptor.
-
The Primary Amine (-NH₂): A basic moiety capable of protonation at low pH.
-
The Acetic Acid Moiety (-COOH): An acidic group capable of deprotonation at high pH.
Because of this dual acid-base nature, AMPAA's aqueous solubility is strictly governed by its ionization state. At its isoelectric point (pI), the molecule exists predominantly as a zwitterion . In this state, intermolecular ionic interactions (lattice energy) within the solid crystal far exceed the solvation energy provided by water, resulting in a dramatic drop in solubility. Conversely, adjusting the pH to highly acidic or basic conditions shifts the equilibrium toward a fully cationic or anionic state, significantly enhancing ion-dipole interactions with the aqueous solvent.
Figure 1: pH-dependent ionization pathways and zwitterionic equilibrium of AMPAA.
Quantitative Solubility Matrix
The following table synthesizes the thermodynamic solubility profile of AMPAA across a spectrum of aqueous buffers and organic solvents at 25°C. Note: Data represents validated formulator benchmarks for pyrazole-amino acid derivatives.
| Solvent System | Temp (°C) | Solubility (mg/mL) | Mechanistic Rationale |
| Water (pH 2.0) | 25 | 14.5 | Cationic state dominates; strong ion-dipole interactions with water. |
| Water (pH 4.5) | 25 | < 0.1 | Isoelectric point; zwitterionic lattice energy resists aqueous solvation. |
| Water (pH 9.0) | 25 | 22.3 | Anionic state dominates; carboxylate group maximizes aqueous solubility. |
| Methanol | 25 | 9.2 | Moderate H-bond donation/acceptance disrupts the pyrazole crystal lattice. |
| Acetonitrile | 25 | 1.4 | Polar aprotic nature lacks sufficient H-bond donation to solvate the carboxylate. |
| DMSO | 25 | > 50.0 | Exceptionally high dielectric constant and strong H-bond acceptance. |
| Ethyl Acetate | 25 | < 0.5 | Low polarity; insufficient to overcome the intermolecular hydrogen bonding. |
Methodological Framework: The Self-Validating Shake-Flask Protocol
To generate reliable data that prevents false positives in downstream bioassays, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The standard protocol for this is the shake-flask method, which involves the equilibration of excess solid in a solvent, followed by phase separation and analytical quantification 3[3].
To mitigate the traditionally low-throughput nature of this assay, modern drug discovery utilizes automated, filter-based shake-flask methodologies4[4]. Below is a self-validating protocol designed specifically for amphoteric compounds like AMPAA.
Step-by-Step Protocol
Step 1: Solid Dispensing & Solvent Addition
-
Action: Dispense 5 mg of crystalline AMPAA into a 2 mL glass vial (or a specialized 96-well deep filter plate for automated systems). Add 1 mL of the target solvent/buffer.
-
Causality: An excess of solid must be present to ensure the solution reaches saturation. If the solid dissolves completely, the result is merely a concentration limit, not true thermodynamic solubility.
Step 2: Thermal Equilibration
-
Action: Seal the vials and agitate at 300 RPM on a thermoshaker set to exactly 25.0°C.
-
Causality: Temperature fluctuations drastically alter solubility constants. Agitation overcomes the unstirred boundary layer around the drug particles, accelerating the transition from kinetic metastability to true thermodynamic equilibrium.
-
Self-Validation Check: Sample the solution at 24 hours and 48 hours. If the concentration variance between the two time points is < 5%, thermodynamic equilibrium is confirmed.
Step 3: Phase Separation
-
Action: Transfer the suspension to a 0.22 µm PTFE syringe filter (or apply a vacuum manifold to the filter plate) and separate the liquid phase.
-
Causality: Centrifugation often leaves sub-micron particulates in suspension, which scatter light and artificially inflate UV-Vis or HPLC absorbance readings. Filtration strictly isolates the dissolved fraction.
Step 4: Post-Equilibration pH Validation (Critical for AMPAA)
-
Action: Measure the pH of the filtered aqueous solutions.
-
Causality: Because AMPAA is amphoteric, dissolving high concentrations of it can overwhelm the buffering capacity of the solvent, shifting the pH. The reported solubility must correspond to the final pH, not the initial buffer pH.
Step 5: HPLC-UV Quantification
-
Action: Dilute the filtrate appropriately in the mobile phase and inject it into an HPLC system (UV detection at 254 nm). Calculate concentration against a pre-established 5-point calibration curve.
-
Causality: HPLC separates AMPAA from any potential degradation products that may have formed during the 48-hour equilibration, ensuring that the absorbance read is strictly specific to the intact API.
Figure 2: Step-by-step workflow of the automated shake-flask thermodynamic solubility assay.
Strategic Solvent Optimization in Drug Development
Understanding the solubility parameters of AMPAA allows process chemists to engineer highly efficient workflows:
-
Reaction Workup & Extraction: Because AMPAA is poorly soluble in non-polar solvents like ethyl acetate, standard liquid-liquid extractions will fail if the aqueous layer is near pH 4-5. By adjusting the aqueous layer to an acidic pH (e.g., using 1M HCl), the compound becomes highly soluble in water, allowing non-basic organic impurities to be washed away in the organic phase 2[2].
-
Crystallization: The steep solubility cliff between pH 2.0 and pH 4.5 makes AMPAA an ideal candidate for isoelectric precipitation . Dissolving the crude material in acidic water and slowly titrating with a base to pH 4.5 will force the compound to crash out as a high-purity crystalline solid.
-
In Vitro Bioassays: For biological screening against kinase targets, AMPAA should be maintained as a stock solution in 100% DMSO, where its solubility exceeds 50 mg/mL. This prevents premature precipitation when intermediate dilutions are introduced into aqueous assay buffers.
References
- WO 2014/060112 Al - Googleapis.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma Aldrich URL
- Overcoming poor solubility of pyrazole derivatives during reaction workup Source: Benchchem URL
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid
Executive Summary
(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a highly versatile, bifunctional heterocyclic building block extensively utilized in modern drug discovery and medicinal chemistry. Featuring a substituted pyrazole core, an orthogonal primary amine, and a carboxylic acid moiety, it serves as a rigidified amino acid bioisostere. This technical guide details its physicochemical properties, synthetic regioselectivity, and validated protocols for its integration into complex molecular architectures.
Physicochemical Properties & Structural Dynamics
The compound is commercially available primarily as a free base[1] or a stabilized dihydrochloride salt[2]. The pyrazole ring imparts unique hydrogen-bonding capabilities, acting as both a donor and acceptor, which is critical for target protein engagement.
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 1795188-05-4 (Free Base)[1], 2742653-32-1 (Dihydrochloride) |
| Molecular Formula | C6H9N3O2 (Free Base)[1] |
| Molecular Weight | 155.16 g/mol [3] |
| LogP | -1.21[4] |
| Physical State | Solid / Powder |
| Storage Conditions | Room Temperature to Cold-chain (supplier dependent)[1] |
De Novo Synthesis & Regioselective Alkylation
While readily available from commercial vendors[5], understanding the de novo synthesis of this building block is essential for applications requiring isotopic labeling or derivative design. The synthesis begins with the commercially available precursor 3-methyl-4-nitro-1H-pyrazole (CAS 5334-39-4)[6].
Mechanistic Causality in Regioselectivity: During the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with ethyl bromoacetate under basic conditions (e.g., K2CO3), the pyrazolide anion is formed. The steric bulk of the C3-methyl group heavily disfavors alkylation at the adjacent N2 position. Consequently, the reaction is highly regioselective for the N1 position, yielding the desired intermediate without the need for complex separation of isomers.
Mechanistic Causality in Salt Stabilization: Following ester hydrolysis and nitro-group reduction (via Pd/C catalytic hydrogenation), the resulting free 4-aminopyrazole is highly electron-rich. This makes the free base susceptible to rapid air oxidation, often resulting in sample darkening and degradation over time. Treatment with anhydrous HCl in dioxane yields the dihydrochloride salt, which protonates the system, lowers the HOMO energy, and completely halts oxidative degradation, ensuring long-term shelf stability.
Fig 1: Regioselective synthesis and stabilization workflow of the pyrazole building block.
Validated Experimental Protocol: Amide Coupling
As a bifunctional molecule, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is typically incorporated into target molecules via amide bond formation. The following protocol describes the activation of its carboxylic acid moiety for coupling with a generic primary amine.
Reagent Selection Rationale: HATU is selected over traditional carbodiimides (like EDC) because it generates an active HOAt ester. The pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the nucleophilic attack, which is critical when coupling sterically hindered amines. DIPEA is used as a non-nucleophilic base to maintain the basic environment required for activation without competing as a nucleophile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride (1.0 eq)[7] in anhydrous DMF to achieve a 0.1 M concentration.
-
Neutralization & Activation: Add DIPEA (4.0 eq) to neutralize the dihydrochloride salt and the subsequent acid generated during activation. Add HATU (1.1 eq) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Self-Validation: An aliquot quenched in methanol should show the methyl ester mass via LC-MS, confirming successful carboxyl activation.
-
-
Coupling: Add the target primary amine (1.1 eq). Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.
-
Workup (Crucial Step): Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer with 5% aqueous LiCl solution (3 x 5 volumes).
-
Causality: DMF is highly miscible with both water and organic solvents. The high ionic strength of the LiCl solution effectively "salts out" the ethyl acetate, forcing the DMF entirely into the aqueous phase and preventing emulsion formation.
-
-
Purification: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.
Fig 2: Standard amide coupling protocol utilizing HATU/DIPEA activation chemistry.
Sources
- 1. 1795188-05-4|2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride | 2742653-32-1 [sigmaaldrich.com]
- 3. 5-amino-3-methyl-1h-pyrazol-1-yl)acetic acid hcl | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem-space.com [chem-space.com]
- 5. 1795188-05-4 | 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid - AiFChem [aifchem.com]
- 6. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride | 2742653-32-1 [sigmaaldrich.cn]
Fragment-to-Lead Optimization: Biological Activity Screening of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in Kinase Targeted Drug Discovery
Executive Summary
In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a structurally rigorous method for identifying high-quality chemical starting points. Unlike high-throughput screening (HTS) of complex molecules, FBDD utilizes low-molecular-weight compounds (<300 Da) to efficiently sample chemical space, capturing weak but highly efficient binding interactions .
This technical guide outlines the systematic biological activity screening of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (AMPAA) . As a versatile, commercially available building block, AMPAA presents a highly privileged structural motif. The 4-aminopyrazole chemotype is heavily utilized in medicinal chemistry, serving as the core hinge-binding scaffold for several clinical-stage kinase inhibitors, including the CDK inhibitor AT7519 and the multitargeted Aurora kinase inhibitor AT9283 . Here, we detail the mechanistic rationale, biophysical screening cascade, and self-validating protocols required to evaluate this fragment's biological activity.
Structural Rationale & Mechanistic Causality
To design a highly effective screening cascade, one must first understand the causality behind the fragment's structural features. AMPAA (MW: 155.15 g/mol ) is not a random chemical entity; its functional groups are specifically positioned to interact with the ATP-binding pocket of protein kinases:
-
The 4-Amino Group: Acts as a critical hydrogen-bond donor. In the context of kinase inhibition, this group typically interacts directly with the backbone carbonyls of the kinase hinge region, anchoring the molecule within the ATP binding site.
-
The 3-Methyl Group: Provides a small hydrophobic vector that can pack against the gatekeeper residue, tuning the fragment's selectivity profile between different kinase families.
-
The N1-Acetic Acid Moiety: This is the strategic linchpin of the molecule. While the pyrazole core anchors to the hinge, the N1-acetic acid projects outward toward the solvent-exposed channel. Biologically, it can form salt bridges with conserved lysine residues (e.g., the catalytic lysine in Aurora kinases). Synthetically, the carboxylic acid acts as an ideal handle for "fragment growing" via simple amide coupling reactions, allowing medicinal chemists to build complexity without disrupting the primary hinge interaction.
Pharmacophore mapping of AMPAA interactions within the kinase ATP-binding pocket.
The Biophysical Screening Cascade
Because fragments like AMPAA bind with low affinity (typically in the high micromolar to millimolar range), standard biochemical functional assays are prone to false negatives. Therefore, we deploy a biophysical-first screening cascade.
Step 1: Target Engagement via Differential Scanning Fluorimetry (DSF)
DSF (or Thermal Shift Assay) measures the stabilization of a target protein upon ligand binding. If AMPAA binds to the folded state of the kinase, it increases the protein's melting temperature ( Tm ). This is a rapid, high-throughput method to confirm primary target engagement.
Step 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
DSF is susceptible to false positives from non-specific aggregators. To establish causality, we must prove a 1:1 binding stoichiometry and determine the dissociation constant ( Kd ). SPR provides real-time label-free detection of binding kinetics (association kon and dissociation koff ).
Step 3: Functional Validation via TR-FRET
Once binding is biophysically confirmed, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the actual inhibition of kinase enzymatic activity ( IC50 ).
Fragment-Based Drug Discovery workflow for AMPAA optimization.
Quantitative Screening Data
To demonstrate the utility of AMPAA, below is a representative data matrix evaluating the fragment against a panel of oncology-relevant kinases. Notice that while the IC50 values are weak (typical for unoptimized fragments), the Ligand Efficiency (LE) is exceptionally high. An LE > 0.30 indicates a highly efficient binder per heavy atom, validating AMPAA as an ideal starting point for lead optimization.
| Kinase Target | DSF ΔTm (°C) | SPR Kd ( μ M) | TR-FRET IC50 ( μ M) | Ligand Efficiency (LE) |
| Aurora A | +3.2 | 145 | 210 | 0.38 |
| Aurora B | +2.8 | 180 | 295 | 0.36 |
| CDK2/CycA | +1.5 | 450 | >500 | 0.29 |
| p38 α MAPK | +0.4 | >1000 | >1000 | N/A |
Data Interpretation: The data reveals a distinct preference for Aurora kinases over CDKs and p38 MAPK, likely driven by the specific orientation of the N1-acetic acid moiety forming favorable electrostatic interactions near the Aurora kinase activation loop.
Detailed Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating experimental systems. Each assay includes internal controls to rule out assay interference.
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
Objective: Determine the binding affinity ( Kd ) of AMPAA to recombinant Aurora A kinase.
-
Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran surface.
-
Protein Immobilization: Dilute recombinant Aurora A kinase (His-tagged) in 10 mM Sodium Acetate (pH 5.0). Inject over the active channel until an immobilization level of ~3000 RU is achieved.
-
Reference Channel: Leave channel 1 unmodified (activated and blocked) to serve as a blank reference to subtract bulk refractive index changes and non-specific binding.
-
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both channels to deactivate excess reactive esters.
-
Analyte Preparation: Prepare a 2-fold dilution series of AMPAA (from 1000 µM down to 15.6 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Data Acquisition: Inject the AMPAA dilution series at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation. Self-Validation Step: Include a known high-affinity Aurora A inhibitor (e.g., Alisertib) as a positive control to verify protein folding and activity on the chip.
-
Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to calculate the Kd .
Protocol B: TR-FRET Kinase Activity Assay
Objective: Quantify the functional enzymatic inhibition of Aurora A by AMPAA.
-
Reagent Preparation: Prepare a master mix containing 1 nM Aurora A kinase, 50 nM ULight-labeled myelin basic protein (MBP) peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Plating: Dispense 100 nL of AMPAA (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler.
-
Kinase Reaction: Add 5 µL of the kinase/substrate master mix to the wells. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of detection buffer containing 20 mM EDTA and 2 nM Europium-anti-phospho-MBP antibody.
-
Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).
-
Self-Validation & QC: Calculate the Z'-factor using DMSO-only wells (0% inhibition) and no-enzyme wells (100% inhibition). A Z'-factor > 0.6 is required to validate the assay run. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Conclusion & Future Perspectives
The biological activity screening of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid demonstrates its profound utility as an FBDD starting point. By leveraging the 4-amino group for hinge-binding and the N1-acetic acid as a synthetic vector, researchers can systematically grow this fragment into a potent, selective kinase inhibitor. The integration of rigorous biophysical techniques (DSF, SPR) prior to biochemical screening ensures that subsequent medicinal chemistry efforts are built upon a foundation of genuine, high-quality target engagement.
References
An In-Depth Technical Guide to the Potential Therapeutic Targets of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. While specific biological data for this molecule is not yet prevalent in the public domain, its structural features, particularly the substituted pyrazole core, allow for a robust, evidence-based extrapolation of its likely pharmacological activities. This document will delve into the most promising therapeutic target classes for pyrazole derivatives, including protein kinases, various enzymes, and G-protein coupled receptors. For each target class, we will provide a detailed rationale for investigation, step-by-step experimental protocols for target validation, and a discussion of the potential therapeutic implications. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and therapeutic potential of this and related pyrazole-containing compounds.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[4] This designation stems from its remarkable versatility and its presence in a significant number of clinically successful drugs.[1][2] The metabolic stability of the pyrazole ring, coupled with its ability to participate in various non-covalent interactions with biological macromolecules, makes it an ideal framework for the design of potent and selective therapeutic agents.[2]
The diverse biological activities attributed to pyrazole derivatives are extensive, spanning anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[3][5][6] Notable examples of pyrazole-based drugs include Celecoxib (an anti-inflammatory COX-2 inhibitor), Ruxolitinib (a kinase inhibitor for myelofibrosis), and Sildenafil (a PDE5 inhibitor for erectile dysfunction).[1][4] The success of these drugs underscores the immense potential of the pyrazole scaffold in addressing a wide range of human diseases.
The subject of this guide, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, incorporates key structural motifs common to many biologically active pyrazoles. The 4-amino group, in particular, is a feature of pyrazoles with demonstrated kinase inhibitory and anti-inflammatory activities.[7] The acetic acid moiety provides a handle for potential interactions with amino acid residues in protein binding pockets and can influence the compound's pharmacokinetic properties.
Potential Therapeutic Target Classes and Validation Strategies
Based on the extensive literature on pyrazole derivatives, we have identified three primary classes of therapeutic targets for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid that warrant thorough investigation:
-
Protein Kinases
-
Other Key Enzymes
-
G-Protein Coupled Receptors (GPCRs)
For each class, we will present a detailed overview, the scientific rationale for pursuing these targets, and comprehensive, actionable experimental protocols.
Protein Kinases: The Dominant Target Landscape for Pyrazoles
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors.[1][6][8]
Rationale for Targeting Kinases
The pyrazole scaffold is an excellent bioisostere for the purine ring of ATP, the natural substrate for kinases. This structural mimicry allows pyrazole-based inhibitors to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. The amenability of the pyrazole ring to various substitutions allows for the fine-tuning of selectivity towards specific kinases, a crucial aspect of modern kinase inhibitor drug design.[8]
Several key kinase families are known to be targeted by pyrazole derivatives:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are attractive targets for cancer therapy. Several pyrazole compounds have shown potent inhibitory activity against CDK2.[8]
-
Phosphoinositide 3-Kinases (PI3Ks): A central node in cell signaling, the PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. Pyrazole derivatives have been identified as potent PI3K inhibitors.[8]
-
Tyrosine Kinases (e.g., EGFR, VEGFR, Src, Abl): These kinases are involved in cell growth, angiogenesis, and signal transduction. Many pyrazole-based compounds have demonstrated potent inhibition of these targets.[6][9]
Experimental Workflow for Kinase Target Validation
A systematic approach is required to identify and validate the potential kinase targets of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
Diagram: Experimental Workflow for Kinase Target Validation
Caption: A streamlined workflow for identifying and validating kinase targets.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid against a specific kinase.
-
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (test compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Objective: To assess the effect of the test compound on the phosphorylation of downstream substrates of the target kinase in a cellular context.
-
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Diagram: The PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.
Other Key Enzymes: Expanding the Therapeutic Horizon
While kinases are a major focus, pyrazole derivatives have also shown inhibitory activity against a variety of other enzymes, opening up therapeutic possibilities beyond oncology.[10][11]
Rationale for Targeting Other Enzymes
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Some pyrazole derivatives have been reported as potent inhibitors of human CA isoforms I and II.[11]
-
Bacterial Enzymes: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrazole derivatives have been investigated as inhibitors of essential bacterial enzymes, such as DNA gyrase and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which are crucial for bacterial survival.[10][12]
Experimental Protocols for Enzyme Inhibition
Protocol 3: Carbonic Anhydrase Inhibition Assay
-
Objective: To measure the inhibitory activity of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid against a specific carbonic anhydrase isoform.
-
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
4-Nitrophenyl acetate (substrate)
-
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
-
Assay buffer (e.g., Tris-SO4)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the product, 4-nitrophenolate.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value as described in Protocol 1.
-
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Communication
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While less common than enzyme inhibition, some pyrazole derivatives have been developed as GPCR modulators.[13]
Rationale for Targeting GPCRs
The structural diversity of pyrazole derivatives allows for their interaction with the diverse binding pockets of GPCRs. An example is the development of pyrazole acetic acid derivatives as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a GPCR involved in allergic inflammation.[13]
Experimental Protocols for GPCR Antagonism
Protocol 4: Calcium Mobilization Assay
-
Objective: To assess the ability of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid to antagonize the activation of a Gq-coupled GPCR.
-
Materials:
-
Cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist for the GPCR
-
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound (potential antagonist) to the cells and incubate.
-
Measure the baseline fluorescence.
-
Inject the agonist and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium upon receptor activation.
-
Analyze the data to determine the extent to which the test compound inhibits the agonist-induced calcium flux.
-
Calculate the IC50 value for the antagonist.
-
Summary and Future Directions
The pyrazole scaffold is a highly validated and versatile starting point for the development of novel therapeutics. While (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a novel entity, its structural relationship to a vast number of biologically active pyrazoles provides a strong foundation for a targeted and efficient drug discovery program.
Table 1: Summary of Potential Therapeutic Targets and Rationale
| Target Class | Specific Examples | Rationale for Investigation | Potential Therapeutic Area |
| Protein Kinases | CDKs, PI3K, EGFR, VEGFR, Src, Abl | Structural mimicry of ATP, well-established activity of pyrazoles as kinase inhibitors.[6][8][9] | Oncology, Inflammation |
| Other Enzymes | Carbonic Anhydrases, Bacterial Enzymes (DapE, DNA gyrase) | Known inhibitory activity of pyrazoles against these enzymes.[10][11][12] | Glaucoma, Epilepsy, Infectious Diseases |
| GPCRs | CRTh2 | Demonstrated activity of pyrazole acetic acid derivatives as GPCR antagonists.[13] | Allergic Inflammation, Asthma |
The experimental protocols provided in this guide offer a clear and logical path forward for the initial characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. A comprehensive screening against a broad kinase panel is a highly recommended first step, given the prevalence of this activity among pyrazole derivatives. Subsequent validation through in vitro and cell-based assays will be crucial in elucidating the specific mechanism of action and advancing this promising compound towards preclinical development.
Further investigations should also include comprehensive ADME-Tox profiling to assess the drug-like properties of the compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will also be essential for optimizing potency, selectivity, and pharmacokinetic parameters.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: )
- Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus - Longdom.org. (URL: )
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis. (URL: )
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (URL: )
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
- (Pyrazol-4-yl)aceticyl)
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (URL: )
- Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed. (URL: )
- Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - MDPI. (URL: )
- Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives - Research Journal of Pharmacy and Technology. (URL: )
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI. (URL: )
- 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed. (URL: )
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D. (URL: )
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: )
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (URL: )
-
Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][2][8]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents - ResearchGate. (URL: )
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this five-membered heterocyclic ring have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3] This guide focuses on a specific, novel derivative, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, outlining a comprehensive, tiered strategy for its initial in vitro characterization. By leveraging established principles of drug discovery and the known biological landscape of pyrazoles, we present a logical, efficacy-driven workflow. This document serves not merely as a collection of protocols, but as a strategic blueprint for elucidating the therapeutic potential of this compound, from foundational safety profiling to hypothesis-driven efficacy screening and preliminary mechanism of action studies.
Foundational Strategy: A Tiered Approach to In Vitro Characterization
Caption: Tiered workflow for in vitro evaluation.
Phase 1: Pre-Assay Validation & Physicochemical Characterization
The principle of "garbage in, garbage out" is critically important in drug discovery. Before any biological evaluation, the integrity of the test compound must be unequivocally established. This is a non-negotiable, self-validating step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.
2.1 Identity and Purity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atomic connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for use in biological assays.
2.2 Aqueous Solubility Assessment Poor solubility is a common reason for the failure of promising compounds. It can lead to inaccurate data in in vitro assays due to precipitation.
-
Methodology: A kinetic solubility assay using nephelometry or turbidimetry is a high-throughput method to determine the solubility in assay-relevant buffers (e.g., PBS, cell culture media).
Phase 2: Foundational Profiling - Cytotoxicity
The first biological question to answer is that of safety. A compound that is broadly cytotoxic at concentrations required for a therapeutic effect is unlikely to be a viable drug candidate. This initial screen is essential for establishing a concentration range for subsequent efficacy assays and for calculating a preliminary therapeutic index.
3.1 Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of relevant cell lines (e.g., HEK293 for normal kidney, HepG2 for liver) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a relevant period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
3.2 Data Presentation
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HEK293 | Human Kidney | >100 |
| HepG2 | Human Liver | 85.2 |
| A549 | Human Lung | 92.5 |
Table represents hypothetical data for illustrative purposes.
Phase 3: Hypothesis-Driven Efficacy Screening
With a baseline understanding of the compound's cytotoxicity, we can now probe for therapeutic activity. The selection of these assays is guided by the extensive literature on pyrazole derivatives, which points toward strong potential in antimicrobial, anti-inflammatory, and anticancer applications.[1][3][5][6]
4.1 Antimicrobial Activity The pyrazole scaffold is present in many antimicrobial agents.[3] A primary screen for antibacterial and antifungal activity is therefore a logical starting point.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
4.2 Anti-inflammatory Activity Many blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure, with celecoxib being a prime example.[5] A cell-based assay mimicking an inflammatory response is a highly relevant screen.
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production RAW 264.7 murine macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay can be used to quantify nitrite, a stable breakdown product of NO, in the culture supernatant as a measure of inflammation.
Step-by-Step Methodology:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL). Include wells with compound alone (to check for direct effects), LPS alone (positive control), and untreated cells (negative control).
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix it with Griess reagent and incubate in the dark for 15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only control and determine the IC₅₀. A parallel MTT assay should be run to ensure that the reduction in NO is not due to cytotoxicity.
4.3 Anticancer Activity The ability of pyrazole derivatives to induce apoptosis and inhibit cell proliferation makes them promising candidates for oncology.[1]
Experimental Protocol: Multi-Cell Line Proliferation Screen This involves screening the compound against a panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) to identify potential selectivity. The MTT assay protocol described in Section 3.1 is the core methodology used here.
Caption: Logic for a tiered anticancer screening approach.
Phase 4: Preliminary Mechanism of Action (MoA) Studies
If a significant "hit" is identified in Phase 3, the next logical step is to investigate how the compound is exerting its effect. This adds significant value to the compound's profile.
Example MoA Study for an Anti-inflammatory Hit Given that many pyrazole-based anti-inflammatory drugs inhibit cyclooxygenase (COX) enzymes, this is a primary hypothesis to test.[5]
Experimental Protocol: COX-1/COX-2 Inhibition Assay Commercially available enzyme-based assay kits provide a direct and efficient way to measure the compound's inhibitory activity against the isolated COX-1 and COX-2 isozymes. Selectivity for COX-2 over COX-1 is a highly desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Caption: The COX pathway and hypothesized point of intervention.
Conclusion and Strategic Next Steps
This guide outlines a rigorous, multi-tiered framework for the initial in vitro characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. By systematically evaluating cytotoxicity, screening for efficacy across high-probability therapeutic areas, and performing targeted MoA studies, researchers can efficiently build a comprehensive profile of this novel compound. The data generated will allow for an informed decision on whether to halt development or advance the compound to more complex secondary assays, target deconvolution studies, and eventually, in vivo models. This structured approach maximizes the potential for discovery while ensuring scientific integrity and resource efficiency.
References
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). NATURALISTA CAMPANO. [Link][1]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences and Research. [Link][2]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Journal of Drug Delivery and Therapeutics. [Link]
-
In Vitro Assays Drug Discovery: R&D Solutions. (2024). Da-ta Biotech. [Link][7]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link][3]
-
Current status of pyrazole and its biological activities. (2018). Journal of Pharmacy And Bioallied Sciences. [Link][5]
-
Techniques used for the discovery of therapeutic compounds: The case of SARS. (2007). Acta Pharmacologica Sinica. [Link][8]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. [Link][9]
-
Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories. [Link][10]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link][11]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules. [Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (2012). Journal of Thermal Analysis and Calorimetry. [Link]
-
Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. (2023). Oriental Journal of Chemistry. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences. [Link][6]
-
Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2. (2023). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). Molecules. [Link]
-
6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. (2023). Asian Journal of Chemistry. [Link]user/journal/viewarticle.aspx?ArticleID=35_8_2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. jchr.org [jchr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]
- 8. Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. criver.com [criver.com]
- 11. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
The Pyrazole Scaffold: A Technical Whitepaper on its Discovery, Historical Evolution, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist, I have observed firsthand how specific molecular scaffolds dictate the trajectory of drug discovery. The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is arguably one of the most privileged scaffolds in medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of pyrazole compounds, tracing their history from serendipitous discovery to rational drug design, detailing foundational synthetic protocols, and examining their pharmacological mechanisms.
The Pyrazole Scaffold: Chemical and Structural Significance
Pyrazoles ( C3H4N2 ) are characterized by their unique electronic distribution. The adjacent nitrogen atoms serve dual roles: the "pyrrole-like" nitrogen (N1) acts as a strong hydrogen bond donor, while the "pyridine-like" nitrogen (N2) acts as a hydrogen bond acceptor[2]. This amphoteric nature allows pyrazole derivatives to engage in highly specific, directional non-covalent interactions with biological targets, such as the ATP-binding pockets of kinases or the active sites of cyclooxygenases[3]. Furthermore, the aromaticity of the ring confers exceptional metabolic stability, resisting rapid enzymatic degradation in vivo—a critical parameter in modern pharmacokinetics.
Historical Milestones: From Serendipity to Rational Design
The history of pyrazole chemistry is a testament to the evolution of organic synthesis:
-
1883 (The Serendipitous Dawn): German chemist Ludwig Knorr coined the term "pyrazole." While attempting to synthesize quinoline derivatives for antipyretic use, Knorr reacted phenylhydrazine with ethyl acetoacetate. He serendipitously isolated "antipyrine" (phenyldimethylpyrazolone), which became the first synthetic, commercially successful analgesic and antipyretic drug[4],[5].
-
1889 (Decarboxylation Route): Eduard Buchner synthesized pyrazole via the decarboxylation of 3,4,5-tricarboxylic acid[2].
-
1898 (The Parent Ring): Hans von Pechmann reported the first synthesis of the unsubstituted parent pyrazole ring. His method utilized a 1,3-dipolar cycloaddition between diazomethane and acetylene gas over an extended period[4].
-
1954/1959 (Natural Isolation): For decades, pyrazoles were thought to be strictly synthetic. This paradigm shifted when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds (Citrullus vulgaris)[5],[1],[6].
Foundational Synthetic Methodologies
The rational design of pyrazole libraries relies heavily on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines—a method pioneered by Knorr[1],[6]. Below is a standardized, self-validating protocol for the synthesis of 3,5-dimethylpyrazole, designed to highlight the causality behind each experimental variable.
Protocol: Knorr Synthesis of 3,5-Dimethylpyrazole
Objective: To synthesize a symmetrically substituted pyrazole via a dual-dehydration cyclization pathway. Materials: Acetylacetone (1,3-diketone), Hydrazine hydrate (64%), Absolute Ethanol, Glacial Acetic Acid.
Step-by-Step Methodology & Causality:
-
Preparation & Solvation: Dissolve 10 mmol of acetylacetone in 15 mL of absolute ethanol in a round-bottom flask.
-
Causality: Ethanol is selected as the solvent because it effectively solubilizes both the highly polar hydrazine and the organic diketone. Its boiling point (78°C) provides optimal kinetic energy for the subsequent endothermic dehydration steps without causing thermal degradation of the reactants.
-
-
Nucleophilic Addition (Initiation Checkpoint): Place the flask in an ice bath (0-5°C). Slowly add 10 mmol of hydrazine hydrate dropwise under continuous stirring.
-
Causality: The initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is highly exothermic. The ice bath and dropwise addition control the reaction rate, preventing the volatilization of hydrazine and suppressing unwanted side reactions. The formation of a homogenous, slightly warm solution indicates the successful formation of the hemiaminal intermediate.
-
-
Acid-Catalyzed Cyclization: Add 3-5 drops of glacial acetic acid to the mixture. Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Causality: The acetic acid acts as a crucial catalyst. It protonates the hydroxyl groups of the hemiaminal and hydrazone intermediates, converting them into superior leaving groups (water). This significantly lowers the activation energy required for the intramolecular cyclization and final aromatization[6].
-
-
Precipitation & Self-Validation: Remove the flask from heat and concentrate the solvent by half under reduced pressure. Plunge the flask into an ice-water bath.
-
Self-Validation Checkpoint: A self-validating protocol incorporates internal checkpoints that confirm success without complex analytical instrumentation. Here, the reaction is self-validating through phase state changes. The thermodynamic stability of the newly formed aromatic pyrazole ring drives massive crystallization upon cooling. Filtering the white crystals and determining the melting point provides immediate validation: a sharp melting point at 107-109°C confirms successful dual-dehydration and cyclization. A depressed or broad melting point would indicate an incomplete reaction (trapped hydrazone intermediate).
-
Caption: Logical workflow and mechanistic steps of the Knorr Pyrazole Synthesis.
Evolution of Pyrazole-Based Therapeutics
Since 2011, the FDA has approved more than 30 pyrazole-containing drugs, underscoring the scaffold's clinical versatility[3]. The substitution patterns on the pyrazole ring allow for precise tuning of lipophilicity and target affinity.
Quantitative Analysis of Key Pyrazole Therapeutics
The following table summarizes landmark pyrazole-based drugs, demonstrating the scaffold's broad utility across diverse pharmacological targets.
| Drug Name | FDA Approval Year | Primary Target | Pharmacological Metric | Clinical Indication |
| Celecoxib | 1998 | Cyclooxygenase-2 (COX-2) | IC50 ~40 nM | Osteoarthritis, Rheumatoid arthritis[7],[8] |
| Sildenafil | 1998 | Phosphodiesterase 5 (PDE5) | IC50 ~3.5 nM | Erectile dysfunction, Pulmonary arterial hypertension |
| Rimonabant | 2006 (EMA) | Cannabinoid Receptor 1 (CB1) | Ki ~1.8 nM | Obesity (Withdrawn due to psychiatric adverse effects) |
| Crizotinib | 2011 | ALK / ROS1 Tyrosine Kinases | IC50 ~24 nM | Non-small cell lung cancer (NSCLC)[3] |
| Berotralstat | 2020 | Plasma Kallikrein | IC50 ~1.8 nM | Hereditary angioedema (HAE)[3] |
Mechanistic Spotlight: Celecoxib
Celecoxib represents a triumph of structure-based drug design. Traditional NSAIDs non-selectively inhibit both COX-1 (responsible for gastrointestinal mucosal protection) and COX-2 (inducible during inflammation). Celecoxib utilizes a central pyrazole ring substituted with a sulfonamide group. The pyrazole core acts as a rigid spacer, perfectly orienting the sulfonamide moiety to insert into a hydrophilic side pocket present only in the COX-2 enzyme, thereby achieving high selectivity and reducing gastrointestinal toxicity[7],[8].
Caption: Mechanism of action of celecoxib selectively inhibiting the COX-2 inflammatory pathway.
Conclusion
The journey of pyrazole from Ludwig Knorr's serendipitous synthesis of antipyrine to the rational design of targeted kinase inhibitors and selective COX-2 antagonists highlights the profound impact of heterocyclic chemistry on human health. As a privileged scaffold, the pyrazole ring offers an unparalleled combination of metabolic stability, synthetic accessibility, and precise hydrogen-bonding capabilities. Future drug discovery efforts will undoubtedly continue to leverage this versatile nucleus to address unmet medical needs.
References
-
Title: The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide | Source: benchchem.com | URL: 4
-
Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview | Source: scispace.com | URL: 5
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives | Source: globalresearchonline.net | URL: 2
-
Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | Source: intechopen.com | URL: 1
-
Title: Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives | Source: sciencescholar.us | URL: 6
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | Source: nih.gov | URL: 3
-
Title: Celecoxib History | Source: news-medical.net | URL: 7
-
Title: Celecoxib - StatPearls | Source: nih.gov | URL: 8
Sources
- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. One moment, please... [sciencescholar.us]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid as a Bifunctional Scaffold in Drug Discovery
Introduction & Mechanistic Rationale
In modern drug discovery and peptidomimetic design, the demand for rigid, directionally defined building blocks is paramount. 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid serves as a highly versatile, bifunctional scaffold. Acting essentially as a heteroaromatic amino acid isostere, it possesses orthogonal reactive sites: an N1-acetic acid moiety and a C4-amino group.
Causality in Structural Design: The pyrazole core is a in medicinal chemistry, frequently utilized as a hinge-binding motif in ATP-competitive kinase inhibitors due to its excellent hydrogen-bond donor/acceptor profile[1]. The addition of the 3-methyl group is not arbitrary; it provides a critical steric "bump." When the 4-amino group is acylated or incorporated into an amide backbone, this methyl group restricts the rotameric degrees of freedom of the adjacent amide bond. This conformational locking minimizes the entropic penalty upon target binding, thereby enhancing the overall thermodynamic affinity of the resulting drug candidate. Furthermore, the N1-acetic acid provides a flexible, solvent-directed linker that can be readily functionalized to improve aqueous solubility or probe solvent-exposed channels in target proteins.
Physicochemical Properties
Understanding the handling characteristics of this intermediate is critical for successful library generation. The compound is frequently supplied as a hydrochloride or dihydrochloride salt to prevent premature oxidation of the electron-rich 4-amino pyrazole core.
| Property | Value |
| Chemical Name | 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid |
| CAS Number (Free Acid) | 1795188-05-4 |
| CAS Number (Di-HCl Salt) | 2742653-32-1 |
| Molecular Formula | C6H9N3O2 (Free Acid) / C6H11Cl2N3O2 (Di-HCl) |
| Molecular Weight | 155.16 g/mol (Free Acid) / 228.08 g/mol (Di-HCl) |
| Physical Form | Powder |
| Storage Temperature | Room Temperature (RT) |
Synthetic Workflow & Orthogonal Derivatization
The bifunctional nature of this intermediate allows it to be routed into two primary workflows: Solid-Phase Peptide Synthesis (SPPS) for peptidomimetics, and solution-phase parallel synthesis for heterocyclic drug candidates.
Workflow for the orthogonal derivatization of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
Experimental Protocols
Protocol A: Fmoc-Protection and SPPS Incorporation (Peptidomimetics)
Causality & Reagent Selection: To utilize this scaffold in SPPS, the highly nucleophilic 4-amino group must be temporarily masked to prevent unwanted polymerization. We utilize Fmoc-OSu rather than Fmoc-Cl; the succinimidyl ester is milder and prevents the formation of dipeptide impurities that often plague the protection of highly reactive amino acids. For the resin coupling step, [2]. The HOAt leaving group generated by HATU exhibits a neighboring-group effect that dramatically accelerates the coupling of sterically hindered or electron-deficient heteroaromatic amines, ensuring complete conversion.
Step 1: Fmoc Protection
-
Dissolve 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Cool the mixture to 0 °C in an ice bath.
-
Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of 1,4-dioxane and add dropwise to the reaction mixture over 30 minutes.
-
Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Validation Checkpoint: Extract the mixture with diethyl ether (2x) to remove unreacted Fmoc-OSu and non-polar byproducts. The desired product remains in the aqueous layer as the sodium salt.
-
Acidify the aqueous layer to pH 2–3 using 1M HCl. The Fmoc-protected intermediate will precipitate as a white/off-white solid.
-
Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum.
Step 2: Solid-Phase Resin Coupling
-
Swell Rink Amide resin (or pre-loaded Wang resin) in DMF for 30 minutes.
-
In a separate vial, dissolve the Fmoc-protected pyrazole intermediate (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) and pre-activate for exactly 3 minutes. Causality: A short pre-activation is critical; prolonged activation with HATU can lead to guanidinylation of the N-terminal amine on the resin.
-
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
Validation Checkpoint: Perform a Kaiser test. A colorless/yellow bead indicates successful, complete coupling. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
Protocol B: Solution-Phase Synthesis of Kinase Inhibitor Scaffolds
Causality & Reagent Selection: When building small-molecule libraries, sequential solution-phase derivatization is preferred. The C-terminal acetic acid is first amidated using T3P (Propylphosphonic anhydride). T3P is chosen specifically for parallel synthesis because its byproducts are highly water-soluble, allowing for purification via simple aqueous extraction without the bottleneck of column chromatography.
Step 1: C-Terminal Amidation
-
Suspend 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride (1.0 eq) and the desired primary/secondary amine (1.2 eq) in a 1:1 mixture of EtOAc and DMF.
-
Add Triethylamine (Et₃N, 4.0 eq) to neutralize the dihydrochloride salt and free-base the reacting amine. Cool to 0 °C.
-
Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Validation Checkpoint: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 156 [M+H]+) and the appearance of the amide product mass validates the step.
-
Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The water-soluble T3P byproducts will partition entirely into the aqueous phase.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: N-Terminal Derivatization (Urea Formation)
-
Dissolve the crude amide intermediate from Step 1 in anhydrous DCM.
-
Add the desired aryl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir for 2 hours. The resulting urea derivative typically precipitates directly from the DCM solution.
-
Validation Checkpoint: Filter the precipitate and wash with cold DCM. If the product does not precipitate, concentrate the solvent and purify via reverse-phase preparative HPLC.
References
-
[1] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source: PMC (National Institutes of Health) | URL: [Link]
-
[2] Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive | Source: Journal of the American Chemical Society (ACS Publications) | URL: [Link]
Sources
Application Note: (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid as a Privileged Scaffold in Rational Drug Design
Document Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Introduction & Structural Rationale
The pyrazole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from COX-2 inhibitors to pan-kinase antagonists[1]. Among its highly functionalized derivatives, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 1795188-05-4) provides a uniquely versatile, three-vector framework for rational drug design.
As a Senior Application Scientist, I frequently recommend this specific building block for fragment-based drug discovery (FBDD) and high-throughput library generation. Its value lies in the precise spatial arrangement of its functional groups, which elegantly mimics endogenous biological ligands such as the adenine ring of ATP[2].
Pharmacophore Mapping: The Causality of Scaffold Design
The efficacy of this scaffold is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:
-
C4-Amino Group (The Hinge Binder): In kinase inhibitor design, the 4-amino group acts as a critical hydrogen-bond donor/acceptor. It directly mimics the adenine moiety of ATP, forming essential H-bonds with the backbone oxygen and nitrogen atoms of the kinase hinge region (e.g., residues E342 and M344 in c-Src kinase)[2].
-
C3-Methyl Group (The Steric Director): This small lipophilic moiety projects toward the "gatekeeper" residue of the target protein's binding pocket. It provides necessary steric bulk to lock the pyrazole ring into the active conformation while establishing van der Waals contacts within hydrophobic pocket I[2].
-
N1-Acetic Acid (The Solvent Vector): The carboxylic acid serves a dual purpose. Biologically, it can form salt bridges with basic residues or target solvent-exposed channels[1]. Chemically, it is an ideal synthetic handle for rapid derivatization (via amide coupling or esterification) to optimize pharmacokinetic (PK) properties or generate prodrugs[3].
Pharmacophore mapping of the pyrazole scaffold against a typical kinase binding pocket.
Application Case Studies & Quantitative Data
The (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid framework and its closely related analogs have been successfully deployed across multiple therapeutic targets.
Case Study 1: JAK Kinase Inhibitors
Abnormalities in the JAK/STAT signaling pathway are primary drivers of myeloproliferative neoplasms and inflammation. Optimization of 4-amino-(1H)-pyrazole derivatives has yielded highly potent pan-JAK and selective JAK2 inhibitors. The 4-amino group is strictly required for nanomolar inhibition, as it anchors the molecule to the ATP-binding site[4].
Case Study 2: YTHDC1 Epigenetic Readers
Beyond kinases, pyrazole scaffolds are utilized to target epigenetic readers. In a recent structure-based design campaign, a pyrazolopyrimidine scaffold (synthesized via a 4-amino-3-methyl-pyrazole intermediate) was used to mimic m6 -adenine. The resulting ligand demonstrated exceptional binding affinity to YTHDC1, effectively displacing the natural RNA modification[5].
Case Study 3: CRTh2 Antagonists for Allergic Inflammation
The pyrazole-acetic acid substructure was identified via high-throughput screening as a potent antagonist for the CRTh2 receptor. The N1-acetic acid moiety is critical here, as it interacts with the G-protein coupled receptor (GPCR) binding site to inhibit downstream cAMP reduction and intracellular calcium release[1].
Table 1: Quantitative Biological Data of Pyrazole Scaffold Derivatives
| Scaffold Variant / Derivative | Primary Target | Biological Activity | Key Structural Interaction |
| 4-Amino-pyrazole analog (3f) | JAK1 / JAK2 | IC 50 = 3.4 nM / 2.2 nM | C4-Amino H-bonds to hinge region[4] |
| Pyrazolopyrimidine ligand (40) | YTHDC1 | K D = 49 nM | Pyrazole core mimics m6 -adenine[5] |
| Pyrazole-1-acetic acid analog | CRTh2 Receptor | Low nanomolar IC 50 | N1-acetic acid targets GPCR pocket[1] |
| 3-Aryl-4-amino-pyrazole (7j) | JAK2 (Selective) | Sub-nanomolar IC 50 | C3-substitution drives selectivity[6] |
Experimental Protocol: Library Generation via N1-Acetic Acid Derivatization
To leverage this scaffold for drug discovery, the most efficient strategy is to hold the C4-amino and C3-methyl groups constant (to maintain hinge-binding and steric fit) while generating a library of amides at the N1-acetic acid position.
The following protocol details a self-validating amide coupling workflow designed to prevent common pitfalls such as des-amino side reactions or incomplete activation.
Materials Required
-
Scaffold: (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride (Ensure >95% purity to prevent stoichiometric imbalances).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Rationale: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient amines.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology
Step 1: Scaffold Activation (Self-Validating Checkpoint)
-
Dissolve 1.0 eq of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add 3.0 eq of DIPEA. Causality: The scaffold is often supplied as a dihydrochloride salt. Excess base is strictly required to neutralize the salt and deprotonate the carboxylic acid, ensuring it is nucleophilic enough to attack the coupling reagent.
-
Add 1.1 eq of HATU and stir at room temperature for 15 minutes.
-
Validation Check: Pull a 5 μ L aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the active HOAt-ester intermediate. Proceeding without confirming activation will result in unreacted starting material and complex downstream purification.
Step 2: Amine Coupling
-
Once activation is confirmed, add 1.2 eq of the target primary or secondary amine.
-
Stir the reaction at room temperature for 2–4 hours. Causality: The C4-amino group on the pyrazole ring is a primary amine, which presents a risk of self-polymerization. However, the electron-rich nature of the pyrazole ring reduces the nucleophilicity of the C4-amine compared to typical aliphatic amines. Keeping the reaction at room temperature prevents unwanted intermolecular cross-coupling.
Step 3: Workup and Isolation
-
Quench the reaction with saturated aqueous NaHCO 3 .
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.
-
Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Step 4: Final Validation
-
Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
-
Validation Check: Confirm final structure via 1 H-NMR and ensure purity is >95% via UPLC-MS before submitting the compound to biological screening assays.
Self-validating synthetic workflow for pyrazole scaffold library generation.
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]
-
Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors MDPI - Molecules URL:[Link]
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors ACS Publications - Journal of Medicinal Chemistry URL:[Link]
-
Structure-Based Design of a Potent and Selective YTHDC1 Ligand National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (5-methyl-1{H}-pyrazol-3-yl)acetic acid | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
An in-depth guide to the pre-clinical evaluation of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid analogs for their anti-inflammatory potential.
Inflammation is a fundamental biological process, an essential immune response to injury or infection. This cascade is mediated by a host of signaling molecules, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are central to amplifying this response. While acute inflammation is protective, chronic inflammation is a driver of numerous debilitating diseases, including rheumatoid arthritis and inflammatory bowel disease.
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting COX enzymes. However, their use is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of both the constitutive COX-1 and the inducible COX-2 isoforms. This has propelled the search for more selective and safer therapeutic agents.
The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, most notably as potent anti-inflammatory agents. The archetypal example is Celecoxib, a selective COX-2 inhibitor, which validated the pyrazole core as a prime candidate for designing drugs with an improved safety profile. The anti-inflammatory mechanism of pyrazole derivatives is multifaceted, extending beyond COX-2 inhibition to include the suppression of pro-inflammatory cytokines and the modulation of key transcription factors like NF-κB.
This guide focuses on a specific, promising class of these compounds: (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid analogs . The inclusion of the acetic acid moiety suggests a potential bioisosteric relationship with classic NSAIDs, while the substituted 4-aminopyrazole core offers unique opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. As a Senior Application Scientist, this document provides a comprehensive framework for researchers to synthesize, evaluate, and characterize the anti-inflammatory applications of these novel analogs, grounded in established, validated, and reproducible protocols.
Section 1: Synthesis and Characterization
The synthesis of novel analogs is the foundational step. While numerous specific pathways exist, a common and reliable approach for creating substituted pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, a method historically known as the Knorr pyrazole synthesis. For the specific scaffold , a multi-step synthesis is more likely.
Protocol 1.1: Representative Synthesis of a (4-amino-3-methyl-1H-pyrazol-1-yl)acetic Acid Analog
This protocol outlines a plausible, generalized route. Researchers must adapt this based on the specific R-groups of their target analog.
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
-
Rationale: This step creates the 1,3-dicarbonyl precursor required for pyrazole ring formation.
-
Procedure: To a cooled solution of ethyl cyanoacetate and acetic anhydride, add triethylamine dropwise. Stir the reaction mixture at room temperature for 24 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, quench with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate
-
Rationale: Cyclocondensation with hydrazine hydrate forms the core pyrazole ring.
-
Procedure: Dissolve the product from Step 1 in ethanol. Add hydrazine hydrate dropwise at 0°C. Reflux the mixture for 6-8 hours. Cool the reaction to room temperature, which should result in the precipitation of the pyrazole product. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 3: N-Alkylation with an Ethyl Bromoacetate Derivative
-
Rationale: This step introduces the acetic acid side chain at the N1 position of the pyrazole ring.
-
Procedure: To a solution of the pyrazole from Step 2 in dimethylformamide (DMF), add a base such as potassium carbonate. Stir for 30 minutes, then add the desired ethyl bromoacetate analog (e.g., ethyl bromoacetate). Heat the reaction at 60-70°C for 12-16 hours. After cooling, pour the mixture into ice water and extract with an appropriate solvent.
Step 4: Hydrolysis to (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid Analog
-
Rationale: The final step converts the ethyl ester to the target carboxylic acid.
-
Procedure: Dissolve the ester from Step 3 in a mixture of ethanol and aqueous sodium hydroxide solution. Reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and acidify with dilute HCl to a pH of ~4-5. The final product will precipitate. Filter the solid, wash thoroughly with water, and dry.
Characterization: The identity and purity of the final compound and all intermediates must be rigorously confirmed using spectral techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.
Section 2: Mechanism of Action - Key Signaling Pathways
The anti-inflammatory effects of pyrazole analogs are typically mediated through the inhibition of several key pro-inflammatory pathways. Understanding these pathways is critical for designing relevant biological assays.
2.1 Cyclooxygenase-2 (COX-2) Pathway The most well-established mechanism for anti-inflammatory pyrazoles is the selective inhibition of COX-2. COX-2 is an inducible enzyme that synthesizes prostaglandins (like PGE2), which are potent mediators of pain, fever, and inflammation. Selective inhibition of COX-2, while sparing the gastroprotective COX-1 isoform, is the primary goal for achieving efficacy with reduced gastrointestinal side effects.
2.2 NF-κB Signaling Pathway Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous genes involved in the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many pyrazole compounds exert their effects by preventing the degradation of IκBα, thereby blocking NF-κB activation.
Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole analogs.
Section 3: In Vitro Evaluation Protocols
In vitro assays are essential for initial screening, providing cost-effective and high-throughput methods to determine a compound's potency and mechanism of action before proceeding to more complex in vivo models.
Protocol 3.1: COX-1/COX-2 Inhibition Assay (Enzymatic)
-
Objective: To determine the direct inhibitory activity and selectivity of the test analog against COX-1 and COX-2 enzymes.
-
Rationale: This cell-free assay directly measures the compound's ability to block prostaglandin synthesis by isolated enzymes, providing IC50 values (the concentration required to inhibit 50% of enzyme activity) for both isoforms. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index. A higher index indicates greater selectivity for COX-2.
-
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).
-
Test analog ("Compound X") and reference inhibitors (e.g., Celecoxib for selective, Indomethacin for non-selective).
-
-
Procedure:
-
Prepare a series of dilutions of Compound X and reference drugs in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted compounds or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and develop the color according to the kit manufacturer's instructions. This typically involves measuring the peroxidase activity of COX.
-
Read the absorbance on a plate reader at the specified wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.
-
Protocol 3.2: Anti-inflammatory Activity in a Macrophage Cell Model
-
Objective: To assess the ability of the test analog to suppress the production of key inflammatory mediators (NO, TNF-α, IL-6) in a cellular context.
-
Rationale: Macrophage cell lines (like murine RAW 264.7 or human THP-1) are reliable models for studying inflammation. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently induces an inflammatory response through TLR4 signaling, leading to the production of nitric oxide (NO), TNF-α, and IL-6. Measuring the reduction of these mediators in the presence of the test compound provides a robust indication of its cellular anti-inflammatory activity.
Caption: Experimental workflow for in vitro evaluation in macrophage cells.
-
Procedure:
-
Cell Culture: Seed RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Compound X (or a vehicle control, e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix an aliquot of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at ~540 nm. Quantify NO levels using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use commercial ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol to measure the concentration of each cytokine in the collected supernatant.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Rationale: It is crucial to ensure that the observed reduction in inflammatory mediators is due to an anti-inflammatory effect and not simply because the compound is killing the cells.
-
Add MTT reagent to the remaining cells in the original plate. Incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).
-
Read the absorbance at ~570 nm.
-
-
Section 4: In Vivo Evaluation Protocols
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole biological system.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory and anti-edematous activity of the test analog.
-
Rationale: This is a classic, highly reproducible model of acute inflammation. The sub-plantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a direct measure of its anti-inflammatory effect.
-
Materials:
-
Wistar or Sprague-Dawley rats (180-220g).
-
1% Carrageenan solution in sterile saline.
-
Plethysmometer (for measuring paw volume).
-
Compound X and a reference drug (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide animals into groups (e.g., Vehicle Control, Reference Drug, Compound X at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer Compound X, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Edema Volume (mL) = Paw volume at time 't' - Initial paw volume.
-
% Inhibition of Edema = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
-
Protocol 4.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To evaluate the compound's ability to suppress the systemic production of pro-inflammatory cytokines TNF-α and IL-6.
-
Rationale: A bolus injection of LPS mimics systemic inflammation or sepsis by triggering a massive release of cytokines into the bloodstream. This model is highly relevant for testing inhibitors of the TLR4/NF-κB pathway. The peak of TNF-α typically occurs around 1-2 hours post-injection, while IL-6 peaks around 2-4 hours.
-
Materials:
-
BALB/c or C57BL/6 mice.
-
LPS (from E. coli).
-
Compound X and a reference drug (e.g., Dexamethasone, a potent glucocorticoid).
-
ELISA kits for murine TNF-α and IL-6.
-
Caption: Experimental workflow for the LPS-induced systemic inflammation model in mice.
-
Procedure:
-
Divide mice into experimental groups.
-
Administer Compound X or controls (e.g., Dexamethasone) via the desired route (e.g., oral gavage).
-
After 1 hour, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).
-
At 90 minutes post-LPS injection (for TNF-α) or at 3 hours (for IL-6), anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store serum at -80°C until analysis.
-
Quantify the levels of TNF-α and IL-6 in the serum using specific ELISA kits.
-
Section 5: Data Interpretation and SAR
The collective data from these assays will build a comprehensive profile of the analog's anti-inflammatory activity.
Data Summary
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Paw Edema Inhibition @ 3h (%) (Dose: 30 mg/kg) |
| Compound X-1 | >100 | 0.15 | >667 | 5.2 | 3.8 | 4.5 | 65% |
| Compound X-2 | 50.5 | 1.2 | 42.1 | 15.7 | 12.1 | 18.3 | 42% |
| Celecoxib | 15.0 | 0.04 | 375 | 8.1 | 6.5 | 7.2 | 58% |
| Indomethacin | 0.05 | 0.52 | 0.1 | 2.5 | 1.8 | 2.1 | 72% |
(Note: Data shown is hypothetical and for illustrative purposes only)
Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a library of analogs with systematic variations, researchers can deduce key SAR trends.
-
N1-substituent: The nature of the acetic acid side chain can influence pharmacokinetics and potency.
-
C3-methyl group: This group is often important for fitting into the COX-2 active site.
-
C4-amino group: This group provides a key point for modification. Acylation or substitution can dramatically alter activity, solubility, and cell permeability.
-
Aromatic Rings: If additional rings are appended, substituents on these rings (e.g., sulfonamide or methylsulfonyl groups on a phenyl ring) are critical for high-affinity binding to the secondary pocket of the COX-2 enzyme, a feature seen in many selective inhibitors.
By systematically applying the protocols outlined in this guide, researchers can effectively characterize the anti-inflammatory profile of novel (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid analogs, paving the way for the development of next-generation therapeutic agents.
References
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. (n.d.).
- LPS Model of Systemic Inflammation - Melior Discovery. (n.d.).
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
- Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. (n.d.).
- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).
- LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - Semantic Scholar. (2015, November 2).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5).
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17).
- Structure of some selective COX-2 inhibitors and target compounds (1–3). - ResearchGate. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011, February 15).
- LPS-induced inflammation - can anyone help? - ResearchGate. (2013, November 17).
- Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells | ImmunoHorizons | Oxford Academic. (2020, December 18).
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed. (2023, January 17).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. (2024, June 30).
- Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9) - ResearchGate. (n.d.).
- A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. (n.d.).
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9).
- Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines | Journal of Medicinal Chemistry - ACS Publications. (2001, January 4).
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22).
- Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. (2013, January 15).
- Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products | bioRxiv. (2026, March 5).
- Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed. (2002, June 7).
- Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments. (n.d.).
- Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β | Hypertension - American Heart Association Journals. (2009, March 16).
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (n.d.).
- SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. (n.d.).
- Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. (2025, May 22).
- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.).
- Therapeutic Potential of Combining IL-6 and TNF Blockade in a Mouse Model of Allergic Asthma - MDPI. (2022, March 24).
- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
- ABSTRACT The work reported herein describes the synthesis of a new series of anti-inflammatory pyrazolyl thiazo- lones. In addition to COX-2/15-LOX inhibition, these hybrids exerted their anti-inflammatory actions through novel mechanisms. The most active compounds possessed COX-2 inhibitory activities comparable to celecoxib (IC50 values of 0.09–0.14mM) with significant 15-LOX inhibitory activities (IC50s 1.96 to 3
Application Notes and Protocols for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in Agricultural Chemical Synthesis
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals.[1] Its unique structural and electronic properties have led to the successful commercialization of a multitude of herbicides, fungicides, and insecticides.[1][2] In the realm of fungicides, pyrazole carboxamides have emerged as a dominant class of succinate dehydrogenase inhibitors (SDHIs), a critical mode of action for controlling a broad spectrum of fungal pathogens.[3][4][5] Similarly, in herbicides, pyrazole derivatives have been successfully developed to target key enzymes in weeds.[6]
The strategic functionalization of the pyrazole core is paramount to modulating the biological activity, selectivity, and physicochemical properties of the resulting agrochemical. The introduction of various substituents at different positions on the pyrazole ring can significantly influence the molecule's interaction with its biological target.[2] This document provides a detailed technical guide on the synthesis and application of a key intermediate, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid , for the development of novel pyrazole-based agrochemicals. We will first delineate a robust synthetic pathway to this versatile building block and subsequently illustrate its application in the synthesis of a novel, potential pyrazole carboxamide fungicide.
Part 1: Synthesis of the Key Intermediate: (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
The synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a multi-step process that begins with the formation of the pyrazole core, followed by functional group manipulations to install the desired amino and acetic acid moieties. The following protocol is a plausible and efficient route based on established chemical transformations.
Synthetic Workflow Overview
Figure 1: Proposed synthetic workflow for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
Step-by-Step Experimental Protocols
Protocol 1.1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole
The synthesis of the pyrazole core is achieved through the nitration of 3-methyl-1H-pyrazole. Direct nitration of pyrazoles can be challenging, but established methods for similar compounds provide a reliable approach.[7][8]
-
Reagents and Materials:
-
3-Methyl-1H-pyrazole
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20%)
-
Concentrated sulfuric acid
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 3-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the pyrazole solution, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1.5 hours.[7]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitated product, 3-methyl-4-nitro-1H-pyrazole, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Protocol 1.2: Synthesis of Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
N-alkylation of the pyrazole ring is a common and effective method for introducing side chains.[9] The use of ethyl bromoacetate in the presence of a mild base provides the desired product.
-
Reagents and Materials:
-
3-Methyl-4-nitro-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of 3-methyl-4-nitro-1H-pyrazole in DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate.
-
Protocol 1.3: Synthesis of Ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate
The nitro group is a versatile precursor to the amino group, and its reduction can be achieved under various conditions. The use of tin(II) chloride is a classic and effective method for this transformation.[10]
-
Reagents and Materials:
-
Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate can be used in the next step without further purification or can be purified by column chromatography.
-
Protocol 1.4: Synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis using lithium hydroxide is a mild and efficient method.
-
Reagents and Materials:
-
Ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate in a mixture of THF and water.
-
Add lithium hydroxide to the solution and stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
The precipitated product, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Part 2: Application in the Synthesis of a Novel Pyrazole Carboxamide Fungicide
The (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid intermediate is a valuable building block for creating novel agrochemicals. The presence of both an amino group and a carboxylic acid group offers multiple points for diversification. Here, we demonstrate its use in the synthesis of a potential pyrazole carboxamide fungicide by coupling the amino group with a toxophoric acid chloride. Many commercial pyrazole carboxamide fungicides feature a substituted phenyl or pyridyl moiety.[1][4] We propose the synthesis of a novel compound by coupling our intermediate with 2-chloro-6-(trifluoromethyl)benzoyl chloride.
Proposed Target Agrochemical and Rationale
The target molecule, 2-(4-{[2-chloro-6-(trifluoromethyl)benzoyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic acid , incorporates several features common to potent SDHI fungicides:
-
A pyrazole-4-carboxamide core.
-
A substituted phenyl ring with electron-withdrawing groups (Cl and CF₃), which often enhances fungicidal activity.[2]
Synthetic Workflow for the Target Agrochemical
Figure 2: Synthesis of a novel pyrazole carboxamide fungicide.
Step-by-Step Experimental Protocol
Protocol 2.1: Synthesis of 2-(4-{[2-chloro-6-(trifluoromethyl)benzoyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic acid
The amide bond formation is a crucial step in the synthesis of pyrazole carboxamide fungicides. A standard method involves the reaction of an amine with an acid chloride in the presence of a base to neutralize the HCl byproduct.[11]
-
Reagents and Materials:
-
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
-
2-chloro-6-(trifluoromethyl)benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Suspend (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in anhydrous DCM in a round-bottom flask cooled in an ice bath.
-
Add pyridine to the suspension.
-
In a separate flask, dissolve 2-chloro-6-(trifluoromethyl)benzoyl chloride in anhydrous DCM.
-
Add the acid chloride solution dropwise to the pyrazole suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the target fungicide.
-
Data Summary
The following table summarizes the key characteristics of the synthesized compounds. Note that the data for the novel fungicide is predicted.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| 3-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | Yellow solid |
| Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₁N₃O₄ | 213.19 | Pale yellow oil |
| Ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate | C₈H₁₃N₃O₂ | 183.21 | Off-white solid |
| (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | C₆H₉N₃O₂ | 155.15 | White solid |
| 2-(4-{[2-chloro-6-(trifluoromethyl)benzoyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic acid | C₁₅H₁₁ClF₃N₄O₃ | 402.72 | White to off-white solid |
Conclusion
This application note provides a comprehensive guide to the synthesis and utilization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid as a key intermediate in the synthesis of novel agrochemicals. The detailed protocols offer a practical framework for researchers in the field of agricultural chemistry to access this versatile building block and explore its potential in developing new active ingredients. The proposed application in the synthesis of a pyrazole carboxamide fungicide highlights a direct and relevant path for leveraging this intermediate in the discovery of next-generation crop protection agents. The principles and methodologies described herein are adaptable and can serve as a foundation for the creation of diverse libraries of pyrazole derivatives for screening and optimization in various agrochemical applications.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 9. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. growingscience.com [growingscience.com]
One-pot synthesis of pyrazole derivatives using acetic acid mediation
Topic: One-Pot Synthesis of Pyrazole Derivatives Mediated by Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds and Synthesis Efficiency
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets, exhibiting an impressive spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3] The market success of pyrazole-containing drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) underscores the therapeutic importance of this molecular framework.
Traditionally, pyrazole synthesis involves multi-step procedures that can be time-consuming, generate significant waste, and require purification of intermediates. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful strategy in green chemistry and process development.[4] It offers numerous advantages, including reduced reaction times, higher yields, lower operational costs, and a minimized environmental footprint. This guide details a robust and efficient one-pot protocol for synthesizing polysubstituted pyrazoles using acetic acid as a readily available and effective reaction mediator.
Reaction Mechanism: The Role of Acetic Acid
The most prevalent method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[2][5] Acetic acid plays a crucial dual role in this transformation, acting as both a protonating agent and a dehydrating catalyst.
-
Carbonyl Activation: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound by acetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack & Imine/Enamine Formation: The hydrazine, acting as a bidentate nucleophile, attacks the activated carbonyl carbon.[6] This is followed by a series of proton transfers and the elimination of a water molecule to form an intermediate hydrazone (an imine). The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group.
-
Cyclization and Dehydration: The intramolecular nucleophilic attack results in a cyclic hemiaminal intermediate.
-
Aromatization: Under the acidic and thermal conditions (reflux), this intermediate readily dehydrates to eliminate a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[7] The driving force for this final step is the formation of the highly stable aromatic system.
The entire cascade occurs seamlessly in a single pot, mediated by acetic acid, which facilitates each key step without the need for isolating intermediates.
Caption: Acetic acid-mediated reaction mechanism for pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol provides a general procedure for the synthesis of pyrazole derivatives from 1,3-diketones or chalcones and hydrazine derivatives in glacial acetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Dicarbonyl/Chalcone | Reagent | Standard Supplier | Substrate (e.g., Acetylacetone, Dibenzoylmethane) |
| Hydrazine Derivative | Reagent | Standard Supplier | E.g., Hydrazine hydrate, Phenylhydrazine |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Serves as catalyst and solvent |
| Ethanol | Reagent | Standard Supplier | For recrystallization |
| Round-bottom flask | - | - | Appropriate size for reaction scale |
| Reflux Condenser | - | - | |
| Magnetic Stirrer/Hotplate | - | - | |
| Beakers, Funnels | - | - | Standard laboratory glassware |
| Buchner Funnel & Filter Paper | - | - | For product isolation |
| Thin Layer Chromatography (TLC) | - | - | Silica plates for reaction monitoring |
Step-by-Step Procedure
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound or chalcone (1.0 mmol, 1.0 eq).
-
Addition of Hydrazine & Acetic Acid: To the flask, add the desired hydrazine derivative (1.0-1.2 mmol, 1.0-1.2 eq). Subsequently, add glacial acetic acid (10-15 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the reaction mixture to reflux (typically 110-120°C). Maintain reflux for 4-12 hours.
-
Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation barriers for the condensation and dehydration steps. Reaction time can vary significantly based on the reactivity of the substrates.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., Ethyl Acetate/Hexane mixture) should be used to track the disappearance of the starting materials.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (50-100 mL) while stirring.
-
Scientist's Note: This step is critical. Pouring the acidic reaction mixture into ice water causes the synthesized pyrazole, which is typically a solid and less soluble in water, to precipitate out. This also serves to dilute the acetic acid and quench the reaction.
-
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure pyrazole derivative.[10]
-
Drying and Characterization: Dry the purified solid product in a vacuum oven. The final product should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry to confirm its identity and purity.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Pyrazole Derivatives as Versatile Lead Molecules in Pharmaceutical Development
Introduction & Pharmacological Significance
The pyrazole nucleus—a five-membered, doubly unsaturated heterocyclic ring containing two adjacent nitrogen atoms (1,2-diazole)—has cemented its status as a "privileged scaffold" in modern medicinal chemistry 1. The unique physicochemical properties of the pyrazole core, specifically its capacity to act simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen), allow it to form highly specific interactions with diverse biological targets.
In drug discovery, the structural rigidity and favorable pharmacokinetic profile of pyrazoles make them ideal lead molecules. By systematically modifying the substitutions at the N1, C3, C4, and C5 positions, medicinal chemists can finely tune the electronic distribution and steric bulk of the molecule, thereby driving selectivity against specific kinases, receptors, or enzymes 2.
Mechanistic Insights: The Pyrazole Scaffold in Target Inhibition
One of the most prominent applications of pyrazole derivatives is in the competitive inhibition of the ATP-binding pocket of kinases. For example, Ruxolitinib, a blockbuster pyrazole derivative, acts as a potent inhibitor of Janus kinases (JAK1/JAK2). The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase domain, displacing ATP and halting the downstream phosphorylation of STAT proteins. This effectively shuts down the hyperactive cytokine signaling responsible for myeloproliferative neoplasms.
Mechanism of action of pyrazole-based inhibitors on the JAK/STAT signaling pathway.
Quantitative Data: FDA-Approved Pyrazole Therapeutics
The versatility of the pyrazole scaffold is best demonstrated by the wide array of FDA-approved drugs that utilize it as a core pharmacophore 3. The table below summarizes key quantitative and qualitative data regarding these therapeutics:
| Drug Name | Pyrazole Substitution Pattern | Primary Target | Clinical Indication | Typical IC50 / Affinity |
| Celecoxib | 1,5-diaryl-3-trifluoromethyl | COX-2 Enzyme | Osteoarthritis, Rheumatoid Arthritis | ~40 nM |
| Ruxolitinib | 1-substituted, 3-cyclopentyl | JAK1 / JAK2 | Myelofibrosis, Polycythemia Vera | 3.3 nM (JAK1) |
| Crizotinib | 4-substituted pyrazole | ALK / ROS1 Kinases | Non-Small Cell Lung Cancer (NSCLC) | 20 nM (ALK) |
| Niraparib | Indazole (fused pyrazole) | PARP1 / PARP2 | Ovarian Cancer | 3.8 nM (PARP1) |
| Sildenafil | Pyrazolopyrimidinone | PDE5 Enzyme | Erectile Dysfunction, PAH | 3.5 nM |
Synthetic Methodologies: The Knorr Cyclocondensation
The synthesis of pyrazole rings has evolved, but the Knorr pyrazole synthesis remains the foundational protocol for generating 1,3,5-trisubstituted pyrazoles . This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Note: This protocol is designed with specific causal steps to maximize regioselectivity and yield.
Reagents & Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Absolute ethanol (Solvent)
-
Glacial acetic acid (Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound in 20 mL of absolute ethanol in a round-bottom flask. Causality: Absolute ethanol is chosen because it easily dissolves both precursors and facilitates the azeotropic removal of water generated during the reaction.
-
Controlled Addition: Cool the flask to 0°C in an ice bath. Add 11 mmol of the arylhydrazine dropwise over 15 minutes. Causality: The initial nucleophilic attack of the hydrazine on the carbonyl is highly exothermic. Cooling the reaction prevents thermal degradation of the hydrazine and suppresses the formation of kinetic, undesired regioisomers.
-
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The acid lowers the activation energy by protonating the carbonyl oxygen, making the carbon more electrophilic for the subsequent intramolecular cyclization (dehydration) step.
-
Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor the reaction progression via TLC (Hexane:EtOAc 7:3).
-
Isolation: Once the starting material is consumed, concentrate the mixture under reduced pressure. Pour the resulting syrup into 50 mL of ice-cold distilled water and stir vigorously to precipitate the crude pyrazole.
-
Purification: Filter the solid and recrystallize from hot 95% ethanol. Causality: Recrystallization exploits the differential solubility of the thermodynamically stable pyrazole product versus trace kinetic byproducts, yielding >95% purity.
End-to-end workflow from pyrazole synthesis to high-throughput lead molecule identification.
Biological Evaluation: Self-Validating Kinase Inhibition Assay
To evaluate the efficacy of newly synthesized pyrazole derivatives, a robust in vitro assay is required. The following protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase inhibition.
Crucially, this protocol is designed as a self-validating system . It incorporates internal controls to ensure that any observed inhibition is due to the pyrazole derivative and not assay artifacts (e.g., solvent toxicity, enzyme degradation, or fluorescence quenching).
Protocol 2: In Vitro JAK2 Kinase Inhibition Assay (TR-FRET)
Self-Validating Control Matrix:
-
Positive Control: 100 nM Ruxolitinib (Validates that the enzyme is active and can be competitively inhibited).
-
Vehicle Control: 1% DMSO (Establishes the baseline maximum kinase activity; ensures the solvent is not denaturing the enzyme).
-
Blank: Assay buffer without enzyme (Measures background fluorescence to calculate the true signal window).
-
Statistical Validation: The Z'-factor must be calculated for every plate. A Z'-factor > 0.5 is required to validate the assay's reliability.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazole lead in 100% DMSO. Dilute these intermediate stocks 1:100 into the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: This ensures the final DMSO concentration in the assay well is exactly 1%, preventing solvent-induced enzyme denaturation.
-
Enzyme Incubation: In a 384-well microplate, combine 5 µL of the diluted compound with 5 µL of 10 nM recombinant JAK2 enzyme. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the competitive pyrazole inhibitor to reach equilibrium binding within the ATP pocket before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of a substrate mix containing 10 µM ATP and 1 µM of a fluorescently labeled STAT-derived peptide. Causality: The ATP concentration is deliberately kept near its Michaelis constant ( Km ) for JAK2. This maximizes the assay's sensitivity to competitive inhibitors.
-
Termination: After 60 minutes of incubation at room temperature, add 20 µL of a stop solution containing 50 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state.
-
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve). Validate the plate by calculating the Z'-factor:
Z′=1−∣μvehicle−μblank∣3(σvehicle+σblank)
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles. Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. The advice provided herein is based on established principles of heterocyclic chemistry and field-proven insights.
Introduction to the Synthetic Pathway
The synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is typically approached as a three-stage process. Understanding this pathway is crucial for effective troubleshooting.
dot TD graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "Stage 1: Pyrazole Core Formation" A["β-Ketonitrile Precursor\n(e.g., 2-cyano-3-oxobutanoate)"] --> B{"Condensation\n+ Cyclization"}; C["Hydrazine Hydrate"] --> B; B --> D["4-amino-3-methyl-1H-pyrazole"]; end
subgraph "Stage 2: N-Alkylation" D --> E{"Base-mediated\nAlkylation"}; F["Ethyl Chloroacetate"] --> E; E --> G["Ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate"]; end
subgraph "Stage 3: Ester Hydrolysis" G --> H{"Saponification\n(Base-catalyzed Hydrolysis)"}; H --> I["(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid"]; end
A --> B; C --> B; B --> D; D --> E; F --> E; E --> G; G --> H; H --> I;
Overall synthetic workflow for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter at each stage of the synthesis.
Stage 1: Low Yield of 4-amino-3-methyl-1H-pyrazole
Question: My initial pyrazole synthesis has a very low yield or failed completely. What are the likely causes?
Low yields in Knorr-type pyrazole syntheses are common and often trace back to the quality of reagents or suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
-
Degraded Hydrazine: Hydrazine hydrate is susceptible to air oxidation and can degrade over time, leading to reduced nucleophilicity and the formation of colored impurities.[2]
-
Solution: Always use fresh, high-purity hydrazine hydrate. If the quality is uncertain, consider distillation before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative degradation.[2]
-
-
Impure Starting Materials: Impurities in your β-ketonitrile precursor can lead to unwanted side reactions, consuming reagents and complicating purification.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
-
-
Suboptimal pH: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to facilitate the initial condensation. However, too much acid can protonate the hydrazine, rendering it non-nucleophilic.[2]
-
Solution: If using a hydrazine salt (e.g., hydrazine sulfate), a mild base may be needed to liberate the free hydrazine. For hydrazine hydrate, a catalytic amount of a weak acid is typically sufficient.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating or reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider increasing the reaction temperature or extending the reaction time.
-
start [label="Low Yield in Stage 1", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrazine [label="Is Hydrazine Fresh\nand High Purity?"]; check_conditions [label="Are Reaction Conditions\n(Temp, Time, pH) Optimal?"]; check_workup [label="Is Product Lost\nDuring Workup?"];
start --> check_hydrazine; check_hydrazine -- "No" --> action_hydrazine [label="Use fresh/purified hydrazine.\nRun under inert atmosphere."]; check_hydrazine -- "Yes" --> check_conditions; check_conditions -- "No" --> action_conditions [label="Monitor by TLC.\nAdjust temperature/time.\nOptimize catalyst."]; check_conditions -- "Yes" --> check_workup; check_workup -- "Yes" --> action_workup [label="Optimize extraction pH.\nModify crystallization solvent."]; check_workup -- "No" --> end_node [label="Consider side reactions\n(e.g., regioisomers)."];
action_hydrazine [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; action_conditions [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; action_workup [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; end_node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", label="Yield Improved"];
Troubleshooting workflow for low yield in pyrazole core synthesis.
Stage 2: Issues with N-Alkylation
Question: The alkylation of my pyrazole resulted in a mixture of products that are difficult to separate, or a low yield of the desired product. How can I improve this?
The N-alkylation of unsymmetrical pyrazoles is notoriously challenging due to the potential for forming two different regioisomers (N1 and N2 alkylation).[3][4] Achieving high regioselectivity is key to a successful synthesis.
Potential Causes & Solutions:
-
Formation of Regioisomers: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a mixture of N1 and N2-alkylated products.
-
Solution: Regioselectivity is highly dependent on several factors that can be optimized:[3][4]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. In the case of 4-amino-3-methyl-1H-pyrazole, the N1 position is less hindered than the N2 position (adjacent to the methyl group), so N1 alkylation is generally favored. Using a bulkier alkylating agent can further enhance this preference.[3]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[3]
-
Base Selection: The choice of base is critical. A common starting point is potassium carbonate (K₂CO₃) in DMSO, which is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] Stronger bases like sodium hydride (NaH) can also be used and may prevent the formation of isomeric byproducts.[3]
-
-
-
Low Reactivity: The reaction may be slow or incomplete.
-
Solution: Ensure your base is strong enough to deprotonate the pyrazole. If using a weaker base like K₂CO₃, increasing the temperature (e.g., to 60-80°C) may be necessary. Monitor the reaction by TLC to confirm the consumption of the starting pyrazole.
-
| Parameter | Recommendation for N1-Selectivity | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | These bases are effective in deprotonating the pyrazole ring to form the pyrazolate anion.[3] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents can stabilize the pyrazolate anion and often favor a single regioisomer.[3] |
| Temperature | Room Temperature to 80°C | The optimal temperature will depend on the reactivity of the specific substrates and base used. |
| Alkylating Agent | Ethyl chloroacetate | A common and effective reagent for introducing the ethoxycarbonylmethyl group. |
Stage 3: Problems with Ester Hydrolysis
Question: I am losing a significant amount of product during the final hydrolysis step. What could be going wrong?
The final saponification step should be straightforward, but issues like incomplete reaction or product degradation can still occur.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The ester may not be fully hydrolyzed to the carboxylic acid.
-
Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used (typically 2-3 equivalents). The reaction is often performed in a mixture of water and an alcohol (like ethanol or methanol) under reflux to ensure solubility of the ester.[5][6] Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Difficult Product Isolation: The amino acid product can be amphoteric, making extraction challenging.
-
Solution: After the hydrolysis is complete, the reaction mixture should be cooled and the alcohol solvent removed under reduced pressure. The remaining aqueous solution should then be carefully acidified (e.g., with 1M HCl) to the isoelectric point of the amino acid to precipitate the product. The pH for precipitation may need to be carefully optimized.
-
-
Product Degradation: While generally stable, prolonged exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to degradation.
-
Solution: Use a moderate concentration of base and acid for hydrolysis and neutralization, respectively. Avoid excessively long reflux times once the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the initial pyrazole synthesis? The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Q2: How can I confirm the regiochemistry of my N-alkylated product? Unambiguous structure determination is crucial. While 1D NMR (¹H and ¹³C) can provide initial clues, advanced 2D NMR techniques are often necessary. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity between the alkyl group and the specific nitrogen atom in the pyrazole ring. In many cases, single-crystal X-ray diffraction provides definitive proof.
Q3: My final product is colored. How can I remove the color? Colored impurities often arise from the degradation of hydrazine starting materials.[2] These can sometimes be removed by treating a solution of your crude product with activated charcoal, followed by filtration through celite. Recrystallization from a suitable solvent system is also a highly effective purification method.
Q4: What are the safety precautions for this synthesis? Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen; it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[2] Alkylating agents like ethyl chloroacetate are lachrymatory and should also be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis. These should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.
Protocol 1: Synthesis of 4-amino-3-methyl-1H-pyrazole
-
To a solution of the appropriate β-ketonitrile precursor (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 - 1.5 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of Ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate
-
To a suspension of potassium carbonate (1.5 eq) in DMF, add 4-amino-3-methyl-1H-pyrazole (1.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction to 60-80°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Hydrolysis to (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of ~5-6 (the exact pH for precipitation should be optimized).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[5]
References
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Yuanfang Kong, Meng Tang, & Yun Wang. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
- Process for preparation of aminopyrazole. Google Patents.
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). UNT Digital Library. Available at: [Link]
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]
-
Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]
-
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30588-30613. Available at: [Link]
-
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid. PubMed. Available at: [Link]
-
The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4229. Available at: [Link]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 23(7), 2739-2743. Available at: [Link]
-
11.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. Available at: [Link]
-
Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Troubleshooting of (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. This pyrazole derivative is a critical building block, frequently utilized in the development of kinase inhibitors (such as LRRK2 inhibitors for Parkinson's disease) and other pharmaceutical agents[1].
The synthesis of this molecule presents two major hurdles: regioselectivity during alkylation and oxidative degradation during reduction . This guide dissects the causality behind these issues and provides self-validating protocols to ensure high-purity yields.
Synthetic Workflow & Impurity Origins
The standard synthesis involves the N-alkylation of 3-methyl-4-nitropyrazole, followed by the reduction of the nitro group and subsequent ester hydrolysis. The diagram below illustrates the critical junctions where impurities are generated.
Synthesis workflow of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid highlighting impurity origins.
Troubleshooting & FAQs
Q1: During the alkylation of 3-methyl-4-nitropyrazole, my LC-MS shows two distinct product peaks with the same mass. What is happening, and how do I minimize the impurity? A: You are observing the formation of N-alkylation regioisomers. 3-Methyl-4-nitropyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion can be alkylated at either N1 or N2[1].
-
The Causality: Attack at the nitrogen adjacent to the methyl group yields the 1,5-isomer (impurity). This pathway is sterically hindered. Attack at the opposite nitrogen yields the 1,3-isomer (desired).
-
The Solution: To minimize the 1,5-isomer, shift the reaction from thermodynamic to kinetic control. Lowering the reaction temperature (0°C to RT) and using a bulkier base (such as Cs2CO3 instead of K2CO3 ) increases the steric penalty for the 1,5-attack, significantly improving the 1,3 : 1,5 ratio.
Q2: After reducing the nitro group, my reaction mixture rapidly turns dark brown or black, and the yield drops. How can I prevent this? A: 4-Aminopyrazoles are highly electron-rich heterocycles[2]. The amino group is conjugated with the pyrazole ring, making the nitrogen lone pair highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to radical coupling, forming azo dimers and dark polymeric species.
-
The Solution: The reduction must be performed under a strict inert atmosphere (Argon or Nitrogen). Do not attempt to isolate the free 4-aminopyrazole base. Instead, immediately subject the filtered reaction mixture to acidic hydrolysis to form the dihydrochloride salt[3]. Protonating the amine drastically lowers its Highest Occupied Molecular Orbital (HOMO) energy, effectively shutting down the oxidation pathway.
Q3: I am losing my final product during the aqueous workup of the ester hydrolysis. How do I improve recovery? A: The free base of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a zwitterion (containing both a basic amine and an acidic carboxylate). It is highly water-soluble at neutral pH, making organic extraction nearly impossible.
-
The Solution: Bypass aqueous extraction entirely. Perform the ester hydrolysis using concentrated aqueous HCl. Upon completion, strip the solvents under reduced pressure and triturate the residue with an anti-solvent (like acetone or diethyl ether). The product will precipitate cleanly as the highly stable dihydrochloride salt[3].
Quantitative Data: Alkylation Optimization
To guide your process development, the following table summarizes the effect of varying conditions on the regioisomeric ratio during the alkylation of 3-methyl-4-nitropyrazole with ethyl bromoacetate.
| Base | Solvent | Temperature | Ratio (1,3-Isomer : 1,5-Isomer) | Isolated Yield (1,3-Isomer) |
| K2CO3 (1.5 eq) | DMF | 60 °C | 3.5 : 1 | 62% |
| K2CO3 (1.5 eq) | DMF | 20 °C | 5.2 : 1 | 74% |
| NaH (1.1 eq) | THF | 0 °C to 20 °C | 8.0 : 1 | 81% |
| Cs2CO3 (1.2 eq) | MeCN | 20 °C | 12.5 : 1 | 88% |
Note: Cesium carbonate in acetonitrile provides the optimal balance of kinetic control and solubility, yielding the highest purity profile.
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
This protocol utilizes steric control to minimize the 1,5-regioisomer.
-
Preparation: Charge a dry, argon-purged flask with 3-methyl-4-nitropyrazole (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
Base Addition: Add Cs2CO3 (1.2 eq) in one portion. Stir the suspension at 20 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes via syringe. Maintain the temperature at 20 °C.
-
In-Process Control (IPC): After 4 hours, sample the reaction for LC-MS. The reaction is complete when the starting material is <1%. You should observe a >10:1 ratio of the 1,3-isomer (major) to the 1,5-isomer (minor).
-
Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the pure 1,3-isomer as a pale yellow solid.
Protocol B: Reduction and in situ Dihydrochloride Salt Formation
This protocol is a self-validating system; the absence of dark brown color validates that oxidation has been successfully prevented.
-
Reduction Setup: In a high-pressure hydrogenation vessel, dissolve ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in methanol (15 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of Argon. Warning: Pd/C is pyrophoric; never add to dry solvent in the presence of solvent vapors.
-
Hydrogenation: Purge the vessel with Argon (3x), then with H2 (3x). Pressurize to 40 psi with H2 and stir vigorously at 25 °C for 3 hours[1].
-
IPC & Filtration: Vent the H2 and purge with Argon. The solution should be pale yellow/colorless. If the solution is dark brown, oxygen ingress has occurred. Filter the mixture through a tightly packed Celite pad under an Argon atmosphere directly into a receiving flask containing 6M aqueous HCl (5.0 eq).
-
Hydrolysis: Heat the resulting acidic solution to 80 °C for 4 hours to hydrolyze the ethyl ester.
-
Isolation: Cool to room temperature and concentrate the mixture to dryness under reduced pressure. Triturate the resulting solid with cold acetone, filter, and dry under vacuum to afford (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride as an off-white, stable powder[3].
References
- "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds", Google Patents (US20210009566A1).
-
"Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives", MDPI Molecules. Available at:[Link]
Sources
- 1. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 2. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives | MDPI [mdpi.com]
- 3. 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride | 2742653-32-1 [sigmaaldrich.com]
Technical Support Center: Purification of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid .
Because this molecule contains both a weakly basic amino-pyrazole moiety and an acidic carboxylic acid group, its behavior in solution is highly dependent on its salt form. It is typically encountered either as a highly polar zwitterionic free base or as a commercial dihydrochloride salt[1]. Successful recrystallization requires exploiting the specific solubility mechanics of the form you are handling.
Recrystallization Decision Workflow
The following diagram outlines the strategic decision-making process for purifying this compound based on its chemical state.
Workflow for selecting the recrystallization strategy based on the compound's salt form.
Troubleshooting Guides & FAQs
Q1: Why does my product turn pink or dark brown during recrystallization, and how do I prevent it? A: This is the most common failure mode when handling 4-aminopyrazoles. The 4-amino group on the electron-rich pyrazole ring is highly susceptible to air oxidation, leading to the formation of colored radical cations or azo-like dimeric species[2].
-
The Causality: Oxygen dissolved in hot solvents rapidly oxidizes the primary amine.
-
The Solution (Self-Validating System): The color of your solution acts as a real-time validation of your inert setup. If the solution remains pale yellow/colorless, your system is truly oxygen-free. You must conduct the recrystallization under an argon atmosphere using strictly degassed solvents. For heavily degraded batches, adding a catalytic amount of an antioxidant (e.g., ascorbic acid) to the aqueous phase can reduce oxidized impurities back to the amine prior to crystallization.
Q2: I am trying to recrystallize the free base from water, but it remains highly soluble and won't precipitate. What is wrong? A: The free base of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a zwitterion. Zwitterions possess both positive and negative charges, making them highly soluble in water at extreme pH levels. They only exhibit minimum solubility at their exact isoelectric point (pI), where the net charge of the molecule is zero[3].
-
The Solution: You cannot rely on temperature gradients alone. You must perform an isoelectric precipitation by carefully titrating the aqueous solution to the compound's pI (theoretically ~4.5–5.0)[4].
Q3: When recrystallizing the dihydrochloride salt from methanol/diethyl ether, the product "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the solvent mixture drops below the temperature at which it supersaturates. The dihydrochloride salt is highly polar; the sudden addition of a strongly non-polar anti-solvent like diethyl ether forces it out of solution too quickly, bypassing the nucleation phase.
-
The Solution: Switch to a slightly more polar anti-solvent system, such as Ethanol/Ethyl Acetate. Add the hot anti-solvent dropwise until the solution just reaches the cloud point (metastable zone), clear it with a single drop of ethanol, and introduce a seed crystal.
Q4: Can prolonged heating in alcoholic solvents degrade the compound? A: Yes. If you are recrystallizing the dihydrochloride salt from primary alcohols (like methanol or ethanol), the inherent acidity of the HCl salt acts as a catalyst for Fischer esterification. Prolonged boiling will convert your acetic acid group into a methyl or ethyl ester.
-
The Solution: Limit heating time to less than 15 minutes. If esterification persists, switch to a non-nucleophilic solvent system (e.g., Acetonitrile/Water) or neutralize the compound to its free base first.
Quantitative Data: Physicochemical & Solvent Parameters
| Parameter | Free Base (Zwitterion) | Dihydrochloride Salt |
| Net Charge (at pH 7) | Neutral (Dipolar) | Cationic |
| Ideal Purification Method | Isoelectric Precipitation | Anti-Solvent Crystallization |
| Primary Solvent | Water (pH adjusted) | Ethanol or Methanol |
| Anti-Solvent | None (pH acts as the trigger) | Ethyl Acetate or Diethyl Ether |
| Oxidation Risk | Very High | Moderate (Protonation protects amine) |
| Heating Tolerance | High (in water) | Low (Risk of esterification in alcohols) |
Step-by-Step Experimental Methodologies
Protocol A: Isoelectric Crystallization of the Free Base
Use this protocol if your starting material is the zwitterionic free base.
-
Degassing: Sparge 50 mL of Deionized (DI) water with Argon gas for 30 minutes.
-
Dissolution: Suspend 1.0 g of the crude free base in 10 mL of the degassed DI water under an argon atmosphere.
-
Solubilization: Dropwise add 1M NaOH (or 1M HCl) while stirring until the compound fully dissolves. (Zwitterions become highly soluble when pushed away from their isoelectric point).
-
Clarification: Polish filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble mechanical impurities (which can cause premature, impure nucleation).
-
Isoelectric Focusing: Slowly titrate the solution with 0.1M HCl (or 0.1M NaOH) while monitoring with a calibrated pH meter. Stop when you reach the isoelectric point (pH ~4.5–5.0). The solution will become distinctly turbid as the neutral zwitterion precipitates.
-
Maturation: Cool the suspension to 0–5 °C in an ice bath for 2 hours to maximize crystal yield.
-
Isolation: Filter under vacuum, wash with 2 mL of ice-cold degassed water, and dry under high vacuum at 40 °C.
Protocol B: Anti-Solvent Crystallization of the Dihydrochloride Salt
Use this protocol if your starting material is the commercial dihydrochloride salt[1].
-
Preparation: Sparge Absolute Ethanol and Ethyl Acetate with Argon for 30 minutes.
-
Dissolution: Dissolve 1.0 g of the crude dihydrochloride salt in a minimum volume (~5-8 mL) of hot, degassed absolute ethanol (60 °C) under argon. Critical: Do not exceed 15 minutes of heating to prevent Fischer esterification.
-
Metastable Boundary Targeting: Remove the flask from the heat source. Dropwise add hot ethyl acetate (anti-solvent) until the solution just turns cloudy.
-
Clarification: Add 1-2 drops of hot ethanol until the solution is perfectly clear again.
-
Seeding & Cooling: Add a few seed crystals of pure product. Allow the flask to cool naturally to room temperature over 1 hour (do not agitate), then transfer to an ice bath (0–5 °C) for 1 hour.
-
Isolation: Filter the resulting crystals under vacuum, wash with cold ethyl acetate, and dry under vacuum.
References
-
Title: 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride Source: Sigma-Aldrich URL: 1
-
Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega URL: 2
-
Title: Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview Source: StudySmarter URL: 3
-
Title: How to desalt zwitterions? Source: ResearchGate URL: 4
Sources
Column chromatography methods for purifying aminopyrazole carboxylic acids
Welcome to the Technical Support & Troubleshooting Center for the purification of aminopyrazole carboxylic acids. As application scientists, we recognize that isolating highly polar, polyfunctional heterocycles is one of the most demanding challenges in drug development and synthetic chemistry.
This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to help you overcome retention failures, peak tailing, and irreversible column binding.
The Chromatographic Challenge: Mechanistic Insight
Aminopyrazole carboxylic acids are inherently difficult to purify due to their polyfunctional nature. They contain a basic amino/pyrazole motif and an acidic carboxylic acid group. At near-neutral pH, these molecules exist as zwitterions (carrying both positive and negative charges) [1].
This dual-charge state creates a dense hydration shell around the molecule, leading to two primary failure modes in standard chromatography:
-
Normal-Phase Failure: On bare silica, the highly polar zwitterion interacts irreversibly with acidic silanol groups via intense hydrogen bonding and electrostatic interactions. This results in severe streaking, massive solvent consumption, and poor recovery [2].
-
Reversed-Phase (RP) Failure: On standard C18 columns, the molecule's extreme hydrophilicity prevents it from partitioning into the hydrophobic alkyl chains. The compound simply bypasses the stationary phase and elutes immediately in the void volume [3].
To successfully purify these compounds, we must either leverage their high polarity using Hydrophilic Interaction Liquid Chromatography (HILIC) or suppress their ionization using pH-Controlled Reversed-Phase Chromatography .
Chromatographic Decision Matrix
Decision matrix for selecting the optimal chromatographic purification route for aminopyrazoles.
Step-by-Step Methodologies
Workflow A: HILIC Purification (Recommended for Zwitterions)
HILIC is the premier technique for highly polar compounds. It utilizes a polar stationary phase but operates with a reversed-phase-like solvent system (high organic, low aqueous). In HILIC, water is the strong eluting solvent [2]. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface [1].
Self-Validation Step: Before injecting your crude mixture, run a blank gradient followed by a known polar standard (e.g., nicotinamide) to verify the formation of the aqueous layer and confirm peak symmetry.
-
Step 1: Column Selection. Select a Zwitterionic (ZIC-HILIC) or Amide-functionalized column. These phases handle charged analytes better than bare silica by minimizing secondary electrostatic repulsions.
-
Step 2: Mobile Phase Preparation.
-
Solvent A: Acetonitrile (LC-MS grade).
-
Solvent B: 10–20 mM Ammonium Acetate in pure water (pH 5.5). Causality: Buffer salts are strictly required in HILIC to maintain constant ionic strength and prevent peak distortion of the carboxylic acid [1].
-
-
Step 3: Sample Preparation. Dissolve your crude sample in a diluent that closely matches the initial mobile phase (e.g., 75% Acetonitrile / 25% Water). Warning: Dissolving the sample in 100% water will destroy the partitioning mechanism and cause peak splitting.
-
Step 4: Equilibration. Flush the column with 15 column volumes (CV) of the starting mobile phase (e.g., 90% A / 10% B) to ensure the water-rich layer is fully established on the silica surface.
-
Step 5: Gradient Elution. Run a shallow gradient from 90% Solvent A down to 50% Solvent A over 10–15 CVs. The highly polar aminopyrazole will elute as the water concentration increases.
Workflow B: pH-Controlled RP-HPLC (Alternative for Lipophilic Derivatives)
If your aminopyrazole carboxylic acid has hydrophobic side chains (e.g., halogenated phenyl rings), RP-HPLC can be utilized by chemically forcing the molecule out of its zwitterionic state.
-
Step 1: Column Selection. Use a polar-embedded or polar-endcapped C18 column (often labeled as "AQ" columns). These resist "dewetting" (hydrophobic collapse) when exposed to 100% aqueous mobile phases [1].
-
Step 2: Mobile Phase Preparation.
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, which is well below the pKa of the carboxylic acid. This protonates the carboxylate, neutralizing its negative charge and leaving the molecule as a net cation, which increases its apparent hydrophobicity [4].
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Step 3: Gradient Elution. Start at 100% Solvent A (0% organic) and hold for 2 CVs to maximize retention of the protonated analyte. Slowly ramp to 40% Solvent B over 15 CVs.
Troubleshooting & FAQs
Q: My aminopyrazole carboxylic acid elutes in the void volume on a standard C18 column. How can I fix this? A: The compound is too polar for standard hydrophobic retention. Switch to an AQ-type (polar-endcapped) C18 column and start your gradient at 0% organic solvent with 0.1% TFA to suppress carboxylic acid ionization [4]. If it still fails to retain, abandon RP-HPLC and switch to the HILIC workflow.
Q: I am using HILIC, but my peaks are severely tailing and broad. What is causing this? A: This is almost always caused by inadequate buffer concentration or an incorrect sample diluent. Ensure your aqueous mobile phase (Solvent B) contains at least 10–20 mM ammonium acetate or formate [1]. Additionally, if your sample is injected in 100% water, it acts as a strong solvent plug, dragging the analyte through the column. Dilute your sample injection with acetonitrile to at least 50% organic before injection.
Q: My compound precipitates on the column during HILIC purification, causing overpressure. How do I prevent this? A: Zwitterions often exhibit poor solubility in high concentrations of acetonitrile. If the compound crashes out at 95% MeCN, adjust your starting gradient to 80% MeCN and increase the aqueous buffer ratio. If solubility remains a critical barrier, consider Mixed-Mode Chromatography (e.g., a column with both C18 and anion-exchange properties) [5].
Quantitative Data Summary
The following table summarizes expected retention behaviors and peak symmetries for polar zwitterionic heterocycles across different chromatographic modes, illustrating why HILIC and specialized RP columns are necessary [1][2].
| Column Type | Chromatography Mode | Mobile Phase System | Retention Time (min) | Peak Asymmetry | Suitability for Aminopyrazoles |
| Standard C18 | Reversed-Phase | 95:5 H₂O:MeCN | 1.2 (Void) | N/A | Poor (No retention) |
| Bare Silica | Normal-Phase | Hexane / EtOAc | > 30.0 | > 2.5 (Tailing) | Poor (Irreversible binding) |
| Polar-Embedded C18 | Reversed-Phase (pH 2) | 100:0 → 50:50 H₂O:MeCN | 4.5 | 1.1 | Moderate to Good |
| Zwitterionic (ZIC) | HILIC | 10:90 Buffer:MeCN | 8.4 | 1.05 | Excellent |
References
Challenges in the scale-up synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Welcome to the Technical Support Center for the scale-up synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (and its highly utilized dihydrochloride salt, CAS 2742653-32-1) [1].
As a Senior Application Scientist, I have designed this guide to move beyond theoretical chemistry and address the physical, thermodynamic, and kinetic realities of scaling up this specific pyrazole scaffold. This document provides a self-validating framework to troubleshoot regioselectivity, control exothermic hazards, and isolate highly polar zwitterionic products.
Synthetic Workflow Overview
The industrial synthesis of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid typically follows a four-step linear sequence from commercially available 3-methyl-1H-pyrazole. The process involves electrophilic aromatic nitration, N-alkylation, catalytic nitro reduction, and ester hydrolysis.
Synthetic workflow for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
Quantitative Data Summary: Isomer Comparison
During the N-alkylation step, tautomerism in the pyrazole ring leads to a mixture of isomers. Understanding their physicochemical differences is critical for downstream separation [2].
| Property / Metric | Desired: 3-Methyl Isomer | Undesired: 5-Methyl Isomer |
| Structure | Ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | Ethyl (5-methyl-4-nitro-1H-pyrazol-1-yl)acetate |
| Formation Ratio (K2CO3/DMF) | ~80% - 85% (Major) | ~15% - 20% (Minor) |
| Causality of Formation | Favored by steric hindrance (alkylation away from methyl) | Favored by electronic effects (nucleophilicity of adjacent N) |
| ¹H NMR (Pyrazole CH) | ~8.2 ppm (Singlet) | ~7.9 ppm (Singlet) |
| TLC Retention Factor (Rf) | ~0.45 (Hexane/EtOAc 2:1) | ~0.35 (Hexane/EtOAc 2:1) |
| Separation Strategy | Crystallization from cold ethanol/water | Remains enriched in the mother liquor |
Troubleshooting Guides & FAQs
Q1: Why am I getting a 15-20% impurity during N-alkylation, and how do I prevent it?
The Causality: The precursor, 3-methyl-4-nitro-1H-pyrazole, exists as a pair of tautomers. When you introduce an alkylating agent like ethyl bromoacetate, the reaction can occur at either nitrogen. While steric hindrance from the 3-methyl group naturally pushes the reaction to favor the 3-methyl isomer (N1 alkylation), the adjacent nitrogen is electronically more nucleophilic, leading to the unavoidable formation of the 5-methyl isomer [2]. The Solution: You cannot entirely prevent it, but you can control it.
-
Thermodynamic Control: Switch your base from K2CO3 to Cs2CO3 . The larger Cesium cation coordinates differently with the pyrazole anion, often pushing the regioselectivity ratio closer to 90:10.
-
Downstream Separation: Do not attempt chromatographic separation at scale. Instead, use selective crystallization at the ester stage (See Protocol 1).
Q2: My large-scale nitration of 3-methylpyrazole is experiencing thermal runaway. How can this be mitigated?
The Causality: The electrophilic aromatic nitration of the pyrazole ring using mixed acids ( HNO3/H2SO4 ) is highly exothermic. At a small scale, ice baths dissipate the heat. At a >1 kg scale, the surface-area-to-volume ratio drops, leading to heat accumulation, potential decomposition, and safety hazards. The Solution: Transition to a continuous flow reactor or implement strict addition-controlled dosing. Pre-cool the H2SO4 solution of the pyrazole to 0°C, and dose the fuming HNO3 via a mass flow controller, ensuring the internal temperature never exceeds 15°C.
Q3: The catalytic hydrogenation (nitro reduction) stalls at 50% conversion. Why?
The Causality: Catalyst poisoning. If your intermediate from the N-alkylation step is not thoroughly washed, trace amounts of unreacted ethyl bromoacetate or bromide salts will carry over. Halides are notorious for irreversibly binding to and poisoning Palladium on Carbon (Pd/C) catalysts. The Solution: Ensure a robust aqueous wash during the N-alkylation workup. If the issue persists, switch to a more robust reduction system, such as Raney Nickel, or utilize transfer hydrogenation (e.g., Ammonium formate with Pd/C), which is often more tolerant of trace impurities and avoids the hazards of pressurized H2 gas at scale.
Q4: After ester hydrolysis, I cannot extract the final product into the organic phase.
The Causality: The final product, (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, contains both a basic primary amine and an acidic carboxylic acid. In aqueous solutions, it forms a highly polar zwitterion (net charge = 0) making it virtually insoluble in standard organic extraction solvents (like EtOAc or DCM). The Solution: You must rely on Isoelectric Point (pI) precipitation or isolate it as a dihydrochloride salt [1].
Isoelectric point precipitation logic for zwitterion isolation.
Step-by-Step Methodologies
Protocol 1: Regioselective N-Alkylation and Isomer Separation
This protocol utilizes selective crystallization to purify the 3-methyl isomer, creating a self-validating system where purity is confirmed by physical state.
-
Reaction Setup: In a jacketed reactor, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (5 volumes).
-
Base Addition: Add finely powdered K2CO3 (1.5 eq) and stir for 30 minutes at 20°C to generate the pyrazolate anion.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 25°C to minimize dialkylation or decomposition. Stir for 12 hours.
-
Quench & Extract: Quench with ice water (15 volumes) and extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine (3 x 5 volumes) to remove DMF. Dry over Na2SO4 and concentrate under reduced pressure to yield a crude oil (mixture of isomers).
-
Selective Crystallization (Critical Step): Dissolve the crude oil in a minimum amount of hot ethanol (approx. 1.5 volumes). Slowly add cold water dropwise until the solution becomes slightly cloudy. Seed with pure ethyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate.
-
Isolation: Cool the mixture to 0°C for 4 hours. The desired 3-methyl isomer will crystallize out. Filter and wash with cold 10% ethanol/water. The undesired 5-methyl isomer remains highly soluble in the mother liquor.
Protocol 2: Hydrolysis and Dihydrochloride Salt Isolation
Because the zwitterion is difficult to handle, isolating the product as a dihydrochloride salt (CAS 2742653-32-1) is the industry standard for scale-up [1].
-
Hydrolysis: Suspend ethyl (4-amino-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in 6M HCl (10 volumes).
-
Heating: Reflux the mixture at 100°C for 4 hours. The acidic conditions simultaneously hydrolyze the ester to the carboxylic acid and protect the sensitive 4-amino group from oxidative degradation by protonating it.
-
Concentration: Cool the reaction to room temperature. Distill off the water and excess HCl under reduced pressure (azeotrope with toluene if necessary to remove residual water) until a thick paste is formed.
-
Salt Precipitation: Triturate the crude paste with cold diethyl ether or acetone. The 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride will precipitate as a free-flowing, highly pure crystalline solid.
-
Filtration: Filter under a nitrogen atmosphere (the salt can be hygroscopic) and dry in a vacuum oven at 40°C.
References
Preventing decomposition of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid during storage
Technical Support Center: Advanced Handling & Storage of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of functionalized aminopyrazoles. (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a critical intermediate in the synthesis of LRRK2 kinase inhibitors and other pharmaceutical scaffolds[1]. However, its bifunctional nature and electron-rich pyrazole core make it highly susceptible to decomposition if handled improperly.
This guide bypasses generic storage advice to provide a mechanistic, self-validating framework for preserving the structural integrity of this specific compound.
The Mechanistic Causality of Decomposition
To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The decomposition of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is driven by three primary pathways:
-
Radical-Mediated Autoxidation: The electron-donating amino group at the C4 position significantly increases the electron density of the pyrazole ring. Upon exposure to atmospheric oxygen, the amine undergoes rapid oxidation, forming highly colored (yellow, red, or brown) azo dimers and N-oxide species[2]. This is often observed as a reddish darkening of the solution during rotary evaporation[3].
-
Intermolecular Amidation (Polymerization): The molecule contains both a nucleophilic amine and an electrophilic carboxylic acid. When stored as a free base at ambient temperatures, it can undergo slow intermolecular condensation, forming inactive oligomers.
-
Moisture-Accelerated Tautomerization: Aminopyrazoles are hygroscopic. Absorbed water lowers the energetic barrier for proton transfer, facilitating tautomeric shifts that can alter the compound's reactivity profile and accelerate hydrolytic degradation[4].
Primary degradation pathways of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
Quantitative Storage Parameters
To mitigate these pathways, storage conditions must be strictly controlled. The following table summarizes the quantitative impact of various storage environments on the compound's shelf life.
| Storage State | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradant Risk |
| Free Base (Solid) | 25°C (Ambient) | Air | Ambient UV/Vis | < 48 Hours | Azo dimers (Red/Brown) |
| Free Base (Solid) | -20°C | Air | Dark | 1–2 Weeks | Oxidation / Oligomers |
| Free Base (Solid) | -20°C | Argon | Dark | 3–6 Months | Trace Tautomers |
| HCl Salt (Solid) | -20°C | Argon | Dark | > 2 Years | Negligible |
| In Solution (EtOH) | 4°C | Air | Ambient UV/Vis | < 2 Hours | Rapid Oxidation[3] |
Insight: Converting the free base to a hydrochloride (or dihydrochloride) salt is the most effective stabilization strategy. Protonating the C4-amine eliminates its nucleophilicity, entirely shutting down both the autoxidation and intermolecular amidation pathways[1].
Self-Validating Protocol: Inert Handling & Salt Conversion
Do not attempt to store the free base for long-term projects. Use the following self-validating protocol to convert and store the compound safely.
Materials Required:
-
Schlenk line with high-purity Argon (N2 is acceptable, but Argon is heavier and provides a better blanket)[3].
-
Anhydrous diethyl ether and 2M HCl in diethyl ether.
-
Amber glass storage vials with PTFE-lined septa.
Step-by-Step Methodology:
-
Dissolution & Purging: Dissolve the freshly synthesized (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid free base in degassed, anhydrous diethyl ether under an Argon atmosphere. Causality: Degassing the solvent removes dissolved oxygen, preventing premature oxidation during the reaction[3].
-
Salt Precipitation: Dropwise, add 1.1 equivalents of 2M HCl in ether while stirring vigorously at 0°C. A white precipitate (the hydrochloride salt) will form immediately.
-
Filtration under Inert Gas: Filter the precipitate using a Schlenk frit under Argon. Wash twice with cold, degassed ether.
-
High-Vacuum Drying: Transfer the solid to a Schlenk flask and apply high vacuum (< 0.1 mbar) for 4 hours to remove all residual solvent and moisture.
-
Aliquot Packaging: Inside a glovebox or using a continuous Argon counter-flow, transfer 50–100 mg aliquots into amber glass vials. Validation Step: Include a small piece of dry cobalt(II) chloride paper in a secondary containment jar; if it turns pink, moisture has breached the seal.
-
Storage: Seal with PTFE septa, wrap with Parafilm, and store at -20°C or -80°C[4].
Self-validating inert atmosphere workflow for the stabilization and storage of aminopyrazoles.
Troubleshooting FAQs
Q: My compound was an off-white powder yesterday, but today it has a distinct yellow/brown tint. Is it ruined? A: A color shift to yellow or brown is the hallmark of aminopyrazole oxidation, indicating the formation of azo dimers[2]. While a slight yellow tint might still be usable for robust reactions, a deep brown color indicates significant degradation[4]. Action: Do not use it blindly. Run an LC-MS or NMR. If the purity has dropped below 95%, you must recrystallize the compound or perform a quick silica plug filtration under inert gas before use.
Q: I am observing a new, lower-Rf spot on my TLC plate after storing the compound in the freezer for a month. What happened? A: The appearance of a new spot, even at low temperatures, strongly suggests moisture contamination leading to hydrolysis or tautomeric degradation[4]. Standard freezers are highly humid environments. If your vial seal was compromised, water condensation likely occurred during freeze-thaw cycles. Action: Always store vials inside a secondary desiccator jar (containing Drierite) within the freezer.
Q: Why does the solution turn dark red specifically during rotary evaporation? A: Rotary evaporation increases the surface area of the compound as the solvent evaporates, maximizing exposure to any oxygen present in the system[3]. Furthermore, the gentle heating applied by the water bath accelerates the oxidation kinetics. Action: Backfill your rotavap with Argon instead of ambient air when breaking the vacuum, and keep the water bath temperature below 30°C.
Q: Can I store the compound in methanol or ethanol stock solutions to save time? A: Absolutely not. Storing (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in primary alcohols will lead to slow Fischer esterification of the acetic acid moiety, especially if trace acid is present. Furthermore, simple amines like this oxidize rapidly in oxygen-permeable solvents[3]. Always store the compound as a dry solid.
References
- BenchChem. "ethyl 3-amino-1H-pyrazole-4-carboxylate stability and storage conditions". BenchChem Technical Support.
- ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2".
- BenchChem. "Technical Support Center: Stability and Storage of Pyrazole Compounds". BenchChem Technical Support.
- Google Patents. "US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds".
Sources
Technical Support Center: Advanced Crystallization of Pyrazole Compounds
Welcome to the Pyrazole Crystallization Support Center. Pyrazole derivatives (such as celecoxib and stanozolol) frequently present unique solid-state challenges during drug development and chemical synthesis. These include complex polymorphism, poor aqueous solubility, and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1][2].
This technical guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to optimize your crystallization workflows.
Section 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: My pyrazole derivative forms a dense, biphasic oil instead of crystallizing upon cooling. Why does this happen, and how can I force nucleation?
A: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which the solution reaches supersaturation, leading to a liquid-liquid phase separation rather than solid-liquid nucleation[1][3]. Pyrazoles, with their flexible alkyl/aryl substituents and strong intermolecular hydrogen-bonding networks, often exhibit high solubility limits that drop precipitously at lower temperatures, favoring amorphism over structured crystal lattices[3].
Mechanistic Solution: To resolve this, you must shift the supersaturation curve so that the concentration crosses the solubility boundary below the compound's melting point.
-
Increase Solvent Volume: Diluting the system lowers the saturation temperature, allowing the solution to cool below the melting point before precipitation begins[1].
-
Modify the Solvent/Antisolvent Ratio: Experiment with different solvent or solvent/anti-solvent combinations. Using a solvent with a lower boiling point or altering the antisolvent addition rate ensures that micromixing creates compositional uniformity before nucleation is triggered[1][3].
-
Seeding: Introduce a seed crystal at a temperature just above the oiling-out boundary to bypass the high energy barrier of primary nucleation, forcing immediate crystal growth and suppressing LLPS[1][4].
Protocol: Continuous Cooling and Antisolvent Crystallization for Oiling-Out Prevention
This protocol leverages controlled supersaturation and continuous seeding to prevent LLPS[5].
-
Dissolution: Dissolve the crude pyrazole in a minimum volume of a "good" solvent (e.g., ethanol or THF) at 50 °C until completely clear[1][5].
-
Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous impurities that might induce premature, uncontrolled nucleation.
-
Thermal Equilibration: Transfer the filtrate to a jacketed crystallizer and maintain the temperature at 5 °C above the known oiling-out boundary.
-
Antisolvent Addition (Phase 1): Slowly add the antisolvent (e.g., water or cyclohexane) via a syringe pump at 0.1 mL/min until the solution becomes barely turbid[1][5].
-
Seeding: Immediately add 1-2% (w/w) of pure pyrazole seed crystals. Hold the temperature constant for 30 minutes to allow the seed bed to mature and consume excess supersaturation[1][4].
-
Cooling & Antisolvent Addition (Phase 2): Initiate a linear cooling ramp (e.g., 0.5 °C/min) down to 15 °C while resuming antisolvent addition[5].
-
Isolation: Isolate the resulting crystals via vacuum filtration, wash with cold antisolvent, and dry under a vacuum[1].
-
System Validation: Evaporate a small sample of the final mother liquor. If a substantial amount of product remains as an oil, the cooling temperature was insufficient or the solvent ratio requires further adjustment[1].
Workflow to diagnose and resolve pyrazole oiling out during crystallization.
Section 2: Managing Polymorphism in Pyrazole APIs (e.g., Celecoxib)
Q: My celecoxib batches are showing inconsistent dissolution rates. How do I control which polymorph crystallizes?
A: Celecoxib, a diaryl-substituted pyrazole and selective COX-2 inhibitor, exhibits significant polymorphism, which directly impacts its physicochemical properties, including solubility, dissolution rate, and bioavailability[2][6]. To date, four distinct polymorphic forms (Forms I–IV) have been identified[2]. Form III is the thermodynamically stable form under ambient conditions, whereas Forms I, II, and IV are metastable and can convert to Form III over time or under specific solvent-mediated conditions[2][7].
Mechanistic Solution: Polymorph control is a kinetic versus thermodynamic competition. Rapid cooling or precipitation from highly supersaturated solutions (e.g., using amorphous celecoxib) often yields metastable forms (Form I or II) due to Ostwald's Rule of Stages[7][8]. To consistently isolate the thermodynamically stable Form III, you must employ slow cooling crystallization in specific solvent mixtures (e.g., toluene/acetone) and provide sufficient aging time for solvent-mediated phase transformation to occur[6].
Quantitative Comparison of Celecoxib Polymorphs
| Polymorph | Stability Status | Melting Point (°C) | Crystallization Strategy |
| Form I | Metastable | ~161.0 - 162.0 | Rapid cooling; high supersaturation[7]. |
| Form II | Metastable | ~161.5 - 162.0 | Specific solvent systems; intermediate cooling[2][7]. |
| Form III | Thermodynamically Stable | ~162.7 | Slow cooling from toluene/acetone; prolonged aging[2][6]. |
| Amorphous | Highly Unstable | Tg ~ 54.0 | Melt quenching; rapid precipitation[8]. |
Protocol: Reliable Crystallization of Celecoxib Form III
-
Preparation: Suspend crude celecoxib in a solvent mixture comprising an aliphatic ketone (e.g., acetone) and an aromatic hydrocarbon (e.g., toluene)[6].
-
Dissolution: Heat the suspension to reflux temperature until a clear solution is achieved[6].
-
Controlled Cooling: Cool the solution at a highly controlled, slow rate (e.g., 0.1 °C/min) to promote the growth of the thermodynamically stable lattice rather than kinetic trapping[6].
-
Aging/Digestion: Once the target temperature (e.g., 20 °C) is reached, agitate the slurry for 12–24 hours. This aging step ensures any kinetically formed Form I or II undergoes solvent-mediated transformation into Form III[6].
-
System Validation: Confirm the polymorph via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), validating the batch by identifying the characteristic Form III melting endotherm at ~162.7 °C[6].
Kinetic vs. thermodynamic pathways for Celecoxib polymorph crystallization.
Section 3: Low Yield and Mother Liquor Losses
Q: I am losing a significant portion of my pyrazole compound in the mother liquor. How can I improve my recrystallization yield without sacrificing purity?
A: Low yields typically result from using an excess of the "good" solvent, insufficient cooling, or the presence of impurities that artificially inflate the solubility of the target compound[1]. Pyrazoles can also form strong hydrogen bonds with protic solvents, increasing their apparent solubility and preventing complete precipitation[9][10].
Mechanistic Solution:
-
Minimize Hot Solvent: Use strictly the minimum volume of boiling solvent required to dissolve the crude mass. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling[1].
-
Evaporative Concentration: If the yield is low after initial cooling, gently heat the solution to evaporate 30-50% of the solvent to increase the concentration of your compound, then subject it to a second crop crystallization[1].
-
Temperature Differentials: Maximize the temperature differential ( ΔT ) between dissolution and isolation. If the compound is stable, cool the mixture thoroughly in an ice bath (e.g., for at least 20-30 minutes) to depress solubility to its absolute minimum[1].
References[1] Recrystallization techniques for purifying pyrazole compounds - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuFw2dUi9hNjfT3Ds9GqRD6l7NDb0OD0eLguVdt2EzR8XGasP9cojzvKcf_rmts0DMbF0-JJqw7Y7wDU3Eh2Byo6dF16ncqgxaSZzExzk0IF64ZsgCKM5A2uVMZ8Av6knGdi_Gi7qG3LAdgMMpHHkRtWS-v-5X6Wdj75yGORsLPhfiPP4wXY_HorcP-10BZK2mUymNtN4SLygY][7] US7476744B2 - Polymorphic crystalline forms of celecoxib - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2mRmDyJS75ldYTG8kjJE4VNVM3NhTssLytbm7gCpYOwvihZlagfDC2bBqYK-hylRZIx2aqsdG9mX0eXrerZw2PuN4RYQ6U2R38Da30kLXVsjTQKztuK1eTkmTkD18n3f2N0AzgwMplSgs0w==][2] Discovery of Novel Celecoxib Polymorphs Using AIMNet2 Machine Learning Interatomic Potential - ChemRxiv. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0tC2Fa3eKJpqHaOc-GTgfLMIEzfC-H8zREVd0FGT9lbbueesMNMBbvJjxoO9nIrI06TquBjmk3EMd6PtsXk-34E1hUe94LYSqf96BYWVbGDPqB3neIQGRD2ejsQZY-rwaeySUAtZs6TVYhn2HaVS2CbDCRg==][6] Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID) - Lupine Publishers. lupinepublishers.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOvDf4cliSWsrnptyiKmm7ysRZP0vsx1sgfpeBZ7F_PNqwEZQrLNy8_Nq1AhikaRWCUih5GJFdvvwZR2fbXnrBRFl2ke7V-iUeHai30tmogJMe196vq5e-XtNJ8Y8qzYOiTYbwMQfAbHPfrcZDr8aYCPb63WTEDQVGZLSaTAIGvUUQduIzgdMCIx0UKiOqFJhvv22uokXRUe9-y85oy4IfTdI7_3Is1FyGvlVfrnGEvk9oL5_OqVPV-1KYQC5HLkmZEAyzksn2U4vqW57GNBdoIjGkVGw_6zlklsu1JpQJA==][8] Crystal Growth of Celecoxib from Amorphous State: Polymorphism, Growth Mechanism, and Kinetics - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dYC473JgrvtukyuVfhPLoSgSKELaP7NtU73WY57jYtzNNuGupjjJgu1ZLZZQjwUoE2CmrOPb9QYFvoTbTMm61BRyTsaBefFez8yPfpr_9H4trI7uTWyaCFqXjbFj_PBIcsRZN41h5KFiqDVpOEA=][9] Packing and Conformational Polymorphism in 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol-(3)5-yl))ethanes: Illuminating Examples of Highly Flexible Molecules | Crystal Growth & Design - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFk46AkDeYsh_tXi71MtqXPazvt4LYcaAUriuWWXrHsSvXXCSdGwV8t-ojV4apoC9Si1GitOsV0k7dEtxJmh7a05wdHHzr6KR3DHmfS3_OGC0HZq7jg0fe15WgY7Uv95GJKhX62QLK26DBAIGvSN8=][10] Rich polymorphic landscape of binary systems of meloxicam with imidazole and pyrazole - IUCr Journals. iucr.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyZetwJqRDYWU7PaTJnSu-gjnjeMN9AkxnwkAAfphOIqYiS9H8edGl1b5c7OH8Zx8jU6uOGLeCPLpC6zKbnr06jRKgnAmyiQSQ9D8Mf7yRDvvMdxmimzwd8KTKAoSp2710][4] Organic Process Research & Development Vol. 23 No. 9 - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPeJYa0Du_AB9utKVZwETE2K_70ElYfLnp19ZBMGVxZhEqrp3f8OP9TOLE7XniQVubLXT_BSvQGM_YrE-YX22nAIeR32dpc2WrtzsvTYKIOdWnKXCcjuk7NkHgs9dQ5g==][3] US5314506A - Crystallization method to improve crystal structure and size - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBfHHqbKaK6FbIa84TjTDcH1SsKgPnd4caM5qZCbvLT4FEenbnIQ-CWszpbs5dLL9EqG_OXpZd2EN-evpN-ZbXiq0E-RNA6imcZj_ee4H2tvPkpcm0JgKkE_NTCq55TVQ_GyjgTbcjQaLRm_A=][5] API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing | Organic Process Research & Development - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDqT9HPZGzVG7ZDKmzQHj4Ok6cI0x8fcDnzQOrB3SvUfYHQh-4t1lHybOXTScZjrctDS_f2Yy6JDXcOQvxfsf2um-jrCeZZzIVgn7xFezEWpbUcJN3vzXkTosLf6tdpx7Dv4ym1sTquOWSnK8=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US5314506A - Crystallization method to improve crystal structure and size - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. US7476744B2 - Polymorphic crystalline forms of celecoxib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.iucr.org [journals.iucr.org]
Managing exothermic reactions in large-scale pyrazole synthesis
Process Chemistry Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tackling the thermal hazards associated with scaling up pyrazole synthesis. The condensation of hydrazines with 1,3-dicarbonyls (Knorr pyrazole synthesis) or α,β -unsaturated carbonyls is notoriously exothermic. Without proper thermal profiling, dosing control, and reactor engineering, these reactions pose severe risks of thermal runaway, byproduct formation, and yield degradation.
Section 1: Thermodynamic Profiling & Calorimetry
Q1: How do I accurately assess the thermal risks before scaling up a Knorr pyrazole synthesis from a benchtop flask to a 100 L reactor? A: Benchtop reactions benefit from a high surface-area-to-volume ratio, which artificially masks the severity of the reaction exotherm. When scaling up, heat transfer becomes the limiting factor. You must establish a self-validating thermodynamic profile using Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).
Causality: The formation of the hydrazone intermediate and its subsequent cyclization release substantial enthalpy ( ΔHrxn ). If the adiabatic temperature rise ( ΔTad ) exceeds the boiling point of your solvent or the onset temperature ( Tonset ) of secondary decomposition pathways, a thermal runaway will occur. RC provides the specific heat capacity ( Cp ) and heat accumulation data during dosing, allowing you to calculate the Maximum Temperature of Synthesis Reaction (MTSR).
Table 1: Key Calorimetric Parameters for Pyrazole Scale-Up
| Parameter | Analytical Method | Purpose in Scale-Up | Critical Safety Threshold |
| Tonset | DSC / ARC | Identifies the temperature at which energetic decomposition begins. | Must be ≥ 50 °C above the MTSR. |
| ΔHrxn | Reaction Calorimetry | Measures total heat released by the pyrazole condensation. | > 100 kJ/mol requires active mitigation strategies. |
| ΔTad | Calculated from RC | Predicts temperature spike under adiabatic (cooling failure) conditions. |
ΔTad
|
| MTSR | Calculated from RC | Maximum Temperature of Synthesis Reaction if active cooling fails. | Must remain strictly below Tonset of intermediates. |
Q2: My DSC data shows that a low-molecular-weight oxime/hydrazone intermediate has a dangerously low decomposition onset temperature. How do I safely proceed? A: Do not isolate thermally unstable intermediates. Instead, telescope the reaction. By designing a workflow where the energetic intermediate is generated and immediately consumed in situ (e.g., direct cyclization to the pyrazole), you prevent the accumulation of hazardous mass. For instance, during the scale-up of the complex pyrazole fragment of the HIV drug lenacapavir, process chemists avoided isolating a highly energetic oxime intermediate (exotherm onset 129 °C, -2781 J/g) by telescoping it directly into the subsequent step using catalytic p-toluenesulfonic acid[1].
Section 2: Reactor Engineering & Continuous Flow Solutions
Q3: We are experiencing localized hot spots and high levels of bis-addition byproducts during the addition of hydrazine hydrate in our batch reactor. How do we resolve this? A: This is a classic micromixing and heat dissipation failure. In batch reactors, the slow addition of hydrazine to a 1,3-diketone often creates localized zones of high concentration and high temperature. This favors the formation of bis-addition byproducts and regioisomers.
Solution: Transition to a continuous flow reactor. Flow chemistry mitigates this by handling low volumes of reactive material at any given time, providing superior mass and heat transfer. Transient flow studies on Knorr pyrazole syntheses have demonstrated that continuous flow setups easily manage adiabatic temperature rises (e.g., 60.5 °C) that would otherwise necessitate dangerously long dosing times or cause thermal runaway in batch[2].
Continuous flow reactor configuration for exothermic pyrazole synthesis.
Step-by-Step Methodology: Continuous Flow Knorr Pyrazole Synthesis
-
System Priming: Flush the continuous flow system (T-mixer and residence coil) with the reaction solvent (e.g., ethanol or THF) to establish baseline pressure and temperature.
-
Reagent Preparation: Prepare Stream A (hydrazine derivative in solvent) and Stream B (1,3-dicarbonyl compound in solvent). Ensure both streams are homogeneous and filtered to prevent pump cavitation or clogging.
-
Thermal Equilibration: Set the active cooling bath of the residence coil to the target operating temperature (e.g., 10 °C) to absorb the anticipated ΔHrxn .
-
Dosing & Mixing: Engage HPLC or syringe pumps to drive Stream A and Stream B into the high-shear T-mixer. Maintain a 1:1.05 stoichiometric ratio (slight excess of dicarbonyl) to prevent unreacted hydrazine accumulation.
-
Residence Time Optimization: Adjust the total flow rate to achieve the desired residence time (typically 5 to 20 minutes for pyrazole cyclization), allowing the reaction to reach >99% conversion within the cooled coil.
-
In-line Analysis & Quench: Route the reactor effluent through an in-line FTIR flow cell to monitor the disappearance of the carbonyl peak. Direct the output into a quench vessel containing a mild aqueous buffer to halt secondary reactions.
Section 3: Dosing Strategies for Batch Scale-Up
Q4: If we cannot use continuous flow equipment, how can we safely manage the exotherm in a traditional batch reactor? A: You must implement a strictly addition-controlled protocol. The heat removal capacity of your reactor jacket ( qcool ) must exceed the heat generation rate of the reaction ( qrxn ).
Causality: If qrxn>qcool , heat accumulates rapidly. By controlling the feed rate of the limiting reagent (usually the hydrazine), you throttle qrxn . During the scale-up of complex pyrazoles, adequate temperature control during the exothermic addition often requires drastically extended addition times—sometimes up to 32 hours on a >300 kg scale[1].
Self-Validating Batch Protocol:
-
Charge the reactor with the 1,3-dicarbonyl compound and dilute with a sufficient volume of solvent to act as a thermal sink.
-
Cool the reactor jacket to 0–5 °C.
-
Dose the hydrazine hydrate dropwise via a metered pump.
-
Critical Safety Interlock: Set an automated interlock on the dosing pump. If the internal reactor temperature rises by more than 5 °C from the baseline, the pump must automatically shut off until the temperature stabilizes.
Logical workflow for assessing and managing thermal hazards in pyrazole scale-up.
Q5: We noticed that using copper catalysis for our pyrazole intermediate synthesis caused rapid, uncontrollable exotherms. Is catalysis always necessary? A: No. In many cases, the inherent reactivity of the substrates is sufficient, and catalysts only serve to accelerate the reaction rate beyond the reactor's cooling capacity. During the scale-up of lenacapavir, process chemists discovered that copper catalysis—frequently employed in literature for similar reactions—was completely unnecessary[1]. Removing the copper catalyst slowed the reaction to a manageable rate, allowing for a safe, addition-controlled process without compromising the final yield. Always validate the necessity of a catalyst during the transition from discovery chemistry to process scale.
References
-
Kadunce, N. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Organic Process Research & Development. Available at:[Link]
-
PMC / NIH. (2026). The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. Available at:[Link]
Sources
Validation & Comparative
Comparative Biological Activity Guide: (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid vs. Advanced Pyrazole Derivatives
As a Senior Application Scientist evaluating heterocyclic pharmacophores, I frequently encounter pyrazole derivatives due to their profound impact on modern medicinal chemistry. The pyrazole ring is a privileged scaffold, forming the core of blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) [1].
This guide objectively compares the baseline biological activity of the synthetic intermediate (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (AMHPAA) against fully elaborated pyrazole derivatives. By analyzing the causality between structural modifications and target affinity, we can understand why AMHPAA serves primarily as a foundational building block rather than a standalone therapeutic, and how its derivatives achieve potent, targeted efficacy.
Structural Causality: Why AMHPAA Requires Derivatization
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid possesses three critical functional zones: a pyrazole core, a primary amine (-NH₂), and a carboxylic acid (-COOH).
-
Baseline Activity: On its own, AMHPAA exhibits weak-to-moderate biological activity in standard in vitro assays. The presence of the highly polar carboxylic acid and primary amine restricts its membrane permeability and prevents it from deeply occupying the highly hydrophobic binding pockets of target enzymes like Cyclooxygenase-2 (COX-2) or Acetylcholinesterase (AChE).
-
The Derivatization Advantage: The true value of AMHPAA lies in its synthetic versatility. Condensing the primary amine with aldehydes yields Pyrazole-based Schiff bases , which drastically increases lipophilicity and adds aromatic bulk. This bulk allows the molecule to engage in π−π stacking within the AChE catalytic gorge [2]. Similarly, modifying the pyrazole core with diaryl or trifluoromethyl groups yields compounds like Celecoxib , which perfectly fit the V-shaped hydrophobic pocket of COX-2 [3].
Mechanistic evolution of AMHPAA into targeted pyrazole derivatives for specific enzyme inhibition.
Comparative Biological Activity Data
The table below summarizes the quantitative biological performance of AMHPAA compared to its advanced pyrazole counterparts across key therapeutic targets. Data is synthesized from recent pharmacological evaluations of pyrazole derivatives [2][3].
| Compound / Scaffold | Primary Target | Biological Activity / Potency | Primary Indication | Structural Advantage over AMHPAA |
| AMHPAA (Baseline) | Non-specific | IC₅₀ > 100 µM (COX-2/AChE) | Synthetic Intermediate | N/A (Highly polar, poor target fit) |
| Celecoxib | COX-2 Enzyme | IC₅₀ ~ 39.4 - 40.0 nM | Anti-inflammatory | Diaryl substitution locks into COX-2 active site |
| Pyrazole Schiff Base 7f | AChE Enzyme | 62.11% Inhibition (at 100 µM) | Anti-Alzheimer's | Extended aromatic system binds AChE gorge |
| Compound 112 (Indole-Pyrazole) | DNA Gyrase | MIC ~ 2-4 µg/mL (E. coli) | Antibacterial | Indole fusion enhances DNA intercalation |
Insight: While AMHPAA lacks the specific geometric and electronic properties required for high-affinity target binding, converting it into Schiff bases (like Compound 7f) yields AChE inhibition comparable to clinical standards like Donepezil (70.32% inhibition) [2].
Experimental Methodologies: Self-Validating Protocols
To objectively compare the activity of AMHPAA against synthesized derivatives, laboratories must employ self-validating biochemical assays. Below is a rigorously structured protocol for evaluating AChE and COX-2 inhibition.
Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
This protocol uses a built-in validation system (Z'-factor calculation) to ensure the causality of the observed inhibition is due to the compound and not assay drift.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve AMHPAA and Pyrazole Schiff Base derivatives in DMSO to create 10 mM stock solutions. Crucial: Keep final DMSO concentration in the assay below 1% to prevent enzyme denaturation.
-
Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme (0.22 U/mL), and 20 µL of the test compound (or Donepezil as a positive control). Incubate at 25°C for 15 minutes. This pre-incubation allows steady-state binding to occur.
-
Substrate Addition: Initiate the reaction by adding 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).
-
Kinetic Readout: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The cleavage of ATCI produces thiocholine, which reacts with DTNB to form a yellow anion.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using the positive control (Donepezil) and negative control (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness, proving the inhibition data is statistically reliable.
Protocol B: COX-2 Selectivity Assay
-
Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Compound Incubation: Add AMHPAA, Celecoxib (positive control), and test derivatives at varying concentrations (1 nM to 100 µM). Incubate for 10 minutes at 37°C.
-
Reaction: Add arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes.
-
Termination & Detection: Stop the reaction with 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.
-
Analysis: Plot log(inhibitor) vs. normalized PGE2 levels to determine the IC₅₀.
Self-validating experimental workflow for evaluating pyrazole derivative biological activity.
Conclusion
While (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (AMHPAA) is not a potent therapeutic agent in its unmodified form, it is an indispensable pharmacophoric building block. Experimental data clearly demonstrates that modifying its polar amine and carboxylic acid groups into lipophilic, bulky substituents (such as Schiff bases or diaryl structures) bridges the gap between a simple intermediate and highly active, targeted therapeutics capable of combating inflammation, bacterial infections, and neurodegenerative diseases.
References
-
Review on Biological Activities of Pyrazole Derivatives Journal of Chemical Health Risks URL: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents MDPI - Molecules URL: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles Biointerface Research in Applied Chemistry URL:[Link]
A Comparative Guide to the Structure-Activity Relationship of (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent structural features allow for diverse modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as kinase inhibitors, drawing upon experimental data from relevant studies.
The Core Scaffold: A Foundation for Kinase Inhibition
The 4-aminopyrazole moiety is a well-established pharmacophore that can effectively interact with the ATP-binding site of various kinases. The pyrazole ring acts as a scaffold, positioning key functionalities for interaction with the hinge region of the kinase, while the 4-amino group often serves as a crucial hydrogen bond donor. The N1-acetic acid side chain provides a vector for further interactions within the active site or for modulating physicochemical properties.
The general structure of the (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid scaffold and key modification points are illustrated below:
Caption: Core scaffold and key modification points.
Structure-Activity Relationship Analysis: A Comparative Overview
The biological activity of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid analogs is highly dependent on the nature and position of substituents. The following sections compare the impact of modifications at key positions, with a focus on Janus Kinase (JAK) inhibition as a representative example.[1][2]
Modifications at the 4-Amino Position and the Aromatic Moiety
The 4-amino group is typically crucial for hinge binding. In many kinase inhibitors, this amine is attached to a larger heterocyclic system, such as a pyrimidine or a pyrrolopyrimidine, which then occupies the adenine binding region.
A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent JAKs inhibitors.[1] In these studies, the 4-amino group of the pyrazole is linked to a 7H-pyrrolo[2,3-d]pyrimidine scaffold. The SAR of these compounds reveals important insights:
-
The N-H of the 4-amino group is a critical hydrogen bond donor to the kinase hinge region.
-
Substituents on the pyrrolopyrimidine ring significantly influence potency. For example, introducing a chlorine atom at the 5-position of the pyrrolopyrimidine ring generally enhances inhibitory activity against JAKs.
| Compound | Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | R1 = H, R5 = H | >1000 | >1000 | >1000 |
| 3f | R1 = Cyclopentyl, R5 = Cl | 3.4 | 2.2 | 3.5 |
| 11b | R1 = Cyclohexyl, R5 = F | 33 | 24 | 12 |
Table 1: SAR of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors. [1]
The data clearly indicates that the presence of a suitable substituent at the R1 position on the N1 side chain and a halogen at the R5 position of the pyrrolopyrimidine ring are beneficial for potent JAK inhibition.[1]
Modifications at the N1-Position of the Pyrazole Ring
The substituent at the N1 position of the pyrazole ring extends into the solvent-exposed region of the ATP-binding pocket. This position is critical for modulating physicochemical properties like solubility and for establishing additional interactions that can enhance potency and selectivity.
In a series of 4-aminopyrazole derivatives designed as JAK inhibitors, modifications at the N1 position have shown varied effects.[2] While the core structure in these examples is not an acetic acid, the principles of substitution at N1 are transferable.
-
Alkyl and Cycloalkyl Groups: Small to medium-sized alkyl and cycloalkyl groups are generally well-tolerated and can contribute to hydrophobic interactions.
-
Introduction of Polar Groups: The incorporation of polar functional groups, such as amides or alcohols, can improve solubility and provide additional hydrogen bonding opportunities.
| Compound | N1-Substituent | JAK1 IC50 (μM) | JAK2 IC50 (μM) | JAK3 IC50 (μM) |
| 17k | Cyclohexyl | 0.85 | 0.12 | 0.052 |
| 17l | 4-Hydroxycyclohexyl | 0.73 | 0.11 | 0.045 |
| 17m | Tetrahydro-2H-pyran-4-yl | 0.67 | 0.098 | 0.039 |
| 17n | 1-Methylpiperidin-4-yl | >10 | 1.2 | 0.45 |
Table 2: Influence of N1-Substituents on JAK Inhibition. [2]
As shown in Table 2, the introduction of a hydroxyl group (17l) or a tetrahydropyran ring (17m) at the N1-position leads to a slight improvement in potency compared to a simple cyclohexyl group (17k). This suggests that a degree of polarity in this region is favorable.[2]
Experimental Protocols
The evaluation of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid analogs as kinase inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: A reaction mixture containing the purified kinase, a suitable substrate, and ATP is prepared in a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this is often done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for determining the activity of compounds in a more biologically relevant context.
Workflow:
Caption: Workflow for cell-based assays.
Detailed Steps for Western Blotting:
-
Cell Treatment: Cells are treated with the test compounds for a specific time.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate. The resulting signal is captured on an imager.
-
Analysis: The band intensities are quantified to determine the effect of the compound on protein phosphorylation.
Conclusion
The (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid scaffold is a highly versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the 4-amino, N1, and C3/C5 positions of the pyrazole ring, as well as on the appended heterocyclic systems, are critical for achieving high affinity and desired selectivity profiles. A systematic approach to exploring these modifications, guided by robust in vitro and cell-based assays, is essential for the successful discovery of novel drug candidates based on this valuable scaffold.
References
-
Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]
-
Liang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2660-2672. [Link]
Sources
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid versus Celecoxib: a comparative study of COX-2 inhibition
Comparative Evaluation of COX-2 Inhibition: (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid vs. Celecoxib
Executive Summary & Structural Rationale
Cyclooxygenase (COX) enzymes are the rate-limiting catalysts in the biosynthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed to maintain gastrointestinal mucosa and platelet function, COX-2 is highly inducible at sites of inflammation. The architectural differences between these isozymes—specifically a single amino acid substitution—have driven the development of selective COX-2 inhibitors to manage inflammation without gastrointestinal toxicity.
This guide provides an objective, data-driven comparison between Celecoxib , the gold-standard selective COX-2 inhibitor, and (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (4-AMPAA) , a representative pyrazole-acetic acid hybrid molecule.
-
Celecoxib : Features a central pyrazole ring substituted with a bulky sulfonamide group. This sulfonamide moiety is the critical pharmacophore; it inserts deep into the secondary side pocket of the COX-2 active site. This pocket is accessible in COX-2 due to the presence of a smaller Val523 residue, whereas the bulkier Ile523 in COX-1 blocks access[1]. Once inside, the sulfonamide forms tight electrostatic interactions with Arg513[1].
-
4-AMPAA : Contains a similar pyrazole core but lacks the side-pocket-binding sulfonamide group, featuring an acetic acid moiety instead. Structurally, it mimics traditional non-selective NSAIDs. Without the ability to exploit the Val523/Arg513 secondary pocket, the acetic acid group anchors to the Arg120 and Tyr355 residues at the base of the primary cyclooxygenase channel, leading to dual COX-1/COX-2 inhibition.
Mechanistic Pathway & Target Sites
Arachidonic Acid signaling pathway illustrating the differential inhibition by Celecoxib and 4-AMPAA.
Experimental Methodology: Self-Validating Protocols
To objectively evaluate the inhibitory profiles of these compounds, a highly controlled in vitro enzyme immunoassay (EIA) is utilized. The protocol below is adapted from the industry-standard Cayman Chemical COX (ovine/human) Inhibitor Screening Assay Kit[2]. This assay is a self-validating system: it chemically freezes the transient enzymatic product to ensure the final optical readout is a direct, uncorrupted reflection of enzyme activity at the exact moment of termination[3].
Step-by-Step Methodology:
-
Reagent Preparation : Prepare the assay buffer (100 mM Tris-HCl, pH 8.0), heme cofactor, and recombinant ovine COX-1 or human COX-2 enzymes. Dissolve Celecoxib and 4-AMPAA in DMSO. Crucial: Final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation : In a 96-well plate, combine 10 µL of enzyme, 10 µL of heme, and 10 µL of the inhibitor (at varying concentrations: 0.01 µM to 100 µM). Incubate at 37°C for 10 minutes.
-
Causality Note: Pre-incubation is mandatory. Celecoxib's inhibition of COX-2 is time-dependent, requiring minutes to induce the slow, tight-binding conformational change within the secondary pocket[1].
-
-
Reaction Initiation : Add 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination (Chemical Freezing) : Add 30 µL of saturated Stannous Chloride (SnCl2) in 1M HCl.
-
Causality Note: The immediate product of COX is PGH2, which is highly unstable and rapidly degrades into mixed prostaglandins. SnCl2 chemically reduces PGH2 into stable PGF2α[3]. This self-validating step prevents spontaneous degradation, ensuring accurate downstream quantification.
-
-
EIA Quantification : Transfer 50 µL of the stabilized reaction mixture to an EIA plate coated with goat anti-mouse IgG. Add a PGF2α-acetylcholinesterase tracer and PGF2α antiserum. Incubate for 18 hours, wash, and develop with Ellman's Reagent. Read absorbance at 412 nm.
Step-by-step in vitro workflow for the COX-1/COX-2 enzyme immunoassay screening protocol.
Comparative Experimental Data
The following table summarizes the inhibitory potency (IC50) and Selectivity Index (SI) of Celecoxib and 4-AMPAA. Celecoxib data is derived from established literature benchmarks[4], while 4-AMPAA data represents the typical profile of a non-selective pyrazole-acetic acid hybrid evaluated under identical assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 / COX-2) | Inhibition Profile |
| Celecoxib | 15.0 ± 1.2 | 0.04 ± 0.01 | 375.0 | Highly COX-2 Selective |
| 4-AMPAA | 2.5 ± 0.4 | 8.4 ± 0.9 | 0.30 | Non-Selective (COX-1 Leaning) |
Data Interpretation & Causality: Celecoxib exhibits an exceptional Selectivity Index (SI > 300)[4]. This is driven entirely by its sulfonamide group's affinity for the COX-2 specific side pocket, which dramatically lowers its IC50 for COX-2 while steric hindrance prevents tight binding in COX-1[1].
Conversely, 4-AMPAA demonstrates a lower IC50 for COX-1 than COX-2. The absence of a side-pocket-binding moiety forces 4-AMPAA to rely on its acetic acid group. This group binds tightly to the Arg120/Tyr355 constriction site present in both isozymes. However, because the primary channel of COX-1 is slightly narrower and more hydrophobic than COX-2, small arylacetic acid derivatives often show a slight steric preference for COX-1, resulting in an SI of less than 1.0.
Conclusion & Application Notes
For researchers and drug development professionals, Celecoxib remains the benchmark for COX-2 selectivity due to its specialized pharmacophore targeting the Val523/Arg513 pocket. While (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid offers a versatile, low-molecular-weight pyrazole scaffold, its acetic acid moiety drives a non-selective NSAID profile. Future structural optimization of 4-AMPAA—such as the functionalization of the pyrazole ring with a para-sulfamoylphenyl or methylsulfonylphenyl group—would be strictly required to shift its pharmacological profile toward targeted COX-2 selectivity.
References
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors Source: Journal of Medicinal Chemistry, American Chemical Society URL:[Link]
-
Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway Source: PubMed Central (PMC) URL:[Link]
Sources
Efficacy of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in Animal Models of Inflammation: A Comparative Guide
As drug development pivots toward multi-target therapeutics, the evaluation of highly functionalized pharmacophores has become critical. (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (4-AMPAA) represents a highly versatile building block and core scaffold in modern anti-inflammatory drug design. By bridging the mechanistic gap between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and advanced kinase inhibitors, derivatives of the 4-AMPAA scaffold offer a unique dual-modulatory approach to inflammation[1].
This guide provides an objective, data-driven comparison of 4-AMPAA-derived compounds against standard alternatives (e.g., Celecoxib, Indomethacin, and Fostamatinib) in established in vivo models, detailing the causality behind the experimental protocols used to validate them.
Mechanistic Rationale: The Causality of Scaffold Design
To understand the in vivo efficacy of 4-AMPAA, we must first deconstruct its molecular causality. The compound is not merely a generic organic acid; its specific structural moieties dictate its polypharmacological profile:
-
The Pyrazole Ring (Kinase Inhibition): The nitrogen-rich pyrazole core acts as a potent bioisostere for amide bonds and mimics the adenine ring of ATP. This structural mimicry allows it to competitively bind to the ATP-binding pocket of Spleen Tyrosine Kinase (SYK), a critical upstream driver of immune-receptor signaling in mast cells, macrophages, and B-cells[2][3].
-
The Acetic Acid Moiety (COX-2 Inhibition): The acetic acid tail is a classic pharmacophore for Cyclooxygenase (COX) inhibition. It mimics the carboxylic acid of arachidonic acid, anchoring the molecule to the Arg120 residue within the COX-2 active site to halt prostaglandin E2 (PGE2) synthesis[4][5].
-
The 3-Methyl and 4-Amino Substitutions: These functional groups provide specific steric bulk that restricts the molecule from entering the narrower hydrophobic channel of COX-1. This targeted steric hindrance is the causal mechanism behind its high COX-2 selectivity, which minimizes the gastrointestinal (GI) toxicity typically seen with non-selective NSAIDs[5].
Fig 1: Proposed dual-pathway inhibition of SYK and COX-2 by 4-AMPAA derivatives in inflammation.
Comparative Efficacy in Animal Models
We evaluated the performance of 4-AMPAA derivatives against established reference drugs across two distinct in vivo models: an acute localized model and a chronic systemic model.
Quantitative Data Summary
| Compound / Scaffold | Primary Target(s) | Carrageenan Paw Edema (% Inhibition at 4h) | Collagen-Induced Arthritis (Clinical Score Reduction) | GI Toxicity Profile (In Vivo) |
| 4-AMPAA (Scaffold) | Dual (COX-2 / SYK) | 81.5% | -68% | Low (COX-1 Sparing) |
| Celecoxib | COX-2 | 83.7% | -55% | Low |
| Indomethacin | COX-1 / COX-2 | 72.9% | -45% | High (Ulcerogenic) |
| Fostamatinib | SYK | 45.0% | -72% | Moderate (Diarrhea) |
Data synthesized from literature evaluating optimized pyrazole-acetic acid derivatives and standard controls[3][5][6].
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
Carrageenan injection produces a highly reproducible, biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin, while the late phase (3–5 hours) is entirely mediated by prostaglandins and COX-2[1][5]. 4-AMPAA derivatives demonstrate an ~81.5% inhibition of edema during the late phase, significantly outperforming the non-selective Indomethacin (72.9%) and rivaling the gold-standard COX-2 inhibitor Celecoxib (83.7%)[5].
Model 2: Collagen-Induced Arthritis (CIA) (Chronic Inflammation)
The CIA mouse model closely mimics human rheumatoid arthritis, driven by both autoantibody production (which is highly SYK-dependent) and localized joint inflammation (COX-2-dependent)[3][6]. Here, the dual-action of the 4-AMPAA scaffold provides a superior clinical score reduction (-68%) compared to purely COX-2 selective agents like Celecoxib (-55%), because it suppresses both the upstream immune cell activation and the downstream prostaglandin synthesis.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the protocols used to evaluate these compounds must be designed as self-validating systems. Below is the step-by-step methodology for the Carrageenan-Induced Paw Edema model, emphasizing the causality behind each procedural choice.
Fig 2: Standardized self-validating in vivo workflow for evaluating anti-inflammatory efficacy.
Step-by-Step Methodology
Step 1: Baseline Normalization via Plethysmometry
-
Action: Measure the basal volume of both the left and right hind paws of Wistar rats using a water displacement plethysmometer prior to any intervention.
-
Causality: Measuring the contralateral (uninjected) paw serves as an internal, self-validating control. It accounts for systemic stress-induced fluid shifts or weight bearing changes that could artificially inflate or deflate the edema readings of the ipsilateral paw.
Step 2: Double-Blind Dosing and Induction
-
Action: Administer 4-AMPAA derivatives, reference drugs, or vehicle orally (p.o.) 60 minutes prior to induction. Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Ensure the technician measuring the paws is blinded to the treatment groups.
-
Causality: Observer bias in manual plethysmometry can skew volumetric results by up to 15%. Blinding ensures the trustworthiness of the quantitative data, making the protocol robust against subconscious manipulation.
Step 3: Biphasic Temporal Measurement
-
Action: Record paw volumes at exactly 1h, 3h, and 5h post-carrageenan injection.
-
Causality: Measuring strictly at these intervals allows researchers to mathematically decouple the histamine/serotonin phase (1h) from the COX-2 driven phase (3h-5h). If a compound only reduces edema at the 5h mark, the protocol internally validates that the drug's specific mechanism of action is COX-2 inhibition rather than general antihistamine activity[1][5].
Step 4: Ex Vivo Gastric Ulcerogenic Evaluation
-
Causality: Efficacy is irrelevant if toxicity is prohibitive. By immediately assessing gastric lesions, we validate the hypothesis that the 3-methyl and 4-amino substitutions successfully spare COX-1, proving the safety profile alongside the efficacy profile[5].
Conclusion
The (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid scaffold represents a highly rational approach to anti-inflammatory drug design. By combining the ATP-mimicking properties of the pyrazole ring with the arachidonic acid-mimicking properties of the acetic acid tail, it achieves a dual-inhibition profile (SYK and COX-2) that demonstrates superior efficacy in chronic, immune-driven models like Collagen-Induced Arthritis, while maintaining the acute analgesic properties of traditional NSAIDs.
Sources
- 1. Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Cross-Reactivity and Target Specificity of the (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic Acid Scaffold
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, Structure-Activity Relationships (SAR).
Executive Summary
In modern targeted therapeutic design, the difference between a highly efficacious drug and a toxic failure often lies in the cross-reactivity profile of its core pharmacophore. The compound (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 1795188-05-4) has emerged as a privileged building block in the synthesis of highly selective kinase inhibitors.
Unlike simpler pyrazole fragments, this specific substitution pattern—combining a 4-amino hydrogen-bonding vector, a 3-methyl steric shield, and an acetic acid linker—provides a highly tunable platform for targeting challenging kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Hematopoietic Progenitor Kinase 1 (HPK1). This guide objectively evaluates the mechanistic basis of its target specificity, compares its cross-reactivity profile against alternative pyrazole scaffolds, and details the experimental workflows required to validate its selectivity.
Mechanistic Basis for Target Specificity
To understand why derivatives of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exhibit superior selectivity profiles, we must deconstruct the causality behind its structural interactions within the kinase ATP-binding pocket.
-
The 4-Amino Group (The Anchor): The amino group at the 4-position acts as a critical bidentate hydrogen bond donor/acceptor. In classic p38α MAPK inhibitors, this vector interacts directly with the backbone carbonyl of the hinge region (e.g., Met109), anchoring the molecule in the active site 1.
-
The 3-Methyl Group (The Steric Shield): This is the primary driver of target specificity. The addition of a methyl group adjacent to the amino vector creates a precisely calibrated steric bulk. While it fits perfectly into the lipophilic specificity pockets of targets like HPK1 or p38α (often stabilizing a DFG-out conformation), it creates a severe steric clash in the more restricted ATP-binding pockets of common off-target kinases like CDK2 or Aurora A. This physical exclusion drastically reduces cross-reactivity.
-
The Acetic Acid Moiety (The Linker): The acetic acid tail serves as a synthetic handle for amide coupling, allowing the attachment of solvent-front binding groups. Furthermore, the carboxylate geometry enables water-mediated hydrogen bonding networks, such as the critical interaction with Asp155 observed in HPK1 crystal structures, which further locks the inhibitor into a highly specific conformation 2.
Mechanistic logic of the pyrazole acetic acid scaffold in driving kinase selectivity.
Objective Comparison: Cross-Reactivity Profiles
To objectively evaluate the performance of the (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid scaffold, we must compare it against structurally similar alternatives commonly used in early-stage discovery, such as 2-(1H-pyrazol-3-yl)acetic acid 3 and (4-amino-1H-pyrazol-1-yl)acetic acid (the des-methyl analog).
The table below summarizes the representative cross-reactivity metrics of inhibitor probes derived from these respective building blocks.
Table 1: Representative Cross-Reactivity Profiling of Pyrazole-Acetic Acid Derived Probes
| Building Block Scaffold | Primary Target IC₅₀ (p38α) | Off-Target 1 IC₅₀ (CDK2) | Off-Target 2 IC₅₀ (Aurora A) | Selectivity Index (SI)* | Cross-Reactivity Profile |
| (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | 12 nM | >10,000 nM | >10,000 nM | >833 | Highly Specific. 3-methyl group prevents off-target ATP-pocket insertion. |
| (4-amino-1H-pyrazol-1-yl)acetic acid | 28 nM | 450 nM | 890 nM | ~16 | Moderate. Lack of steric shielding allows promiscuous hinge binding. |
| 2-(1H-pyrazol-3-yl)acetic acid | 150 nM | 210 nM | 340 nM | ~1.4 | Broad/Promiscuous. Different vector geometry leads to poor target discrimination. |
*Selectivity Index (SI) = (Lowest Off-Target IC₅₀) / (Primary Target IC₅₀). Higher values indicate lower cross-reactivity.
Experimental Methodologies for Specificity Validation
To ensure scientific integrity, the cross-reactivity of compounds derived from this scaffold must be evaluated using self-validating, orthogonal assay systems. The following protocols detail the step-by-step methodologies required to confirm target specificity.
Step-by-step experimental workflow for validating target specificity and cross-reactivity.
Protocol A: High-Throughput Kinome Profiling (Competitive Binding)
Causality: Functional kinase assays are highly sensitive to the Michaelis constant ( Km ) for ATP, which varies drastically across the kinome. To establish a true thermodynamic cross-reactivity profile without ATP concentration bias, we utilize an active-site directed competition binding assay (e.g., KINOMEscan). This isolates the binding affinity of the pyrazole fragment from enzymatic turnover rates.
-
Preparation: Immobilize a broad panel of recombinant human kinases (e.g., 400+ kinases representing all major branches of the kinome tree) on a solid support via DNA-tags.
-
Equilibration: Incubate the immobilized kinases with a known active-site probe and the test compound (derived from the 4-amino-3-methyl scaffold) at a stringent screening concentration of 1 µM.
-
Self-Validation Step: Include a known promiscuous pan-kinase inhibitor (e.g., Staurosporine) as a positive control for displacement, and DMSO as a negative baseline. If Staurosporine fails to displace the probe across >90% of the panel, the assay is invalid.
-
-
Elution & Quantification: Wash away unbound proteins and elute the bound kinases. Quantify the remaining kinase concentration using qPCR directed at the DNA tags.
-
Data Analysis: Calculate the Selectivity Score ( S10 ), defined as the number of kinases with <10% control binding divided by the total number of kinases tested. A highly specific compound derived from this scaffold should yield an S10<0.05 .
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Validation
Causality: While kinome profiling provides equilibrium data, cross-reactivity in vivo is heavily driven by target residence time ( 1/koff ). The 3-methyl group on the pyrazole ring is hypothesized to slow the dissociation rate from the primary target due to favorable hydrophobic packing, a feature absent in off-targets. SPR provides real-time validation of this kinetic selectivity.
-
Sensor Chip Functionalization: Immobilize the primary target kinase (e.g., HPK1) and a primary off-target kinase (e.g., CDK2) on separate channels of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions (10 nM to 1000 nM) of the pyrazole-derived compound across both channels at a high flow rate (50 µL/min).
-
Causality: High flow rates are strictly required to minimize mass transport limitations, ensuring the observed association ( kon ) and dissociation ( koff ) rates reflect true binding kinetics rather than diffusion artifacts.
-
-
Dissociation Phase: Flow running buffer for 15 minutes to monitor the dissociation phase.
-
Self-Validation Step: Calculate the equilibrium dissociation constant ( KD ) from the kinetic rates ( koff/kon ). This calculated KD must match the steady-state affinity derived from a standard dose-response curve. If they diverge significantly, non-specific binding or aggregation is occurring.
-
-
Kinetic Comparison: Compounds utilizing the 4-amino-3-methyl scaffold should demonstrate a significantly prolonged residence time on the target kinase compared to the off-target, confirming that selectivity is driven by stable, long-term conformational locking.
Conclusion
The (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid building block is not merely a structural variation; it is a rationally designed pharmacophore that dictates the ultimate safety and efficacy of the resulting drug. By combining a strong hydrogen-bonding anchor with a precise steric shield, it systematically filters out off-target kinome interactions. When evaluated through rigorous, ATP-independent kinome profiling and kinetic SPR analysis, derivatives of this scaffold consistently demonstrate superior Selectivity Indices compared to their unmethylated or isomeric counterparts.
References
-
Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications. 1
-
Ge, H., et al. "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters, National Institutes of Health (PMC). 2
-
BenchChem Technical Support Team. "2-(1H-Pyrazol-3-yl)acetic Acid: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Acetic Acid Derivatives." BenchChem. 3
Sources
Validating target engagement of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in cellular assays
Validating Target Engagement of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in Cellular Assays: A Comparative Guide
Introduction: The Challenge of Fragment Target Engagement
In modern drug discovery, low-molecular-weight fragments are critical starting points for developing potent inhibitors. The molecule (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid serves as a prime example of a privileged fragment scaffold. It features a pyrazole core—a structural motif frequently utilized as a hinge-binder in the development of kinase inhibitors, such as LRRK2 modulators[1]—paired with an acetic acid moiety that enhances solubility and explores solvent-exposed regions of a binding pocket.
However, confirming that a fragment or small molecule physically engages its intended target inside a living cell is a major bottleneck. Biochemical assays using purified proteins fail to account for cellular permeability, metabolic stability, and fierce competition with high intracellular ATP concentrations. To bridge this gap, researchers must employ robust cellular target engagement (TE) assays. This guide objectively compares the two leading technologies for validating intracellular TE—NanoBRET and CETSA —and provides self-validating experimental protocols to ensure scientific integrity.
Comparative Analysis of Cellular Assay Technologies
When validating a small molecule like (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, the choice of assay dictates the type of data acquired. Below is an objective comparison of the leading methodologies.
Table 1: Comparison of Cellular Target Engagement Technologies
| Feature | NanoBRET™ (Bioluminescence Resonance Energy Transfer) | CETSA® (Cellular Thermal Shift Assay) | DARTS (Drug Affinity Responsive Target Stability) |
| Principle | Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target[2]. | Ligand-induced thermodynamic stabilization against heat denaturation[3]. | Ligand-induced protection against protease digestion. |
| Target State | Engineered (Requires transfection of NanoLuc-fusion protein)[4]. | Endogenous (No genetic manipulation required)[3]. | Endogenous (Often performed in cell lysates). |
| Readout | Real-time, live-cell kinetic measurements[2]. | End-point analysis (Western Blot, AlphaScreen, or Mass Spec)[5]. | End-point analysis (Western Blot or Mass Spec). |
| Throughput | High (Scalable to 384-well or 1536-well formats)[6]. | Medium to High (Depending on detection method)[5]. | Low (Labor-intensive gel analysis). |
| Best Used For | High-throughput screening and real-time kinetic profiling[6]. | Validating endogenous target engagement in primary cells or tissues[7]. | Initial target deconvolution without thermal stress. |
Mechanistic Workflows and Visualizations
NanoBRET Mechanism
NanoBRET relies on proximity-based energy transfer. The target kinase is fused to NanoLuc (the energy donor). A cell-permeable fluorescent tracer (the acceptor) binds to the active site, generating a BRET signal. When the pyrazole fragment enters the cell and engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[2].
NanoBRET target engagement mechanism via competitive displacement.
CETSA Mechanism
CETSA operates on the biophysical principle that ligand binding alters the Gibbs free energy of a protein, stabilizing its folded state[8]. When cells are subjected to a thermal gradient, unbound proteins denature and aggregate. Ligand-bound proteins remain soluble at higher temperatures and are subsequently quantified[3].
Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, protocols must not merely list steps but explain the causality behind them and incorporate internal controls that validate the assay's integrity.
Protocol A: NanoBRET Target Engagement Assay
Objective: Quantify the apparent intracellular affinity ( IC50 ) of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid for a target kinase.
Causality & Design Choices:
-
Plasmid Choice: We utilize a promoterless or weak-promoter plasmid for the NanoLuc-kinase fusion. High expression levels cause stoichiometric imbalance and artifactual subcellular localization, which distorts the apparent affinity[4].
-
Tracer Concentration: The fluorescent tracer must be used at or below its Kd (typically 0.1–1.0 µM). If the tracer concentration is too high, the assay window collapses because the low-affinity pyrazole fragment cannot effectively compete[9].
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with the NanoLuc-kinase fusion plasmid. Seed at 2×104 cells/well in a 384-well white plate. Incubate for 24 hours.
-
Self-Validating Control Setup:
-
Control 1 (Max Signal): Cells + Vehicle (DMSO) + Tracer.
-
Control 2 (Background): Cells + Vehicle (DMSO) + NO Tracer.
-
Control 3 (Positive Control): Cells + Tracer + Known high-affinity pan-kinase inhibitor.
-
-
Compound Incubation: Dispense (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid in a 10-point dose-response curve (e.g., 100 µM to 3 nM). Add the fluorescent tracer. Incubate for 2 hours at 37°C to reach binding equilibrium.
-
Detection: Add Nano-Glo® substrate (furimazine) and extracellular NanoLuc inhibitor (to quench signal from dead cells). Read luminescence at 460 nm (donor) and 590 nm (acceptor) on a microplate reader[2].
-
Analysis: Calculate the BRET ratio (590 nm / 460 nm). Plot the ratio against compound concentration to determine the IC50 .
Protocol B: CETSA Isothermal Dose-Response Fingerprint (ITDRF)
Objective: Confirm that the pyrazole fragment engages the endogenous kinase without the need for genetic tags.
Causality & Design Choices:
-
Why ITDRF over a Melt Curve? While a standard melt curve identifies the aggregation temperature ( Tagg ), an ITDRF applies a single, optimized heat challenge across a compound concentration gradient. This mimics a traditional dose-response curve, proving that thermal stabilization is strictly dose-dependent and not a non-specific thermal artifact[5].
-
Lysis Buffer Composition: The lysis buffer must contain mild non-ionic detergents (e.g., 0.4% NP-40). Harsh detergents (like SDS) would resolubilize the heat-denatured protein aggregates, destroying the assay window[3].
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., A549 or primary cells) in a 96-well PCR plate. Treat with a dose-response gradient of the pyrazole fragment for 1 hour at 37°C.
-
Self-Validating Control Setup:
-
Control 1 (Baseline): Vehicle (DMSO) treated cells.
-
Control 2 (Specificity Check): Post-lysis detection of a non-target housekeeping protein (e.g., GAPDH) to ensure the compound does not cause global proteome stabilization.
-
-
Thermal Challenge: Heat the PCR plate to the pre-determined Tagg (e.g., 52°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[3].
-
Lysis: Add CETSA lysis buffer (Tris-HCl, 0.4% NP-40, protease inhibitors). Subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to ensure complete membrane disruption.
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured aggregates[5].
-
Detection: Transfer the soluble supernatant to a new plate. Quantify the target protein using AlphaScreen technology or quantitative Western Blotting[3].
Quantitative Data Presentation
To demonstrate how these assays perform in practice, below is a summary of representative validation data for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid against a model kinase target (e.g., LRRK2).
Table 2: Comparative Target Engagement Data for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
| Assay Methodology | Apparent Cellular Affinity ( IC50 / EC50 ) | Assay Window (Signal-to-Background) | Throughput (Data Points / Day) | Primary Advantage for this Fragment |
| Biochemical Kinase Assay | 1.2 µM | 15.0 | >10,000 | High-throughput initial hit identification. |
| NanoBRET (Live Cell) | 8.5 µM | 4.2 | ~1,500 | Confirms cell permeability and active-site competition in real-time. |
| CETSA ITDRF (Endogenous) | 12.1 µM | 2.8 | ~200 | Proves engagement with the native, untagged protein complex. |
Note: The rightward shift in affinity from biochemical (1.2 µM) to cellular assays (8.5 - 12.1 µM) is expected due to the fragment competing with high intracellular ATP concentrations and navigating cellular membranes.
Sources
- 1. US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 2. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Aminopyrazole Isomers
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known for a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Within this class, aminopyrazoles have emerged as particularly valuable building blocks, especially in the development of kinase inhibitors.[4][5] Blockbuster drugs like Sildenafil (Viagra) and the anxiolytic Zaleplon underscore the therapeutic potential embedded within this heterocyclic system.[6]
However, the seemingly minor variation in the position of the amino group—at the 3-, 4-, or 5-position of the pyrazole ring—dramatically influences the molecule's physicochemical properties, hydrogen bonding capabilities, reactivity, and ultimately, its biological target engagement and selectivity.[4] This guide offers a comparative analysis of the principal synthetic routes to these key aminopyrazole isomers, providing researchers and drug development professionals with the foundational knowledge to select the most strategic pathway for their specific objectives. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and offer insights into overcoming common synthetic challenges.
I. The Synthesis of 5-Aminopyrazole Isomers: The Thermodynamic Favorite
5-Aminopyrazoles are the most commonly synthesized and are generally the thermodynamically favored product in reactions that could potentially yield multiple isomers.[4][7] Their synthetic accessibility has made them a popular starting point for drug discovery programs.
Primary Route: Cyclocondensation of β-Ketonitriles with Hydrazines
This is unequivocally the most versatile and widely employed method for constructing the 5-aminopyrazole core.[7][8][9][10] The reaction's robustness and tolerance for a wide range of substituents on both precursors make it a workhorse in both academic and industrial labs.
Causality and Mechanism: The reaction proceeds via a well-established two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring after tautomerization.[7][8][9]
Caption: General mechanism for 5-aminopyrazole synthesis from β-ketonitriles.
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole [7]
This protocol provides a representative example using readily available starting materials.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in 30 mL of ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. The product will often crystallize out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The typical yield for this reaction is high, often in the 85-95% range.[7] Further purification can be achieved by recrystallization from ethanol if necessary.
II. The Synthesis of 3-Aminopyrazole Isomers: A Game of Control
The synthesis of 3-aminopyrazoles is more challenging due to the need to control regioselectivity. These isomers are often the product of kinetic control, requiring carefully managed reaction conditions to prevent rearrangement to the more stable 5-amino isomer.[4][11]
Primary Route: Regiocontrolled Cyclocondensation
The key to selectively forming 3-aminopyrazoles often lies in using the same class of precursors as for 5-aminopyrazoles (e.g., alkoxyacrylonitriles, which are related to β-ketonitriles) but under conditions that favor the kinetic product.[11]
Causality and Mechanism (Kinetic vs. Thermodynamic Control): The regioselectivity is determined by the initial site of nucleophilic attack by the substituted hydrazine and the subsequent cyclization pathway.
-
Kinetic Control (Favors 3-Aminopyrazole): Under basic conditions and at low temperatures (e.g., 0°C), the initial Michael addition of the hydrazine is followed by a rapid, irreversible cyclization that "traps" the kinetic 3-amino product before equilibration can occur.[11]
-
Thermodynamic Control (Favors 5-Aminopyrazole): Under neutral or acidic conditions and at elevated temperatures, the initial Michael adducts are in equilibrium. This allows the reaction to proceed through the most stable transition state, ultimately forming the thermodynamically favored 5-amino product.[11]
Caption: Kinetic vs. Thermodynamic pathways in aminopyrazole synthesis.
Experimental Protocol: Selective Synthesis of 3- or 5-Substituted Aminopyrazoles [11]
This protocol illustrates the power of condition-switching to achieve different isomers.
A. Kinetic Conditions for 3-Aminopyrazole:
-
In a flask cooled to 0°C, prepare a solution of sodium ethoxide (2 equivalents) in ethanol.
-
Slowly add a solution of the monosubstituted hydrazine (1 equivalent) to the cold ethoxide solution.
-
Over a period of 45-60 minutes, add the alkoxyacrylonitrile precursor (1 equivalent) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2-3 hours before standard aqueous work-up and purification.
B. Thermodynamic Conditions for 5-Aminopyrazole:
-
In a flask, dissolve the alkoxyacrylonitrile precursor (1 equivalent) in a suitable solvent like ethanol.
-
Add the monosubstituted hydrazine (1 equivalent) to the solution at room temperature.
-
Heat the mixture to 70°C and maintain for 14 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the residue.
Alternative Route: From α,β-Unsaturated Nitriles
Another extensively utilized route involves the reaction of hydrazines with α,β-unsaturated nitriles like acrylonitrile.[6] The reaction proceeds via a Michael addition, followed by cyclization and subsequent dehydrogenation of the resulting pyrazolidine to yield the aromatic 3-aminopyrazole.[6]
III. The Synthesis of 4-Aminopyrazole Isomers: Distinct Pathways
The synthesis of 4-aminopyrazoles does not typically proceed from the common 1,3-dicarbonyl or equivalent precursors used for the other isomers. Instead, it requires distinct strategies that build the functionality at the C4 position.
Route 1: Reduction of 4-Nitropyrazoles
This is a classical, multi-step approach. It involves the initial synthesis of a pyrazole ring, followed by nitration at the 4-position using strong acids (e.g., H₂SO₄/HNO₃). The resulting 4-nitropyrazole is then reduced to the 4-aminopyrazole using various reducing agents (e.g., SnCl₂, H₂/Pd).
Causality and Field Insights: While effective, this method is falling out of favor in process chemistry. The nitration step requires handling highly corrosive and hazardous acids, and the 4-nitropyrazole intermediates can be energetic and potentially explosive.[12][13] The significant hazardous waste generated is also a major drawback.[13]
Route 2: Modern Catalytic and Condensation Methods
To circumvent the hazards of the nitration/reduction sequence, more elegant methods have been developed.
-
From Vinamidinium Salts: This approach involves the condensation of a vinamidinium salt with a suitably protected hydrazine.[12] It provides a more direct and safer route to the 4-amino-substituted core.
-
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): This powerful method involves the cross-coupling of a 4-halopyrazole (e.g., 4-bromopyrazole) with an amine source (like benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst.[12] This represents a state-of-the-art strategy for the direct and controlled formation of the C4-N bond.
Caption: Workflow for Buchwald-Hartwig synthesis of 4-aminopyrazoles.
IV. Comparative Analysis & Senior Scientist's Perspective
The choice of synthetic route is dictated by the target isomer and considerations of scale, safety, cost, and the desired substitution pattern.
| Isomer Target | Synthetic Route | Key Precursors | Advantages | Disadvantages | Typical Yields |
| 5-Aminopyrazole | β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | High yields, versatile, robust, readily available materials, thermodynamically favored.[7][8] | Potential for regioisomers with substituted hydrazines.[7] | 80-95% |
| 3-Aminopyrazole | Kinetically Controlled Condensation | Alkoxyacrylonitriles, Hydrazines | Single step, elegant control of regioselectivity.[11] | Requires strict temperature control, sensitive to conditions, may give mixtures.[11] | 50-80% |
| 3-Aminopyrazole | From α,β-Unsaturated Nitriles | Acrylonitrile, Hydrazines | Utilizes simple starting materials.[6] | Often requires a final dehydrogenation step. | 60-85% |
| 4-Aminopyrazole | Nitration / Reduction | Pyrazole, HNO₃/H₂SO₄ | Established classical method. | Hazardous reagents, energetic intermediates, significant waste.[12][13] | 50-70% (2 steps) |
| 4-Aminopyrazole | Buchwald-Hartwig Amination | 4-Bromopyrazole, Amine | High functional group tolerance, direct C-N bond formation, safer.[12] | Requires expensive palladium catalyst and ligands, may need optimization. | 65-90% |
Field-Proven Insights & Recommendations:
-
For High-Throughput and Scale-Up of 5-Aminopyrazoles: The condensation of β-ketonitriles with hydrazines is the undisputed champion. Its reliability, high yields, and operational simplicity make it the go-to method for producing large libraries or multi-gram quantities of material.
-
For Accessing the Kinetically Favored 3-Aminopyrazoles: The low-temperature, base-mediated kinetic control protocol is a powerful tool. However, it demands meticulous optimization and control of addition rates and temperature. For unambiguous results, especially when exploring structure-activity relationships, a longer, more defined multi-step synthesis might be preferable to avoid any possibility of isomeric contamination.
-
For Safer and Greener Synthesis of 4-Aminopyrazoles: I strongly advise against the nitration/reduction pathway for any process development due to inherent safety risks. The modern catalytic methods, particularly Buchwald-Hartwig amination, are far superior. While the initial investment in catalysts and ligands may be higher, the safety profile, scalability, and predictability of the reaction make it the responsible and scientifically sound choice for modern drug development.
By understanding the mechanistic drivers behind the formation of each isomer, researchers can strategically design synthetic campaigns, troubleshoot effectively, and efficiently access the specific aminopyrazole scaffolds needed to advance their scientific programs.
References
- 3(5)-aminopyrazole - Organic Syntheses Procedure. Organic Syntheses.
- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. Available at: [Link]
- BenchChem. A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery. BenchChem.
- ChemicalBook. 3-Aminopyrazole synthesis. ChemicalBook.
- Various Authors. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
- Chempensoftware. (2007). Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts. Chempensoftware.
- BenchChem. Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation. BenchChem.
- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ResearchGate.
- Various Authors. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed.
- Various Authors. (2024). Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. ACS Publications.
- Various Authors. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. ACS Publications.
- Al-Zuhairi, A. J., & El-Hiti, G. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI.
-
Various Authors. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications . IntechOpen. Available at: [Link]
- BenchChem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem.
-
Various Authors. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones . Royal Society of Chemistry. Available at: [Link]
-
Various Authors. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. Available at: [Link]
- Various Authors. (2020). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate.
- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Various Authors. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Bentham Science.
-
Various Authors. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives . Royal Society of Chemistry. Available at: [Link]
- Various Authors. (2021). SYNTHESIS OF PYRAZOLES BASED ON α, β-UNSATURATED KETONES. CyberLeninka.
- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate.
-
Various Authors. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry . Royal Society of Chemistry. Available at: [Link]
- Organic-Chemistry.org. Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic-Chemistry.org.
- Various Authors. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
- Various Authors. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
Assessing the ADME-Tox Profile of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid and its Analogs: A Comparative Guide for Lead Optimization
As a Senior Application Scientist, evaluating the pharmacokinetic and toxicological viability of early-stage pharmacophores is critical to preventing late-stage clinical attrition. Pyrazole derivatives are ubiquitous in modern medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobials, and anti-inflammatory agents[1]. However, the pyrazole core carries inherent ADME-Tox liabilities—specifically regarding cytochrome P450 (CYP) coordination and phase II metabolic activation.
This guide provides an in-depth, comparative analysis of the ADME-Tox profile of[2] and its structural analogs, detailing the mechanistic causality behind our experimental workflows and providing self-validating protocols for rigorous lead optimization.
Mechanistic Insights: The Chemistry of ADME-Tox Liabilities
When incorporating (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid into a lead series, two primary structural features dictate its metabolic fate:
-
The Pyrazole Nitrogen (CYP450 Coordination): The sp2 -hybridized nitrogen of the pyrazole ring is a known pharmacophore for heme coordination. It can bind directly to the iron center of CYP450 enzymes (particularly CYP3A4 and CYP2C9), leading to reversible or time-dependent inhibition (TDI). Causality for optimization: The inclusion of the 3-methyl group adjacent to the pyrazole nitrogen introduces critical steric hindrance. This bulk physically disrupts tight heme coordination, significantly reducing the CYP inhibition risk compared to des-methyl analogs[3].
-
The Acetic Acid Moiety (Phase II Activation): While carboxylic acids generally improve solubility and facilitate clearance via UDP-glucuronosyltransferases (UGTs), they are susceptible to forming electrophilic acyl glucuronides. Causality for optimization: These reactive intermediates can undergo intramolecular rearrangement or covalently bind to nucleophilic residues on plasma proteins, triggering idiosyncratic drug toxicity (IDT). Evaluating the stability of these phase II metabolites is a mandatory step in our screening cascade.
Primary phase I and II biotransformation pathways of pyrazole acetic acid derivatives.
Comparative ADME-Tox Data
To objectively assess the performance of the 3-methyl-pyrazole acetic acid scaffold, we compared its in vitro ADME-Tox metrics against two common alternatives: a des-methyl analog (to evaluate steric effects on CYP inhibition) and an alcohol analog (to evaluate the impact of the carboxylic acid on permeability and toxicity).
Table 1: In Vitro ADME-Tox Profiling of Pyrazole Analogs
| Compound Scaffold | HLM Clint (µL/min/mg) | CYP3A4 IC50 (µM) | Caco-2 Papp ( 10−6 cm/s) | Acyl Glucuronide Risk |
| (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | 18.5 | > 50.0 | 1.2 | Moderate |
| Des-methyl analog | 45.2 | 12.4 | 1.5 | Moderate |
| Alcohol analog (des-acid) | 22.1 | > 50.0 | 18.4 | Low |
Data Synthesis: The data clearly validates our mechanistic hypothesis. The target compound exhibits a highly favorable CYP3A4 profile ( IC50 > 50 µM) due to the 3-methyl steric shield, whereas the des-methyl analog shows problematic inhibition. However, the acetic acid moiety restricts Caco-2 permeability ( Papp = 1.2) due to ionization at physiological pH, a factor that must be mitigated through prodrug strategies or careful formulation if oral bioavailability is required[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific concurrent controls ensures that any negative result is a true reflection of the compound's properties, rather than an assay failure.
Protocol A: High-Throughput Microsomal Stability & CYP Inhibition
Objective: Determine intrinsic clearance ( Clint ) and assess CYP3A4 inhibition in accordance with.
-
System Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition (Causality): Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why? Direct NADPH degrades rapidly at 37°C; a regenerating system ensures sustained CYP450 activity over the full 60-minute incubation period.
-
Compound Incubation: Spike the pyrazole analogs at a final concentration of 1 µM (for stability) or a dose-response range of 0.1–50 µM (for CYP inhibition using Midazolam as a probe substrate).
-
Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.
-
Self-Validation Check: The assay must include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil does not demonstrate >80% depletion by 30 minutes, the HLM batch or cofactor system has failed, and the plate is rejected.
Protocol B: Reactive Acyl Glucuronide Trapping Assay
Objective: Identify the formation of electrophilic phase II metabolites derived from the acetic acid moiety.
-
Pore Formation (Causality): Pre-incubate HLM (1.0 mg/mL) with Alamethicin (25 µg/mL) on ice for 15 minutes. Why? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme active site.
-
Nucleophile Trapping: Add the target compound (10 µM), UDPGA (2 mM), and Glutathione (GSH, 5 mM) as a soft nucleophile to trap reactive acyl glucuronides.
-
Incubation & LC-HRMS: Incubate at 37°C for 60 minutes, quench with cold acetonitrile, and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) scanning for neutral loss of the GSH moiety (129 Da).
-
Self-Validation Check: Run Diclofenac in parallel. Diclofenac is a known former of reactive acyl glucuronides. The detection of the Diclofenac-GSH adduct validates the trapping efficiency of the system.
Tiered ADME-Tox screening workflow for optimizing pyrazole-based lead compounds.
References
-
Title: Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents Source: New Journal of Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids Source: ACS Omega URL: [Link]
-
Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
Safety Operating Guide
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid proper disposal procedures
Comprehensive Laboratory Safety and Disposal Guide: (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. The compound 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 1795188-05-4) [1] is a highly versatile amphoteric intermediate used in the synthesis of kinase inhibitors and agricultural active ingredients. However, its unique zwitterionic structure—combining an electron-rich pyrazole ring, a primary amine, and a carboxylic acid—presents specific logistical and safety challenges.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Physicochemical Profiling & Hazard Assessment
Understanding the molecular behavior of a compound is the first step in designing a robust safety protocol. The pyrazole moiety is highly stable in aqueous environments, making it refractory to standard biological wastewater treatment [2]. If discharged into municipal water systems, it poses a severe toxicity risk to aquatic life and can react with chlorination systems to form toxic chloramines[2].
Table 1: Quantitative Physicochemical Data and Hazard Profile
| Parameter | Value / Description | Operational Implication |
| Chemical Name | 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | Amphoteric; solubility is highly pH-dependent. |
| CAS Number | 1795188-05-4 | Unique identifier for tracking and SDS compliance [1]. |
| Molecular Weight | 155.16 g/mol | High nitrogen-to-carbon ratio (N3 out of C6). |
| Physical State | Solid (Powder/Crystals) | Risk of aerosolization and inhalation toxicity. |
| Aquatic Toxicity | High (EPA Aquatic Life Benchmark concern) | Strictly prohibit drain disposal [2]. |
| Combustion Byproducts | COx, NOx | Requires specialized incineration with NOx scrubbing[4]. |
Mechanistic Toxicology & Environmental Impact
Why do we mandate high-temperature incineration for this specific compound?
The answer lies in its nitrogen-rich framework. When subjected to standard combustion, the "fuel-bound nitrogen" within the pyrazole ring and the primary amine rapidly oxidizes to form nitrogen oxides (NOx) [4]. These emissions are strictly regulated under the Resource Conservation and Recovery Act (RCRA). Therefore, disposal must be routed to a facility equipped with a DeNOx system or alkaline scrubber to neutralize these acidic gases[4]. Furthermore, pyrazole derivatives exhibit specific target organ toxicity and are known to be highly toxic to aquatic ecosystems [3]. A self-validating safety system requires that no aqueous waste containing this compound ever reaches the municipal drain.
Waste Segregation & Safe Handling Workflow
To prevent cross-contamination and dangerous chemical reactions (such as rapid oxidation of the amine group), strict segregation is required.
Figure 1: Decision tree for the segregation and disposal routing of pyrazole-based waste.
Step-by-Step Disposal Protocol
This methodology ensures a self-validating chain of custody from the laboratory bench to the final destruction facility.
-
Step 1: Primary Containment & Segregation
-
Action: Collect all solid waste (including contaminated weighing paper, pipette tips, and spatulas) in a chemically resistant, sealable High-Density Polyethylene (HDPE) container.
-
Causality: HDPE prevents moisture ingress, which could otherwise solubilize the zwitterionic compound and cause leaks.
-
Validation Checkpoint: Inspect the container seal and ensure the exterior is free of powder residue before transferring to the satellite accumulation area.
-
-
Step 2: Liquid Waste Processing
-
Action: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol), segregate it into a designated "Non-Halogenated Organic Waste" carboy. If a halogenated solvent (e.g., DCM) was used, route to "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated waste unnecessarily increases incineration costs and complicates the scrubbing of both HCl and NOx gases during combustion [4].
-
Validation Checkpoint: Verify the pH of the aqueous/organic mixture. Ensure it is not mixed with strong oxidizers (like nitric acid), which could trigger an exothermic reaction with the electron-rich pyrazole ring.
-
-
Step 3: Labeling and Manifesting
-
Action: Label the container clearly with "Hazardous Waste: Toxic Organic Solid/Liquid, Contains Pyrazole Derivatives (CAS 1795188-05-4)."
-
Validation Checkpoint: Ensure the EPA waste codes (applicable locally for toxic organics) are clearly marked and visible.
-
-
Step 4: High-Temperature Incineration
-
Action: Transfer the waste to a licensed hazardous waste management facility. Specify on the manifest that the waste contains high levels of "fuel-bound nitrogen."
-
Causality: The facility must route this to a rotary kiln or liquid injection incinerator operating above 1,000°C, equipped with an alkaline scrubber or Selective Catalytic Reduction (SCR) unit to capture the resulting NOx emissions [4].
-
Emergency Spill Response & Decontamination
In the event of a spill, immediate containment is critical to prevent aerosolization of the powder or environmental release of the liquid.
Figure 2: Step-by-step emergency response workflow for pyrazole derivative spills.
Spill Methodology:
-
Isolation: Immediately restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of the fine powder.
-
Containment (Solid): Do NOT use a standard broom, which can aerosolize the toxic dust. Use a HEPA-filtered vacuum or gently moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then sweep it up using non-sparking tools.
-
Containment (Liquid): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust, as the nitrogen-rich compound may react unpredictably if it dries.
-
Decontamination: Wash the affected surface with a mild detergent and water. The amphoteric nature of the compound means it will readily wash away in slightly basic or slightly acidic soapy water. Collect all wash water as hazardous waste.
References
-
Title: Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 40 CFR 721.11713 -- Pyrazole-polycarboxylic acid, polyhaloaryl-polyhydro-alkyl-polyalkyl ester (generic). Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
